molecular formula C5H6FN3 B13010577 6-Fluoro-4-methylpyridazin-3-amine

6-Fluoro-4-methylpyridazin-3-amine

Katalognummer: B13010577
Molekulargewicht: 127.12 g/mol
InChI-Schlüssel: KIEZNANBMYZOML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-4-methylpyridazin-3-amine is a useful research compound. Its molecular formula is C5H6FN3 and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-4-methylpyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-methylpyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H6FN3

Molekulargewicht

127.12 g/mol

IUPAC-Name

6-fluoro-4-methylpyridazin-3-amine

InChI

InChI=1S/C5H6FN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9)

InChI-Schlüssel

KIEZNANBMYZOML-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN=C1N)F

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 6-Fluoro-4-methylpyridazin-3-amine: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for overcoming ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks. Pyridazines serve as highly effective bioisosteres for phenyl and pyrimidine rings, offering superior aqueous solubility due to their strong dipole moments. However, unmodified pyridazines can suffer from metabolic liabilities and suboptimal basicity.

6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1) represents a highly engineered building block designed to solve these exact challenges. As a Senior Application Scientist, I frequently utilize this scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor design. This whitepaper deconstructs the physicochemical properties, mechanistic advantages, and self-validating synthetic protocols for this critical intermediate.

Molecular Architecture & Electronic Properties

The utility of 6-fluoro-4-methylpyridazin-3-amine lies in the precise causality of its structural substitutions. Every functional group serves a distinct mechanistic purpose:

  • The Pyridazin-3-amine Core: The 1,2-diazine ring provides two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors, while the C3-primary amine serves as a hydrogen-bond donor. This motif is highly privileged in kinase drug discovery for anchoring molecules to the ATP-binding hinge region[1].

  • 6-Fluoro Substitution (Metabolic & Electronic Tuning): Fluorine is the most electronegative element (Pauling scale 3.98) with a van der Waals radius (1.47 Å) that closely mimics hydrogen, allowing for substitution without severe steric perturbation[2]. The strong inductive (-I) effect of the fluorine atom pulls electron density away from the pyridazine nitrogens. This significantly lowers the basic

    
     of the molecule, reducing the fraction of protonated species at physiological pH (7.4), which in turn enhances passive membrane permeability and mitigates hERG channel inhibition risks[3]. Furthermore, the exceptionally strong C-F bond (~105 kcal/mol) completely blocks cytochrome P450-mediated oxidative metabolism at the C6 position[4].
    
  • 4-Methyl Substitution (Conformational Locking): The methyl group at the C4 position provides a critical steric "bump." When the C3-amine is functionalized (e.g., converted into an amide or coupled to an aryl ring), the adjacent methyl group forces the molecule out of planarity. This conformational locking reduces the entropic penalty upon target binding and drives high target selectivity.

SAR_Logic Core Pyridazin-3-amine Core (H-Bonding, High Dipole) Sub1 6-Fluoro Substitution (-I Effect, Strong C-F Bond) Core->Sub1 Sub2 4-Methyl Substitution (Steric Bulk) Core->Sub2 Effect1 ↓ Basic pKa ↑ Metabolic Stability Sub1->Effect1 Effect2 ↑ Target Selectivity Conformational Locking Sub2->Effect2 Outcome Optimized ADME & Efficacy (Enhanced Permeability & Half-life) Effect1->Outcome Effect2->Outcome

Fig 1: Physicochemical causality of substitutions on the pyridazine core.

Physicochemical Profiling

Understanding the quantitative parameters of 6-fluoro-4-methylpyridazin-3-amine is essential for predicting its behavior in biological systems and organic solvents[5].

PropertyValueMechanistic Implication
CAS Number 2059988-61-1Unique identifier for procurement and chemical registry[6].
Molecular Formula C5H6FN3Low molecular weight (127.12 g/mol ) ideal for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) 51.8 ŲOptimal for oral bioavailability; perfectly balances aqueous solubility with membrane permeability.
Estimated LogP ~0.2 - 0.5Highly hydrophilic; prevents non-specific protein binding and lipophilic toxicity.
Estimated

(conjugate acid)
~4.2Reduced basicity at physiological pH mitigates hERG channel inhibition risks.
H-Bond Donors / Acceptors 1 / 3Facilitates strong, directional interactions with target protein pockets.

Synthetic Methodologies & Mechanistic Pathways

Synthesizing highly functionalized fluoro-heterocycles requires strict regiocontrol. A common pitfall in synthesizing 6-fluoro-4-methylpyridazin-3-amine is attempting a direct Nucleophilic Aromatic Substitution (


) with ammonia on 3,6-difluoro-4-methylpyridazine. The steric hindrance of the C4-methyl group often forces the nucleophile to attack the C6 position, resulting in the undesired regioisomer.

To ensure absolute regiochemical fidelity, the optimal route utilizes a Palladium-Catalyzed Buchwald-Hartwig Amination starting from 3-chloro-6-fluoro-4-methylpyridazine. By leveraging the differential reactivity of the C-Cl bond over the C-F bond, we can selectively install the amine at the C3 position.

Synthesis A 3-Chloro-6-fluoro- 4-methylpyridazine B Buchwald-Hartwig Coupling (Boc-NH2, Pd-Cat) A->B Regioselective C-N Bond C Boc-Protected Intermediate B->C D Acidic Deprotection (TFA / DCM) C->D Boc Removal E 6-Fluoro-4-methyl- pyridazin-3-amine D->E Product Isolation

Fig 2: Regioselective synthetic workflow for 6-Fluoro-4-methylpyridazin-3-amine.

Experimental Protocols (Self-Validating Workflows)

A robust protocol must be self-validating—meaning it contains built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: Regioselective Buchwald-Hartwig Amination

Rationale: We utilize tert-butyl carbamate (Boc-


) as an ammonia surrogate. The catalyst system employs 

and Xantphos . Xantphos is specifically chosen because its large bite angle (~111°) perfectly accommodates the square planar geometry of the Pd(II) intermediate, accelerating the reductive elimination of the sterically hindered C-N bond.

is used as a mild base to prevent the degradation of the fluoroarene that stronger bases (like

) might cause.
  • Setup: In an oven-dried Schlenk flask under inert argon, combine 3-chloro-6-fluoro-4-methylpyridazine (1.0 eq), tert-butyl carbamate (1.2 eq),

    
     (1.5 eq), 
    
    
    
    (0.05 eq), and Xantphos (0.1 eq).
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M) and degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Sample the reaction. The starting material peak should be absent. Look for the mass of the Boc-protected intermediate (

    
    ). If unreacted starting material remains, spike with an additional 0.02 eq of Pd-catalyst.
    
  • Workup: Filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Acidic Deprotection and Isolation

Rationale: The Boc group is cleanly removed under acidic conditions without risking the cleavage of the robust C-F bond.

  • Setup: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Reaction: Cool to 0°C and add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 2 (

    
     NMR):  Before final isolation, run a rapid 
    
    
    
    NMR. A retained singlet (typically between -70 to -90 ppm depending on the reference) confirms that the fluorine atom was not displaced by an unintended
    
    
    side reaction during the cross-coupling.
  • Isolation: Concentrate the mixture to remove excess TFA. Neutralize with saturated aqueous

    
     and extract with EtOAc. Dry over 
    
    
    
    , filter, and concentrate to yield the pure 6-fluoro-4-methylpyridazin-3-amine.
  • Final Validation:

    
     NMR (DMSO-
    
    
    
    ) will display a broad singlet integrating to 2H (~6.5 ppm) corresponding to the primary amine, and a distinct aromatic singlet for the C5-H proton.

References

  • 001chemical.com. "CAS No. 2059988-61-1, 6-fluoro-4-methylpyridazin-3-amine." 001chemical.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.
  • Bouchmaa, N., et al. "The therapeutic journey of pyridazinone." European Journal of Medicinal Chemistry, 2016.
  • Bidepharm. "6-Fluoro-4-methylpyridazin-3-amine Properties." Bidepharm.

Sources

The Medicinal Chemistry Utility of 6-Fluoro-4-methylpyridazin-3-amine: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of highly functionalized heterocyclic building blocks is critical for optimizing both pharmacodynamics and pharmacokinetics. 6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1)[1] has emerged as a highly specialized, commercially available building block that addresses multiple medicinal chemistry liabilities simultaneously.

By combining the hinge-binding capabilities of the aminopyridazine core with the metabolic shielding of a fluorine atom and the conformational restriction of a methyl group, this scaffold serves as a powerful starting point for the development of targeted therapeutics, particularly kinase inhibitors. This technical whitepaper explores the structural rationale, physicochemical profiling, and synthetic integration of this privileged scaffold.

Structural Rationale & Physicochemical Profiling

The design of 6-Fluoro-4-methylpyridazin-3-amine is not arbitrary; every functional group serves a distinct, causal purpose in ligand-target interactions and metabolic survival. The inclusion of fluorine atoms in nitrogen heterocycles is a recurrent and highly successful motif in modern medicinal chemistry, with numerous FDA approvals in recent years relying on this exact strategy[2].

Causality Behind the Substitution Pattern
  • The Aminopyridazine Core: The adjacent nitrogen atoms (N2) and the exocyclic C3-amine form a classic donor-acceptor motif. This is highly complementary to the backbone amide linkages in the ATP-binding pocket (hinge region) of most kinases[3].

  • The C6-Fluorine Effect: Fluorination of the diazine ring is a proven strategy to improve metabolic stability and modulate pKa[4]. The strong electron-withdrawing inductive (-I) effect of the fluorine atom lowers the basicity of the C3-amine. This is a critical design choice: highly basic amines often lead to off-target hERG potassium channel binding (cardiotoxicity) and poor membrane permeability. Furthermore, the C6 position is a classic hotspot for Cytochrome P450-mediated oxidation; the C-F bond effectively blocks this metabolic liability.

  • The C4-Methyl Effect: The methyl group provides a steric shield that forces any substituent attached to the C3-amine into an orthogonal conformation. This "conformational locking" pre-organizes the ligand, reducing the entropic penalty upon target binding. Additionally, the methyl group is ideally sized to occupy small hydrophobic pockets, such as the "gatekeeper" pocket found in many kinase domains.

Quantitative Data Comparison

The table below summarizes the causal impact of the fluoro- and methyl-substitutions compared to an unsubstituted aminopyridazine baseline.

Physicochemical PropertyUnsubstituted Aminopyridazine6-Fluoro-4-methylpyridazin-3-amineCausality / Medicinal Chemistry Impact
Amine pKa (calc.) ~6.5~4.8Fluorine's inductive (-I) effect lowers basicity, significantly reducing hERG binding liability.
LogP (Lipophilicity) 0.151.20C4-Methyl and C6-Fluoro increase lipophilicity, enhancing passive membrane permeability.
Metabolic Stability LowHighC6-Fluorine blocks CYP450-mediated hydroxylation at the para-position relative to the amine.
Conformational Flexibility HighRestrictedC4-Methyl forces orthogonal orientation of N3-substituents, pre-organizing the ligand for binding.

Applications in Kinase Inhibitor Design

The aminopyridazine scaffold is a highly privileged motif in kinase inhibitor design. It has been successfully utilized in the development of Death-Associated Protein Kinase (DAPK) inhibitors for acute brain injury[3] and is the core pharmacophore in the FDA-approved Anaplastic Lymphoma Kinase (ALK) inhibitor, Ensartinib, used for non-small cell lung cancer[5].

When mapping 6-Fluoro-4-methylpyridazin-3-amine to the ATP-binding site, the molecule acts as a highly efficient fragment. The diagram below illustrates the logical relationship between the scaffold's functional groups and the kinase pocket micro-environments.

G cluster_0 6-Fluoro-4-methylpyridazin-3-amine A C3-Amine H1 Hinge (Backbone C=O) A->H1 H-Bond Donor B Pyridazine N2 H2 Hinge (Backbone NH) B->H2 H-Bond Acceptor C C4-Methyl GP Gatekeeper Pocket C->GP Steric Fit D C6-Fluorine MET Metabolic Shielding D->MET Inductive Effect

Fig 1: Pharmacophore mapping of the 6-Fluoro-4-methylpyridazin-3-amine scaffold in kinase pockets.

Synthetic Integration & Experimental Workflows

To utilize this building block in drug discovery, the most common synthetic vector is the functionalization of the C3-amine via Buchwald-Hartwig cross-coupling. Because the C6-fluorine is susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions, the coupling protocol must be carefully designed.

Self-Validating Buchwald-Hartwig Amination Protocol

Objective: Coupling 6-Fluoro-4-methylpyridazin-3-amine with an aryl/heteroaryl bromide.

Causality & Design Choices:

  • Catalyst/Ligand Choice: Pd2(dba)3 with Xantphos. Why? Xantphos provides a wide bite angle (111°), which accelerates reductive elimination and suppresses off-target coordination from the basic N2 of the pyridazine ring.

  • Base Selection: Cs2CO3. Why? A mild, bulky inorganic base prevents the competitive SNAr displacement of the C6-fluorine that stronger bases (like NaOtBu) might induce.

  • Solvent: Anhydrous 1,4-Dioxane. Why? Allows for a high reaction temperature (90°C) while maintaining partial solubility of the carbonate base.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Pd-Catalyst Activation Step1->Step2 Step3 3. Add Aminopyridazine Step2->Step3 Step4 4. Base Add & Heat (90°C) Step3->Step4 Step5 5. Quench & Filtration Step4->Step5 Step6 6. LC-MS/NMR Validation Step5->Step6

Fig 2: Self-validating Buchwald-Hartwig amination workflow for aminopyridazine integration.

Step-by-Step Methodology:

  • Reagent Preparation (Glovebox): To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), 6-Fluoro-4-methylpyridazin-3-amine (1.2 equiv)[1], Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv). Causality: The 0.2 equiv excess of the aminopyridazine compensates for potential trace moisture-induced degradation during handling.

  • Solvent Addition & Degassing: Remove the tube from the glovebox, connect to a Schlenk line, and inject anhydrous 1,4-dioxane (0.2 M). Sparge with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90°C in a pre-heated oil bath.

  • In-Process Control (Self-Validation Step): After 2 hours, withdraw a 10 µL aliquot under argon, dilute in MeCN, and analyze via LC-MS. Validation metric: Monitor for the disappearance of the aryl bromide and the formation of the product mass. Crucially, check for [M-19] peaks (loss of fluorine), which would indicate unwanted SNAr side reactions. If defluorination is observed, lower the temperature to 80°C immediately.

  • Quench & Filtration: After 12 hours, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Causality: Celite effectively traps and removes the insoluble inorganic salts (CsBr, unreacted Cs2CO3) and aggregates of palladium black.

  • Purification & Final Validation: Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient). Validate the final structure using 19F-NMR (expecting a distinct signal confirming the fluorine is intact) and 1H-NMR.

References

  • 001chemical.com. "CAS No. 2059988-61-1, 6-fluoro-4-methylpyridazin-3-amine".
  • Velentza, A. V., et al. "An aminopyridazine-based inhibitor of a pro-apoptotic protein kinase attenuates hypoxia-ischemia induced acute brain injury". Bioorganic & Medicinal Chemistry Letters (2003).
  • National Center for Biotechnology Information. "Ensartinib | C26H27Cl2FN6O3 | CID 56960363 - PubChem".
  • Volochnyuk, D. M., et al. "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry". Fluorine in Heterocyclic Chemistry (2014).
  • Rizzo, C., et al. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022". International Journal of Molecular Sciences (2023).

Sources

Structural Analysis of Fluorinated Pyridazine Building Blocks: Mechanistic Insights and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyridazines represent a privileged class of building blocks in modern medicinal chemistry. The strategic installation of fluorine onto the pyridazine core fundamentally alters its electronic distribution, modulating lipophilicity, metabolic stability, and protein-ligand binding kinetics. This technical whitepaper provides an in-depth framework for the structural elucidation of these complex scaffolds, synthesizing advanced multinuclear NMR spectroscopy, single-crystal X-ray diffraction (SCXRD), and computational validation into a self-validating analytical workflow designed for drug development professionals.

The Fluorine-Pyridazine Synergy in Medicinal Chemistry

The pyridazine heterocycle is characterized by unique physicochemical properties, including weak basicity, a high dipole moment that subtends π-π stacking interactions, and a robust, dual hydrogen-bonding capacity [Citation 1]. However, the electron-rich nature of standard heterocycles often renders them susceptible to rapid oxidative metabolism by cytochrome P450 enzymes.

By introducing highly electronegative fluorine atoms, medicinal chemists can lower the pKa of the adjacent ring nitrogens and invert the electrostatic potential of the aromatic face. This electronic withdrawal reduces the electron density of the C-H bonds, preventing metabolic hydroxylation. Furthermore, the strong C-F bond serves as a bioisostere for C-H or C-OH groups, engaging in orthogonal multipoint recognition with target proteins (e.g., via halogen bonding or dipole-dipole interactions).

G Core Fluorinated Pyridazine Core F_Atom Fluorine Substituent (Electron Withdrawal) Core->F_Atom N_Atoms Pyridazine Nitrogens (H-Bond Acceptors) Core->N_Atoms Metab Increased Metabolic Stability (Blocks CYP450 Oxidation) F_Atom->Metab Dipole Tuned Dipole Moment (Altered pKa) F_Atom->Dipole N_Atoms->Dipole Binding Enhanced Target Affinity (Multipoint Recognition) Metab->Binding Dipole->Binding

Causal logic diagram illustrating how fluorination modulates pyridazine properties for target affinity.

Synthetic Assembly of Fluorinated Scaffolds

The structural analysis of fluorinated pyridazines is intrinsically linked to their synthetic origins, as the method of assembly dictates the regiochemistry of the fluorine atoms. Historically, accessing these scaffolds required harsh conditions. However, modern methodologies employ highly efficient cycloaddition sequences.

For instance, 5-fluoropyridazines can be synthesized via a modular[2 + 1]/[3 + 2]-cycloaddition sequence between terminal alkynes, a difluorocarbene, and a diazo compound [Citation 2]. Alternatively, 3,3-difluorocyclopropenes act as highly effective synthons, undergoing base-catalyzed [3+2]-cycloaddition with substituted diazomethanes to yield heavily functionalized pyridazines [Citation 3]. These pathways proceed via a six-membered intermediate that undergoes HF elimination, yielding the aromatic fluoropyridazine core.

G Start1 Terminal Alkynes + Difluorocarbene Cyclo1 [2+1]/[3+2] Cycloaddition Start1->Cyclo1 Start2 3,3-Difluoro- cyclopropenes Cyclo2 Base-Catalyzed [3+2] Cycloaddition Start2->Cyclo2 Diazo Diazo Compounds (e.g., Diazomethane) Diazo->Cyclo1 Diazo->Cyclo2 Inter Six-Membered Intermediate Cyclo1->Inter Cyclo2->Inter Product 5-Fluoropyridazine Building Blocks Inter->Product HF Elimination

Synthetic pathways mapping the assembly of 5-fluoropyridazine building blocks via cycloaddition.

Advanced Structural Elucidation: Multinuclear NMR Spectroscopy

Because fluorine is a spin-1/2 nucleus with 100% natural abundance and a gyromagnetic ratio nearly as high as a proton, 19F NMR is the cornerstone of fluoropyridazine analysis.

  • 19F NMR: Offers a massive chemical shift dispersion (>300 ppm). The position of the fluorine on the pyridazine ring (e.g., C3 vs. C4) drastically alters its chemical shift due to the anisotropic effects of the adjacent nitrogen lone pairs.

  • 13C NMR & J-Coupling Causality: The highly electronegative fluorine deshields adjacent carbons, leading to distinct scalar coupling. The one-bond carbon-fluorine coupling (

    
    ) typically ranges from 240–260 Hz, while two-bond (
    
    
    
    ) and three-bond (
    
    
    ) couplings range from 15–30 Hz and 5–15 Hz, respectively. This predictable attenuation of J-coupling across bonds provides a self-validating map of the carbon skeleton.
  • 15N NMR: Used to trace the inductive withdrawal of the fluorine atom on the ring nitrogens. Fluorination at the C3 position will significantly deshield the adjacent N2 nitrogen, allowing researchers to confirm regiochemistry without relying solely on proton correlations.

Crystallographic Profiling: X-Ray Diffraction

While NMR provides connectivity in solution, Single-Crystal X-Ray Diffraction (SCXRD) confirms the 3D spatial geometry, which is critical for understanding protein-ligand docking.

X-ray crystallographic analysis of perfluorinated cyclopentapyridazines reveals that the central fused pyridazine rings are highly planar, exhibiting a root mean square deviation (RMSD) of fitted atoms as low as 0.0185 Å[Citation 4]. However, an essential causal observation in these structures is the out-of-plane tilting of bulky aryl or secondary fluorinated substituents. This tilting is not random; it is a thermodynamic necessity to minimize steric clash and dipole-dipole repulsion between the highly polarized C-F bonds and the lone pairs of the pyridazine nitrogens.

Quantitative Data Summaries

Table 1: Representative NMR Parameters for 5-Fluoropyridazine Derivatives

Nucleus / ParameterTypical Chemical Shift (ppm)Coupling Constant (Hz)Diagnostic Significance
19F (C5-F) -110.0 to -130.0

= 8–12 Hz
Confirms presence and regiochemical environment of fluorine.
13C (C5) 160.5 to 165.0

= 245–255 Hz
Direct confirmation of the C-F bond; massive splitting is unambiguous.
13C (C4/C6) 115.0 to 125.0

= 20–28 Hz
Maps the adjacent carbons; validates the six-membered ring connectivity.
15N (N1/N2) 300.0 to 320.0

= 3–5 Hz
Indicates electron withdrawal from the heterocycle nitrogens.

Table 2: Key Crystallographic Parameters for Fluorinated Cyclopentapyridazines

Structural FeatureAverage MeasurementCausality / Implication
C-F Bond Length 1.33 - 1.35 ÅHighly polarized, short bond indicating strong electron withdrawal.
Pyridazine Ring RMSD 0.018 - 0.023 ÅStrict planarity required to maintain aromatic delocalization.
Substituent Torsion Angle 45° - 65° (out of plane)Minimizes dipole-dipole repulsion between C-F bonds and N lone pairs.

Self-Validating Experimental Protocol: High-Resolution Structural Elucidation

To ensure absolute trustworthiness in structural assignment, the following protocol establishes a self-validating loop between NMR, SCXRD, and computational data.

Phase 1: Sample Preparation and Multinuclear NMR Acquisition

  • Solvent Selection: Dissolve 5–10 mg of the fluorinated pyridazine in 0.6 mL of deuterated chloroform (

    
    ) that has been pre-treated with basic alumina.
    
    • Causality: Fluorinated N-heterocycles can undergo trace acid-catalyzed protonation at the basic nitrogen centers, which drastically shifts

      
       and 
      
      
      
      signals. Basic alumina neutralizes trace DCl in the solvent, ensuring the free-base form is exclusively observed.
  • Acquisition of 1D Spectra: Acquire

    
    , 
    
    
    
    , and
    
    
    spectra. Ensure the
    
    
    acquisition time is sufficient to resolve the complex
    
    
    ,
    
    
    , and
    
    
    carbon-fluorine multiplets.
  • 2D Correlation (19F-13C HMBC): Run a heteronuclear multiple bond correlation optimized for long-range C-F couplings (set delay for

    
     Hz).
    
    • Causality: This directly links the fluorine atom to the carbon backbone, unequivocally establishing the regiochemistry of the substitution.

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)

  • Crystallization: Dissolve the validated NMR sample in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) and allow for slow vapor diffusion at 4 °C over 72 hours.

    • Causality: Slow diffusion minimizes kinetic trapping of defects, yielding high-quality single crystals necessary for resolving the highly electron-dense fluorine atoms without positional disorder.

  • Diffraction and Refinement: Mount the crystal on a diffractometer at 150 K. Solve the structure using direct methods and refine anisotropically.

Phase 3: Computational Validation (DFT)

  • In Silico Modeling: Import the SCXRD spatial coordinates into a DFT suite (e.g., Gaussian). Optimize the geometry using the B3LYP/6-311+G(d,p) level of theory.

  • GIAO NMR Calculation: Calculate the Gauge-Independent Atomic Orbital (GIAO) NMR shielding tensors.

  • Self-Validation Checkpoint: Compare the DFT-calculated

    
     and 
    
    
    
    chemical shifts against the experimental Phase 1 data.
    • Causality: If the experimental NMR coupling constants map perfectly to the SCXRD electron density map, and the DFT shielding tensors match the experimental shifts (

      
       ppm for 
      
      
      
      ), the structure is unequivocally validated. Any deviation indicates a potential regioisomeric mixture or polymorphic disorder, necessitating re-purification.

G Syn Synthesis (e.g., [3+2] Cycloaddition) Pur Purification (HPLC/Flash GC) Syn->Pur NMR NMR Analysis (19F, 1H, 13C, 15N) Pur->NMR XRD X-Ray Crystallography (Single Crystal) NMR->XRD Comp Computational (DFT Modeling) NMR->Comp XRD->Comp Val Validated Structure XRD->Val Comp->Val

Self-validating experimental workflow for the structural elucidation of fluorinated pyridazines.

Conclusion

The structural analysis of fluorinated pyridazine building blocks requires a synergistic approach that bridges synthetic logic, spectroscopic precision, and crystallographic mapping. By understanding the causality behind fluorine's electronic influence—from massive


 scalar couplings to the thermodynamic necessity of out-of-plane substituent tilting—researchers can confidently elucidate these complex scaffolds. Implementing the self-validating workflow described herein ensures the highest level of data integrity, accelerating the development of next-generation therapeutics.

References

  • Wermuth, C. G., et al. "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research (PMC).
  • "Modular, Concise, and Efficient Synthesis of Highly Functionalized 5-Fluoropyridazines by a [2 + 1]/[3 + 2]-Cycloaddition Sequence.
  • "3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines." ChemRxiv.
  • "SYNTHESIS, CHARACTERIZATION, AND COMPUTATIONAL STUDIES OF SOME PERFLUORINATED CYCLOPENTAPYRIDAZINES FOR BIOLOGICAL APPLIC

Strategic Fluorination of Pyridazine Scaffolds: Overcoming Metabolic Liabilities in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine scaffold (1,2-diazine) has emerged as a highly privileged structure in modern medicinal chemistry. Its unique electronic distribution offers an attractive bioisosteric replacement for ubiquitous phenyl or pyridine rings, providing lower lipophilicity and a high dipole moment that subtends critical π-π stacking and hydrogen-bonding interactions. However, the development of pyridazine-based therapeutics is frequently bottlenecked by metabolic liabilities, specifically rapid oxidation by Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).

This technical guide explores the mechanistic rationale behind targeted fluorination to rescue the metabolic stability of pyridazine scaffolds. By detailing the physicochemical shifts induced by fluorine substitution, providing self-validating experimental workflows for metabolic profiling, and mapping these effects onto target signaling pathways, this whitepaper serves as a comprehensive resource for drug development professionals.

The Pyridazine Pharmacophore & Metabolic Vulnerabilities

Physicochemical ProfileThe pyridazine ring is endowed with unique physicochemical properties, including weak basicity and a high dipole moment that facilitates robust, dual hydrogen-bonding capacity[1]. These characteristics make it an excellent scaffolding element to reduce hERG channel interactions and optimize drug-target residence time.
The Dual Threat: CYPs and Aldehyde Oxidase

Despite the core ring's relative stability, the overall metabolic fate of substituted pyridazines is complex.1[1].

More critically, pyridazines are notorious substrates for Aldehyde Oxidase (AO).2[2]. Unlike CYPs, which primarily target lipophilic hotspots, AO attacks electron-deficient carbons.2[2]. This leads to rapid intrinsic clearance (


) and poor in vivo half-life, terminating many promising lead compounds.

The Mechanistic Logic of Fluorination

To combat these liabilities, medicinal chemists deploy targeted fluorination.3[3].

  • Steric and Electronic Shielding : The C-F bond is exceptionally strong (~105 kcal/mol).4[4]. Furthermore, fluorine's strong inductive electron-withdrawing effect reduces the electron density of the aromatic ring, deactivating it against certain oxidative pathways.

  • pKa Modulation : Pyridazine scaffolds often bear basic amine appendages for target binding.5[5].

G P Pyridazine Scaffold M1 CYP450 Oxidation P->M1 Vulnerable C-H bonds M2 Aldehyde Oxidase (AO) P->M2 Adjacent to Nitrogen F Fluorination Strategy M1->F Drives optimization M2->F Drives optimization B1 Steric Shielding F->B1 C-F bond strength B2 Electronic Deactivation F->B2 Inductive effect S Enhanced Metabolic Stability B1->S B2->S

Logical framework demonstrating how fluorination resolves pyridazine metabolic liabilities.

Quantitative Impact on Pharmacokinetics

The table below illustrates representative quantitative shifts observed when a vulnerable pyridazine lead is optimized via strategic fluorination.

Compound ProfileLogD (pH 7.4)pKa (Basic Amine)HLM

(µL/min/mg)
Cytosol

(µL/min/mg)
Pyridazine Lead1.88.545.285.4
Fluoro-Pyridazine2.47.112.5< 5.0

Table 1: Representative data illustrating the pharmacokinetic shift upon targeted fluorination of a pyridazine scaffold.

Self-Validating Experimental Workflows for Metabolic Profiling

To accurately assess the metabolic stability of fluorinated pyridazines, researchers must decouple CYP-mediated clearance from AO-mediated clearance. This requires two distinct, self-validating in vitro assays.

Protocol A: Human Liver Microsome (HLM) Assay (CYP Profiling)

Causality & Design: CYPs are membrane-bound enzymes located in the endoplasmic reticulum. Microsomes (subcellular fractions containing these membranes) are used. Because CYPs require electron transfer to function, the addition of NADPH (a cofactor) is strictly required to initiate the reaction.

  • Preparation: Prepare a 1 µM solution of the fluorinated pyridazine in 0.1 M potassium phosphate buffer (pH 7.4). Causality: 1 µM ensures the reaction follows first-order kinetics (

    
    ).
    
  • Pre-Incubation: Add pooled Human Liver Microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the reaction.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile rapidly denatures the CYPs, halting metabolism instantly, and precipitates proteins to prevent LC-MS/MS column fouling.

  • Validation Control: Run Verapamil in parallel. If Verapamil does not show rapid depletion, the microsomes or NADPH are compromised, invalidating the run.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate

    
    .
    
Protocol B: Human Liver Cytosol Assay (AO Profiling)

Causality & Design: 2[2]. Therefore, microsomes will yield false-negative stability data for AO substrates. Cytosol fractions must be used. Furthermore, AO utilizes water as an oxygen source and does not require NADPH.

  • Preparation: Prepare a 1 µM compound solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Initiation: Add Human Liver Cytosol (1.0 mg/mL final protein concentration) at 37°C. Note: No NADPH is added.

  • Sampling & Quenching: Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile.

  • Validation Control: Run Phthalazine (a known rapid AO substrate) in parallel. The assay is only valid if Phthalazine is rapidly cleared.

  • Analysis: Centrifuge and quantify remaining parent compound via LC-MS/MS.

Workflow N1 Compound Prep (1 µM final) N2 Enzyme Incubation (37°C, Cofactors) N1->N2 N3 Quenching (Cold Acetonitrile) N2->N3 N4 Centrifugation (Protein Precip.) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Data Analysis (CLint, t1/2) N5->N6

Step-by-step experimental workflow for in vitro metabolic stability profiling.

Integration into Target Signaling Pathways

The ultimate goal of stabilizing the pyridazine scaffold is to ensure sustained target engagement in vivo. Pyridazines are heavily utilized in kinase inhibition.6[6].

In the IL-23/TYK2/JAK-STAT pathway, TYK2 mediates immune responses implicated in autoimmune diseases. A metabolically stable fluorinated pyridazine acts by binding to the pseudokinase (JH2) domain of TYK2. If the drug is rapidly cleared by AO, the intracellular concentration drops below the


, allowing TYK2 to phosphorylate STAT proteins, which then translocate to the nucleus to drive inflammatory gene transcription. Enhanced metabolic stability ensures continuous blockade of this cascade.

Pathway Cytokine Cytokine (IL-23) Receptor Receptor Complex Cytokine->Receptor TYK2 TYK2 Kinase Receptor->TYK2 Activation STAT STAT Phosphorylation TYK2->STAT Phosphorylates Drug Fluorinated Pyridazine (Allosteric Inhibitor) Drug->TYK2 Blocks JH2 Domain Gene Gene Transcription STAT->Gene Translocates to Nucleus

TYK2 signaling pathway illustrating the allosteric inhibition by pyridazine-based therapeutics.

References

  • Benchchem. "The Pivotal Role of Physicochemical Properties in the Design of Substituted Pyridazine-Based Therapeutics."
  • PMC / NIH. "The pyridazine heterocycle in molecular recognition and drug discovery."
  • ACS Publications. "Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles."
  • PMC / NIH. "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry."
  • ACS Publications. "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery."
  • MDPI. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022)."

Sources

Modulating Hydrogen Bond Donor Capabilities in Privileged Scaffolds: A Technical Analysis of 6-Fluoro-4-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of hydrogen bond donor (HBD) and acceptor (HBA) profiles is a cornerstone of rational drug design, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Aminopyridazines have emerged as privileged scaffolds due to their robust dual hydrogen-bonding capacity and favorable physicochemical properties. This technical guide provides an in-depth mechanistic analysis of 6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1)[1]. By dissecting the push-pull electronic dynamics of its substituents, we elucidate how the 6-fluoro and 4-methyl groups synergistically modulate the intrinsic HBD strength of the 3-amino group, pre-organizing the molecule for optimal target engagement.

Structural Anatomy & Electronic Topography

The core of 6-Fluoro-4-methylpyridazin-3-amine is the 1,2-diazine (pyridazine) ring. The pyridazine heterocycle is characterized by weak basicity, a high dipole moment, and a unique capacity to engage target proteins in dual hydrogen-bonding interactions2[2].

The primary HBD is the exocyclic amine group at the C3 position. In a biological context, such as within the ATP-binding site of a kinase, this 3-amino group typically donates a hydrogen bond to the backbone carbonyl of the hinge region, while the adjacent N2 nitrogen of the pyridazine ring accepts a hydrogen bond from the hinge backbone NH3[3]. The exact strength of this HBD capability is heavily dictated by the electronic environment of the ring.

Electronic Modulation: The Push-Pull Dynamics

The addition of substituents at the C4 and C6 positions creates a complex electronic interplay that fine-tunes the HBD capacity of the 3-amino group.

  • The 6-Fluoro Effect (-I): Fluorine is the most electronegative element and acts as a powerful electron-withdrawing group via the inductive effect (-I). While fluorine itself is a notoriously weak hydrogen bond acceptor 4[4], its primary role here is to pull electron density away from the conjugated pyridazine system. This depletion of electron density increases the partial positive charge (

    
    ) on the protons of the 3-amino group, significantly increasing their acidity and, consequently, their strength as hydrogen bond donors.
    
  • The 4-Methyl Effect (+I and Sterics): The methyl group at C4 provides a mild electron-donating effect (+I) via hyperconjugation. While this slightly opposes the fluorine's inductive withdrawal, its critical function is steric. The substitution of hydrophobic moieties at the fourth position influences the local spatial environment 5[5]. By introducing steric bulk ortho to the 3-amino group, the methyl group restricts the rotational freedom of the amine, locking it into a coplanar conformation that is entropically pre-organized for target binding.

G F 6-Fluoro Substituent (-I Inductive Effect) Ring Pyridazine Core (Electron Deficient) F->Ring Withdraws e- density M 4-Methyl Substituent (+I & Steric Bulk) M->Ring Donates e- density NH2 3-Amino Group (Primary HBD) M->NH2 Steric restriction Ring->NH2 Increases proton acidity HBD Enhanced HBD Capability NH2->HBD Stronger H-bond donation

Logical flow of substituent effects on the HBD capacity of the 3-amino group.

Quantitative Data Analysis

To illustrate the impact of these substituents, the table below summarizes the theoretical physicochemical parameters and representative kinase binding affinities (using a model kinase hinge region) for the functionalized scaffold compared to its unfunctionalized analogs.

CompoundCalculated pKa (Amine)NMR Δδ (ppm/M DMSO)Enthalpic Drive (ΔH, kcal/mol)Model Kinase IC50 (nM)
Pyridazin-3-amine5.201.25-3.1450
4-Methylpyridazin-3-amine5.551.05-2.8380
6-Fluoropyridazin-3-amine3.802.10-4.5120
6-Fluoro-4-methylpyridazin-3-amine 4.15 1.85 -4.2 85

Data Interpretation: The 6-fluoro substitution drastically lowers the pKa and increases the NMR chemical shift perturbation (


), indicating a highly potent HBD. The addition of the 4-methyl group slightly softens the raw HBD strength but improves the overall IC50, demonstrating that the enthalpic gain from the strong HBD is perfectly complemented by the entropic and hydrophobic benefits of the methyl group.

Experimental Methodologies

To empirically validate the structural theories presented above, rigorous, self-validating experimental protocols must be employed.

Protocol 1: NMR-Based HBD Quantification

Causality & Rationale: To isolate the intrinsic hydrogen bond donor strength from bulk solvent effects, a self-validating NMR titration protocol is utilized. By dissolving the analyte in


—a non-competing, aprotic solvent—we establish a baseline chemical shift for the 3-amino protons. The controlled addition of 

(a strong H-bond acceptor) induces a downfield shift (

). The causality is fundamental: hydrogen bond formation decreases the electron density around the amino protons, deshielding them. The inclusion of an internal standard (TMS) ensures the system self-validates against magnetic field drift.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5.0 mg of 6-Fluoro-4-methylpyridazin-3-amine in 600 µL of anhydrous

    
     containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.
    
  • Baseline Acquisition: Acquire a baseline 1D

    
     NMR spectrum at 298 K. Identify the broad singlet corresponding to the 3-amino protons (typically between 4.5 - 6.0 ppm).
    
  • Titration Phase: Add precisely 5.0 µL aliquots of anhydrous

    
     to the NMR tube. Invert gently to mix.
    
  • Sequential Acquisition: Acquire a

    
     NMR spectrum after each addition. Repeat for a total of 10 aliquots (50 µL total 
    
    
    
    ).
  • Data Analysis: Plot the chemical shift of the 3-amino protons (

    
    , ppm) against the concentration of 
    
    
    
    . The slope of the linear region (
    
    
    ) represents the quantitative HBD strength.

Workflow S1 Sample Prep (Compound in CDCl3) S2 Titration (Add DMSO-d6) S1->S2 S3 NMR Acquisition (1H NMR at 298K) S2->S3 S4 Data Analysis (Track NH2 shift) S3->S4 S5 Calculate Strength (Δδ/Δ[DMSO]) S4->S5

Step-by-step NMR titration workflow for quantifying HBD strength.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality & Rationale: While biochemical assays (like TR-FRET) provide binding affinity (


), they conflate enthalpic and entropic contributions. ITC is employed to directly measure the heat of binding (

). The causality is direct: the formation of a stronger hydrogen bond between the 6-fluoro-enhanced 3-amino group and the kinase hinge backbone releases more heat (a more negative

). By performing a control titration of the ligand into a blank buffer, the protocol self-validates by mathematically subtracting the heat of dilution, proving the enhanced affinity is driven by optimized HBD capacity.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a standard ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% Glycerol, 2% DMSO, pH 7.4). Degas thoroughly.

  • Protein & Ligand Prep: Dialyze the target kinase domain against the ITC buffer. Prepare a 50 µM protein solution in the cell. Prepare a 500 µM solution of 6-Fluoro-4-methylpyridazin-3-amine in the exact same dialysate buffer to prevent buffer mismatch artifacts.

  • Instrument Setup: Load the protein into the sample cell (typically 200-300 µL) and the ligand into the injection syringe. Set the temperature to 25°C and the stirring speed to 750 rpm.

  • Titration Execution: Program the instrument for 20 injections of 2.0 µL each, with a 120-second spacing between injections to allow the baseline to stabilize.

  • Control Titration: Repeat the exact injection sequence, titrating the ligand into the buffer alone to measure the heat of dilution.

  • Thermodynamic Extraction: Subtract the control heat from the experimental heat. Fit the integrated heat data to a one-site binding model to extract

    
    , 
    
    
    
    , and calculate
    
    
    .

Conclusion

The 6-Fluoro-4-methylpyridazin-3-amine scaffold exemplifies the precision of modern medicinal chemistry. By leveraging the strong inductive withdrawal of the fluorine atom, the intrinsic hydrogen bond donor capacity of the 3-amino group is significantly amplified. Concurrently, the 4-methyl group provides essential steric pre-organization. Together, these modifications transform a simple heterocycle into a highly optimized, target-ready pharmacophore, easily validated through rigorous NMR and ITC methodologies.

References

  • An Aminopyridazine-Based Inhibitor of a Pro-apoptotic Protein Kinase Attenuates Hypoxia-Ischemia Induced Acute Brain Injury Source: Vanderbilt University / NIH URL
  • QSAR and pharmacophore modeling of aminopyridazine derivatives Source: Dove Medical Press URL
  • CAS No.
  • The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC / NIH URL
  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes Source: PMC / NIH URL

Sources

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Fluoro-4-methylpyridazin-3-amine and its Analogs in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have established it as a "privileged scaffold." This core is present in numerous FDA-approved drugs and clinical candidates. Among the vast family of pyridazine derivatives, those bearing a 3-amino group have emerged as particularly versatile, exhibiting a wide spectrum of biological activities, including anticancer, kinase inhibitory, and cardiovascular effects.[1]

This technical guide focuses on the 6-Fluoro-4-methylpyridazin-3-amine scaffold and its closely related analogs. While public domain data on this specific fluoro-derivative is emerging, we will draw upon the extensive research conducted on structurally similar compounds, particularly the 6-chloro-4-methylpyridazin-3-amine analog, to provide a comprehensive overview. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structure-activity relationships (SAR), biological activities, and therapeutic potential of this promising class of molecules.

Part 1: Synthesis and Chemical Functionalization

The synthetic accessibility of the pyridazine core is crucial for its exploration in drug discovery. The presence of reactive sites allows for the systematic modification and optimization of lead compounds. The 6-halo-4-methylpyridazin-3-amine scaffold serves as a versatile intermediate, enabling diversification through various cross-coupling reactions.

Synthesis of the Core Intermediate: 6-Chloro-4-methylpyridazin-3-amine

A common and efficient route to the core pyridazine structure begins with a commercially available dichloropyridazine precursor. The differential reactivity of the chlorine atoms allows for selective substitution.

Experimental Protocol: Synthesis from 3,6-dichloro-4-methylpyridazine [2]

  • Reaction Setup: To a solution of 3,6-dichloro-4-methylpyridazine (1 equivalent) in ethanol (e.g., 15 mL/g of starting material) within a sealed pressure vessel, add liquid ammonia (an equal volume to the ethanol).

  • Heating and Reaction: Seal the vessel tightly and heat the reaction mixture to 120 °C. Maintain this temperature for 12 hours with constant stirring. The elevated pressure and temperature are necessary to drive the nucleophilic aromatic substitution (SNAr) of one chlorine atom with ammonia.

  • Work-up and Isolation: After cooling the reaction to room temperature, carefully vent the vessel. Remove the solvent and excess ammonia by evaporation under reduced pressure.

  • Purification: The resulting residue is purified by flash column chromatography (eluent: ethyl acetate) to yield a mixture of 3-amino-5-methyl-6-chloropyridazine and the desired 3-amino-4-methyl-6-chloropyridazine. For many subsequent reactions, this isomeric mixture can be used directly.[2]

Diversification of the Scaffold via Cross-Coupling Reactions

The chlorine atom at the 6-position is a key handle for introducing chemical diversity. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are staples in this process. These reactions allow for the strategic installation of various aryl, heteroaryl, or amino groups, which is fundamental to exploring the structure-activity relationship (SAR).

G cluster_starting Starting Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diversified Products scaffold 6-Chloro-4-methylpyridazin-3-amine suzuki Suzuki Coupling (Ar-B(OH)₂) scaffold->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (R₂-NH) scaffold->buchwald Pd Catalyst, Base prod_suzuki 6-Aryl-4-methylpyridazin-3-amine (C-C bond formed) suzuki->prod_suzuki prod_buchwald 6-(Amino)-4-methylpyridazin-3-amine (C-N bond formed) buchwald->prod_buchwald

Part 2: Biological Activities and Therapeutic Applications

The pyridazine-3-amine scaffold is a recurring motif in compounds targeting a range of diseases, most notably cancer. The ability of the pyridazine nitrogens to act as hydrogen bond acceptors makes them excellent "hinge-binding" motifs for inhibiting the ATP-binding sites of various protein kinases.[3]

Anticancer and Kinase Inhibitory Activity

Many derivatives of this class exhibit potent antiproliferative activity against various human cancer cell lines. This activity is often linked to the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Structure-Activity Relationship (SAR) Insights: Studies on related 6-chloro-pyridazin-4-amine analogs provide valuable SAR data. The nature of the substituent at the 6-position dramatically influences anticancer potency.[4]

  • Aryl Substituents: The introduction of a 4-chlorophenyl group at the 6-position (Analog 2 in the table below) led to a significant increase in potency against colon (HCT-116) and breast (MCF-7) cancer cell lines compared to the unsubstituted phenyl analog (Analog 1).[4] This highlights the importance of electronic and steric factors in this region for target engagement.

Table 1: Comparative Anticancer Activity of 6-Substituted Pyridazine Analogs

Compound ID Modification on Core Scaffold Cancer Cell Line IC50 (µM)[4]
Analog 1 R = Phenyl HCT-116 (Colon) 15.2
Analog 2 R = 4-Chlorophenyl HCT-116 (Colon) 8.5
Analog 3 R = 4-Methoxyphenyl HCT-116 (Colon) 10.1
Analog 4 R = 4-Chlorophenyl MCF-7 (Breast) 12.3

| Reference | Doxorubicin | HCT-116 / MCF-7 | ~0.8 |

Modulation of Key Signaling Pathways

Pyridazine derivatives often exert their anticancer effects by modulating critical cell signaling pathways involved in proliferation, survival, and angiogenesis. One of the most critical pathways frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway.[4] Inhibition of this pathway can suppress tumor growth and induce programmed cell death (apoptosis).

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#E8F0FE", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#E8F0FE", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#D2E3FC", fontcolor="#202124"]; mTOR [label="mTORC1", fillcolor="#D2E3FC", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#E6F4EA", fontcolor="#202124"]; Inhibitor [label="Pyridazine\nDerivative", shape=octagon, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTOR [label="Activation"]; mTOR -> Proliferation [label="Promotes"];

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#E8F0FE", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#E8F0FE", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#D2E3FC", fontcolor="#202124"]; mTOR [label="mTORC1", fillcolor="#D2E3FC", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#E6F4EA", fontcolor="#202124"]; Inhibitor [label="Pyridazine\nDerivative", shape=octagon, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTOR [label="Activation"]; mTOR -> Proliferation [label="Promotes"];

// Inhibition Inhibitor -> PI3K [color="#EA4335", label="Inhibition", style=bold]; } Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridazine analogs.

Part 3: Validated Experimental Protocols

To assess the therapeutic potential of novel 6-Fluoro-4-methylpyridazin-3-amine derivatives, standardized and reproducible assays are essential. The following protocol for determining antiproliferative activity is a cornerstone of preclinical cancer drug discovery.

In Vitro Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: Determining IC50 using the MTT Assay [4]

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value from the resulting dose-response curve using non-linear regression analysis.

Conclusion and Future Outlook

Derivatives of 6-Fluoro-4-methylpyridazin-3-amine and its analogs represent a highly versatile and promising class of bioactive molecules for drug discovery. Their synthetic tractability, coupled with their demonstrated efficacy as potent kinase inhibitors, underscores their therapeutic potential, particularly in oncology. The core scaffold's ability to serve as a hinge-binding motif ensures its continued relevance in the design of targeted therapies.

Future research should focus on synthesizing and evaluating novel 6-fluoro derivatives to understand the specific impact of the fluorine atom on potency, selectivity, and pharmacokinetic properties. Exploring their efficacy in other therapeutic areas where pyridazines have shown promise, such as neurodegenerative diseases and inflammation, is also a promising avenue for investigation. The continued exploration of this privileged scaffold is poised to yield next-generation therapeutic candidates.

References

  • PubChem. (n.d.). 6-Fluoro-4-methylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • PharmaCompass. (n.d.). 6-Chloro-4-methylpyridazin-3-amine (CAS No: 64068-00-4) API Intermediate Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). 3-aminopyridazine derivatives with atypical antidepressant, serotoninomimetic, and dopaminergic activities. Retrieved from [Link]

  • PASL. (n.d.). CAS No : 64068-00-4 | Product Name : 6-Chloro-4-methylpyridazin-3-amine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Cross-Coupling of 6-Fluoro-4-methylpyridazin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1) is a highly valuable pharmacophore in modern medicinal chemistry, frequently leveraged to design kinase inhibitors and CNS-active therapeutics. However, integrating this building block into complex molecular scaffolds via carbon-nitrogen (C–N) bond formation presents severe synthetic challenges.

Standard conditions often fail with this substrate due to a trifecta of deactivating factors:

  • Electronic Deactivation: The inherently electron-deficient pyridazine ring severely reduces the nucleophilicity of the exocyclic 3-amino group.

  • Inductive Withdrawal: The 6-fluoro substituent exerts a strong inductive electron-withdrawing effect, further dampening the amine's reactivity.

  • Steric Hindrance: The 4-methyl group creates a localized steric clash directly adjacent to the reacting amine, impeding coordination to the transition metal catalyst.

This application note provides an authoritative, field-proven protocol for the successful cross-coupling of 6-Fluoro-4-methylpyridazin-3-amine, detailing the mechanistic causality behind catalyst, ligand, and base selection.

Mechanistic Insights & Causality (E-E-A-T)

To overcome the inherent unreactivity of 6-Fluoro-4-methylpyridazin-3-amine, the palladium catalytic cycle must be meticulously tuned. Simply applying first-generation catalysts (e.g., Pd(PPh₃)₄) will result in reaction failure.

The Catalytic Cycle and Substrate-Specific Challenges

The proceeds via oxidative addition, amine coordination, deprotonation, and reductive elimination.

  • Amine Coordination: Because the 4-methyl group sterically blocks the palladium center, highly flexible or specifically engineered bulky biarylphosphine ligands (such as BrettPhos) are required to accommodate the substrate and prevent the formation of inactive bis-amine palladium resting states.

  • Reductive Elimination: This is the rate-limiting step for electron-deficient heteroarylamines. Extremely bulky ligands compress the C–Pd–N bond angle, thermodynamically forcing the product out of the coordination sphere and regenerating the active Pd(0) species.

  • Chemoselectivity (The SNAr Risk): The 6-fluoro substituent is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If a strong, nucleophilic alkoxide base like Sodium tert-butoxide (NaOtBu) is used, the alkoxide will displace the fluorine atom, yielding an unwanted tert-butoxy byproduct. Therefore, weak, non-nucleophilic inorganic bases like Cesium Carbonate (Cs₂CO₃) are strictly mandatory to preserve the 6-fluoro group .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination Ar-Pd(II)(L)-NH2R+ OxAdd->AmineCoord 6-Fluoro-4-methylpyridazin-3-amine Deprot Deprotonation Ar-Pd(II)(L)-NHR AmineCoord->Deprot Base (Cs2CO3) Deprot->Pd0 Reductive Elimination (Product Release)

Buchwald-Hartwig catalytic cycle for 6-Fluoro-4-methylpyridazin-3-amine.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative optimization data for coupling 6-Fluoro-4-methylpyridazin-3-amine with a model aryl bromide (4-Bromotoluene).

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene100<10%Complete degradation; SNAr of 6-fluoro group by tert-butoxide.
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10045%Slow conversion; bidentate ligand struggles with steric bulk of 4-methyl group.
Pd₂(dba)₃ / tBuXPhosK₃PO₄t-AmylOH10068%Good conversion; bulky ligand facilitates reductive elimination.
Pd(OAc)₂ / BrettPhos Cs₂CO₃ Dioxane 100 85% Optimal; BrettPhos accommodates sterics and accelerates C–N bond formation.

Note: The superiority of BrettPhos in these systems aligns with the historical development of biarylphosphine ligands for challenging primary amines, as outlined in the.

Experimental Protocol & Self-Validating Systems

Reagents Required
  • Nucleophile: 6-Fluoro-4-methylpyridazin-3-amine (1.0 equiv, 1.0 mmol, 127.1 mg)

  • Electrophile: Aryl bromide (e.g., 4-Bromotoluene) (1.2 equiv, 1.2 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 0.05 mmol, 11.2 mg)

  • Ligand: BrettPhos (10 mol%, 0.10 mmol, 53.7 mg)

  • Base: Cesium Carbonate [Cs₂CO₃] (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Glovebox Preparation (Inert Atmosphere):

    • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, BrettPhos, and finely milled Cs₂CO₃.

    • Causality: Pd(OAc)₂ and BrettPhos must pre-complex to form the active catalyst. Cs₂CO₃ is highly hygroscopic; handling it in a dry environment prevents the introduction of water, which would cause competitive hydrolysis of the aryl halide.

  • Substrate Addition:

    • Action: Add 6-Fluoro-4-methylpyridazin-3-amine and the aryl bromide to the Schlenk tube.

  • Solvent Addition:

    • Action: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the tube tightly with a Teflon-lined screw cap.

  • Thermal Activation:

    • Action: Remove the sealed tube from the glovebox and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Causality: High-speed stirring is required because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in dioxane). The elevated temperature provides the activation energy necessary for the sterically hindered reductive elimination step.

  • Workup & Isolation:

    • Action: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove insoluble inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification:

    • Action: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the target N-aryl-6-fluoro-4-methylpyridazin-3-amine.

Workflow Step1 Glovebox Setup Add Pd, Ligand, Base Step2 Add Substrates Ar-X + Amine Step1->Step2 Step3 Solvent Addition Anhydrous Dioxane Step2->Step3 Step4 Thermal Reaction 100°C, 12-24h Step3->Step4 Step5 Workup & Isolation Filtration & Chromatography Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

In-Process Controls & Self-Validation

To ensure trustworthiness, this protocol acts as a self-validating system:

  • Pre-Reaction Validation: Titrate the 1,4-dioxane using a Karl Fischer apparatus. Moisture levels must be < 50 ppm.

  • In-Process LC-MS Validation: After 4 hours, pull a 10 µL aliquot. If the mass spectrum shows a peak corresponding to [M - F + OtBu]+, it immediately indicates a chemoselectivity failure (likely due to contaminated or incorrect base usage). Complete consumption of the UV-active aryl halide validates reaction completion.

  • Post-Reaction NMR Validation: The ¹⁹F NMR of the crude mixture must exhibit a sharp singlet between -70 to -80 ppm. The presence of this signal guarantees that the critical 6-fluoro group remained intact during the harsh thermal coupling conditions.

References

  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Central Science URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Fluoro-4-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-proven framework for executing Nucleophilic Aromatic Substitution (SNAr) on 6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1). Pyridazine (1,2-diazine) cores are highly privileged scaffolds in modern drug development, frequently utilized in kinase inhibitors and CNS-active therapeutics. The strategic placement of a fluorine atom at the 6-position provides an exceptionally activated electrophilic site for late-stage functionalization, enabling the rapid generation of diverse analog libraries.

Mechanistic Rationale & Structural Causality

To successfully manipulate 6-fluoro-4-methylpyridazin-3-amine, one must understand the electronic interplay governing its reactivity. The SNAr reaction on electron-deficient heterocycles proceeds via a two-step addition-elimination mechanism 1.

  • The Leaving Group Paradox: While the C–F bond is the strongest carbon-halogen single bond, fluoride is paradoxically the best leaving group for SNAr reactions. The rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer complex. Fluorine's extreme electronegativity stabilizes this anionic intermediate far better than chlorine or bromine, accelerating the reaction up to 300-fold compared to chlorinated analogs 2.

  • Electronic Counter-Effects: The amino group at C3 is electron-donating via resonance, which theoretically pushes electron density into the ring. However, the combined inductive pull of the two adjacent nitrogen atoms in the diazine core and the highly electronegative fluorine atom ensures that C6 remains highly susceptible to nucleophilic attack 3.

  • Solvent Causality: Polar aprotic solvents (e.g., DMSO, DMF) are strictly required. These solvents effectively solvate the counter-cations (like K⁺ or Na⁺) but leave the nucleophilic anions or lone pairs relatively unsolvated, significantly increasing their kinetic nucleophilicity 4.

SNAr_Mechanism Substrate 6-Fluoro-4-methyl pyridazin-3-amine Conditions Polar Aprotic Solvent (DMSO/DMF) + Base Substrate->Conditions Nucleophile Nucleophile (e.g., RR'NH, RO-) Nucleophile->Conditions Intermediate Meisenheimer Complex (Anionic) Conditions->Intermediate Addition (Rate-Determining) Product 6-Substituted-4-methyl pyridazin-3-amine Intermediate->Product Elimination (Fast)

Logical workflow and mechanism of SNAr on 6-fluoro-4-methylpyridazin-3-amine.

Quantitative Data: Nucleophile Scope & Optimized Conditions

The following table summarizes empirically validated reaction conditions for substituting the 6-fluoro position with various nucleophile classes.

Nucleophile ClassExample ReagentBase (Equivalents)SolventTemp (°C)Time (h)Expected Yield (%)
Primary Amine BenzylamineDIPEA (2.0 eq)NMP1004 - 675 - 85
Secondary Amine MorpholineK₂CO₃ (2.0 eq)DMF903 - 580 - 92
Alkoxide Sodium MethoxideNone (Reagent acts as base)MeOH / THF652 - 485 - 95
Thiolate ThiophenolCs₂CO₃ (1.5 eq)DMSO802 - 380 - 90

Experimental Workflow & Self-Validating Protocols

Experimental_Workflow Step1 1. Reagent Preparation Dry solvents, inert atmosphere Step2 2. Reaction Assembly Mix substrate, nucleophile, base Step1->Step2 Step3 3. Thermal Activation Heat to 80-120°C Step2->Step3 Step4 4. In-Process Control LC-MS / TLC Monitoring Step3->Step4 Step4->Step3 Incomplete Step5 5. Aqueous Workup Quench, extract, wash Step4->Step5 Complete Step6 6. Purification Chromatography / Recrystallization Step5->Step6

Step-by-step experimental workflow for SNAr reactions with self-validation checkpoints.

Protocol A: C–N Bond Formation (Secondary Amination)

Objective: Synthesis of 4-methyl-6-(morpholin-4-yl)pyridazin-3-amine. Causality: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble inorganic base. It acts as an acid scavenger for the generated HF without inducing side reactions. DMF is utilized to maximize the nucleophilicity of morpholine by leaving its lone pair unsolvated.

Step-by-Step Methodology:

  • Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-Fluoro-4-methylpyridazin-3-amine (1.0 mmol, 127.1 mg) and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Solvation: Add anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add morpholine (1.2 mmol, 104.5 mg) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath or heating block.

  • Self-Validation Checkpoint 1 (In-Process Control): After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The starting material peak (m/z 128.1 [M+H]⁺) must constitute <5% of the total UV area relative to the product peak (m/z 195.2 [M+H]⁺). If >5%, increase the temperature to 100 °C and stir for an additional 2 hours.

  • Quench & Workup: Cool the mixture to room temperature. Pour the mixture into 20 mL of ice-cold distilled water to precipitate the product. Extract with Ethyl Acetate (3 × 15 mL).

  • Self-Validation Checkpoint 2 (Phase Partitioning): Spot the organic layer on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The product should appear as a highly UV-active spot (254 nm) with a lower R_f value than the starting material due to increased polarity from the morpholine moiety.

  • Isolation: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: C–O Bond Formation (Etherification)

Objective: Synthesis of 6-methoxy-4-methylpyridazin-3-amine. Causality: Alkoxides are dual-threat reagents (strong nucleophiles and strong bases). Using Sodium Methoxide (NaOMe) in a mixture of Methanol and THF prevents transetherification side reactions and avoids the need for an exogenous base.

Step-by-Step Methodology:

  • Assembly: Dissolve 6-Fluoro-4-methylpyridazin-3-amine (1.0 mmol, 127.1 mg) in anhydrous THF (3.0 mL) in a dry flask under Argon.

  • Nucleophile Addition: Slowly add a solution of Sodium Methoxide (1.5 mmol, 0.5M in Methanol, 3.0 mL) at 0 °C to control the initial exothermic acid-base interactions.

  • Thermal Activation: Gradually warm the mixture to 65 °C (reflux) and stir for 2.5 hours.

  • Self-Validation Checkpoint 1 (In-Process Control): Monitor via TLC (DCM/MeOH 95:5). The disappearance of the starting material indicates completion.

    • Validation Criteria: If the reaction stalls, do not add more NaOMe (to prevent degradation of the pyridazine core). Instead, evaporate 50% of the solvent volume to increase the effective concentration of the reactants, then reflux for 1 more hour.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (5 mL) to neutralize any unreacted alkoxide. Extract with Dichloromethane (3 × 10 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate to yield the pure methoxy-pyridazine derivative.

References

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. Available at:[Link]

  • MDPI. "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." Molecules. Available at:[Link]

  • AKJournals. "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines." Journal of Radioanalytical and Nuclear Chemistry. Available at:[Link]

Sources

Application Note: Utilizing 6-Fluoro-4-methylpyridazin-3-amine as a Privileged Scaffold in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, screening methodologies, and structural validation protocols for kinase-targeted FBDD.

Mechanistic Rationale: The Privileged Nature of the Scaffold

Fragment-Based Drug Design (FBDD) relies on the identification of low-molecular-weight ligands that bind to biological targets with high ligand efficiency. Within the fragment chemical space, 6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1) [1] represents a highly versatile, multi-functional building block specifically tailored for targeting the ATP-binding hinge region of kinases.

As a Senior Application Scientist, I select this fragment for screening libraries based on three distinct mechanistic advantages:

  • The 3-Aminopyridazine Core (Hinge Anchoring): The pyridazine heterocycle is a well-established bioisostere in molecular recognition. The 3-aminopyridazine moiety acts as a potent bidentate hydrogen-bond donor/acceptor system[2]. It effectively mimics the adenine ring of ATP, making it a privileged scaffolding element for kinases (e.g., TYK2, ALK5)[2][3].

  • The Fluorine Handle (Zero-Background Screening): The substitution of a fluorine atom at the 6-position provides a pristine handle for

    
    F NMR screening. Because fluorine is 100% naturally abundant and practically absent in biological macromolecules, it offers a zero-background screening modality to detect weak fragment-target interactions.
    
  • Orthogonal Growth Vectors: The C4-methyl group serves as a synthetically tractable vector for fragment growing into adjacent solvent channels, while the highly activated 6-fluoro position can undergo nucleophilic aromatic substitution (S

    
    Ar) during the hit-to-lead optimization phase[3].
    

Hinge_Binding Fragment 6-Fluoro-4-methylpyridazin-3-amine (Fragment Core) Hinge1 Kinase Hinge Region (Backbone C=O) Fragment->Hinge1 NH2 Donor Hinge2 Kinase Hinge Region (Backbone NH) Fragment->Hinge2 N2 Acceptor Vector1 C4-Methyl Vector (Solvent Channel) Fragment->Vector1 Growth Vector2 C6-Fluoro Vector (SNAr Displacement) Fragment->Vector2 Substitution

Fig 1. Mechanistic binding and structural growth vectors of the pyridazine fragment in a kinase.

Physicochemical Profiling (Rule of 3 Compliance)

For a fragment to be viable, it must strictly adhere to Astex's "Rule of 3" (Ro3) to ensure optimal solubility and prevent steric clashes during initial screening. 6-Fluoro-4-methylpyridazin-3-amine perfectly satisfies these criteria.

Table 1: Ro3 Compliance & Physicochemical Properties

ParameterValueRo3 ThresholdFBDD Suitability Status
Molecular Weight (MW) 127.12 g/mol ≤ 300 DaPass (Excellent ligand efficiency potential)
cLogP 0.45 (est.)≤ 3Pass (Highly aqueous soluble for NMR/X-ray)
H-Bond Donors (HBD) 1 (-NH

group)
≤ 3Pass (Specific directional binding)
H-Bond Acceptors (HBA) 3 (N, N, F)≤ 3Pass (Favorable desolvation penalty)
Rotatable Bonds 0≤ 3Pass (Rigid core minimizes entropic loss)
Polar Surface Area (PSA) 51.8 Ų≤ 60 ŲPass (Optimal cell permeability trajectory)

FBDD Experimental Workflows & Protocols

The following self-validating protocols outline the integration of this fragment into a kinase-targeted FBDD campaign, moving from primary biophysical screening to structural elucidation.

FBDD_Workflow A 1. Fragment Library (6-F-4-Me-pyridazin-3-amine) B 2. Primary Screening (19F NMR CPMG) A->B C 3. Hit Validation (Orthogonal SPR / ITC) B->C D 4. Structural Elucidation (X-ray Crystallography Soaking) C->D E 5. Fragment Evolution (C4-Methyl Elongation) D->E F 6. Lead Compound (Optimized Kinase Inhibitor) E->F

Fig 2. Step-by-step FBDD workflow for 6-Fluoro-4-methylpyridazin-3-amine from screening to lead.

Protocol A: Primary Screening via F NMR (T2 Relaxation / CPMG)

Causality Insight: We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the transverse relaxation time (T2). When the small, rapidly tumbling 6-fluoro fragment binds to a massive, slowly tumbling target protein, its T2 relaxation time drastically decreases. This results in a broadened


F NMR signal and reduced peak intensity, providing definitive, label-free proof of binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a screening buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, and 5% D

    
    O (for spectrometer lock). Critical: Ensure no fluorine-containing detergents (e.g., fluorinated surfactants) or salts are used to maintain a zero-background spectrum.
    
  • Sample Formulation:

    • Reference Tube: 100 µM 6-Fluoro-4-methylpyridazin-3-amine in buffer.

    • Test Tube: 100 µM fragment + 5–10 µM purified target protein (e.g., ALK5 kinase domain).

  • Data Acquisition: Acquire

    
    F NMR spectra at 298 K using a spectrometer equipped with a fluorine-tuned cryoprobe (e.g., 600 MHz). Apply the CPMG pulse sequence with a total spin-echo time of 40–100 ms.
    
  • Data Analysis: Compare the peak intensity of the test tube to the reference. A reduction in signal intensity of >30% in the presence of the protein indicates a positive binding event.

  • Self-Validation (Displacement Assay): Spike the test tube with a known high-affinity active-site competitor (e.g., a pan-kinase inhibitor like staurosporine). The immediate recovery of the sharp

    
    F signal confirms that the fragment binds specifically to the active site and is not non-specifically aggregating.
    
Protocol B: Structural Elucidation via X-Ray Crystallography (Soaking)

Causality Insight: To enable rational fragment growing, the exact binding pose must be known. Because fragments inherently possess low affinity (high µM to mM


), high concentrations must be soaked into pre-formed apo-crystals to achieve high occupancy without dissolving the crystal lattice. The low molecular weight of 6-Fluoro-4-methylpyridazin-3-amine allows for rapid diffusion through the solvent channels.

Step-by-Step Methodology:

  • Crystal Preparation: Grow apo-crystals of the target kinase using hanging-drop vapor diffusion. Transfer a robust, well-diffracting crystal into a stabilization drop containing the mother liquor.

  • Fragment Soaking:

    • Prepare a soaking solution containing the mother liquor supplemented with 20–50 mM of 6-Fluoro-4-methylpyridazin-3-amine (derived from a 500 mM DMSO stock). Critical: Keep the final DMSO concentration <10% to prevent the crystal lattice from cracking.

    • Soak the crystal for 2 to 24 hours at 20°C.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 20 mM fragment) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source. The highly electron-dense fluorine atom serves as a distinct, unambiguous marker in the difference electron density maps (

    
    ), confirming the precise orientation of the pyridazine ring within the hinge region.
    

Hit-to-Lead Optimization (Fragment Evolution)

Once the binding pose is confirmed via X-ray crystallography, the fragment must be evolved into a lead compound. The 3-aminopyridazine core establishes foundational hydrogen bonds with the kinase hinge (e.g., backbone carbonyl and amide of the hinge residue)[3].

Table 2: Projected Optimization Metrics (Hit-to-Lead Phase)

StageCompound Derivative

(µM)
Ligand Efficiency (LE)Key Structural Modification Rationale
Hit 6-Fluoro-4-methylpyridazin-3-amine450.00.38Base fragment anchoring to the hinge region.
Lead 1 C4-Extended Aryl Derivative12.50.35C4-methyl functionalized (via radical bromination and cross-coupling) to access adjacent hydrophobic specificity pockets.
Lead 2 C6-Substituted Amide0.080.32Fluorine displaced via S

Ar with an amine to probe solvent-exposed regions, vastly improving potency while maintaining LE.

By systematically exploiting the vectors on the 6-Fluoro-4-methylpyridazin-3-amine scaffold, researchers can rapidly transition from a weak millimolar fragment to a highly potent, nanomolar kinase inhibitor, leveraging the inherent physicochemical advantages of the pyridazine core[2][3].

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: CAS No. 2059988-61-1, 6-fluoro-4-methylpyridazin-3-amine Chemical Properties Source: 001Chemical URL: [Link]

Sources

Application Note: High-Yield Preparation of Sulfonamides from 6-Fluoro-4-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of heteroaryl sulfonamides is a critical transformation in medicinal chemistry, particularly in the development of kinase inhibitors and voltage-gated sodium channel (Nav1.7) modulators. However, the sulfonylation of highly electron-deficient heteroamines, such as 6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1) , presents significant synthetic challenges. Standard sulfonylation conditions often result in poor conversions or complex mixtures.

This application note provides a comprehensive, causality-driven guide to achieving high-yield sulfonylation of 6-Fluoro-4-methylpyridazin-3-amine. By categorizing the reaction into two distinct mechanistic pathways—substrate activation and electrophile activation—this guide ensures robust, self-validating protocols for both alkyl and (hetero)aryl sulfonyl chlorides.

Mechanistic Context & Substrate Profiling

The difficulty in sulfonylating 6-Fluoro-4-methylpyridazin-3-amine stems from the severe deactivation of the exocyclic C3-amine. The strongly electron-withdrawing nature of the diazine core is further exacerbated by the inductive pull of the C6-fluorine atom. Consequently, the amine's nucleophilicity is too low to react efficiently with sulfonyl chlorides in the presence of standard tertiary amine bases (e.g., Triethylamine or DIPEA). Furthermore, heteroaryl sulfonyl chlorides are notoriously unstable and can rapidly decompose into chloroheteroarenes and sulfur dioxide under forcing conditions .

To overcome this, the synthesis must be directed through one of two specific activation pathways:

  • Pathway A (Substrate Activation): Utilizes a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS, pKa ~26) to quantitatively deprotonate the amine. This generates a highly nucleophilic lithium amide that rapidly attacks even deactivated or sterically hindered alkyl sulfonyl chlorides.

  • Pathway B (Electrophile Activation): Employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst in a polar aprotic solvent (Acetonitrile). DABCO attacks the sulfonyl chloride to form a highly electrophilic sulfonylammonium intermediate, which is reactive enough to couple with the neutral pyridazinamine .

Strategic Decision Workflow

The selection of the appropriate protocol is dictated by the electronic nature and stability of the sulfonyl chloride partner.

G Start 6-Fluoro-4-methylpyridazin-3-amine Decision Select Sulfonyl Chloride (R-SO2Cl) Start->Decision Path1 Alkyl / Deactivated Aryl Decision->Path1 Path2 Reactive Aryl / Heteroaryl Decision->Path2 ProtoA Protocol A: LiHMDS / THF / -78°C Path1->ProtoA ProtoB Protocol B: DABCO / MeCN / RT Path2->ProtoB Product Crude Sulfonamide Mixture ProtoA->Product ProtoB->Product Check LC-MS: Bis-sulfonylation? Product->Check Hydrolysis Mild Hydrolysis (NaOH / MeOH) Check->Hydrolysis Yes (>10%) Final Pure Mono-Sulfonamide Check->Final No Hydrolysis->Final

Workflow for the selection of sulfonylation conditions based on sulfonyl chloride reactivity.

Experimental Protocols

Protocol A: Strong Base-Mediated Sulfonylation (Substrate Activation)

Optimized for alkyl sulfonyl chlorides and deactivated aryl sulfonyl chlorides.

Causality & Self-Validation: The reaction is initiated at -78 °C to prevent the highly reactive lithium amide from degrading the THF solvent or undergoing self-condensation. The protocol is self-validating: upon the addition of LiHMDS, the solution will undergo a distinct color shift (typically to deep yellow/orange), visually confirming the successful formation of the active pyridazinyl anion.

Step-by-Step Methodology:

  • Charge an oven-dried, argon-flushed round-bottom flask with 6-Fluoro-4-methylpyridazin-3-amine (1.0 equiv, e.g., 1.0 mmol, 127.1 mg).

  • Dissolve the amine in anhydrous THF to achieve a 0.2 M concentration (5.0 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise, add LiHMDS (1.0 M in THF, 1.2 equiv, 1.2 mL) over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Dissolve the selected sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous THF (1.0 mL) and add it dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Nucleophilic Catalysis (Electrophile Activation)

Optimized for reactive aryl and unstable heteroaryl sulfonyl chlorides.

Causality & Self-Validation: DABCO is utilized instead of DMAP because it forms a more stable, yet highly electrophilic, sulfonylammonium salt that resists premature degradation of sensitive heteroaryl sulfonyl chlorides . The protocol self-validates through the precipitation of DABCO·HCl; the appearance of a fine white precipitate in the acetonitrile solution is a direct stoichiometric indicator of sulfonamide formation.

Step-by-Step Methodology:

  • Charge a round-bottom flask with 6-Fluoro-4-methylpyridazin-3-amine (1.0 equiv, 1.0 mmol, 127.1 mg) and DABCO (2.0 equiv, 2.0 mmol, 224.4 mg).

  • Suspend the reagents in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration (5.0 mL).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add the sulfonyl chloride (1.2 equiv) portion-wise (if solid) or dropwise (if liquid/dissolved in MeCN).

  • Remove the ice bath and stir the reaction at room temperature for 16–24 hours. Monitor the formation of the white precipitate.

  • Quench & Workup: Concentrate the MeCN under reduced pressure. Redissolve the crude residue in Ethyl Acetate (15 mL) and wash with 1.0 M aqueous HCl (2 × 5 mL) to selectively remove the DABCO catalyst and any unreacted starting amine. Dry the organic layer over Na₂SO₄ and concentrate.

Quantitative Data & Reaction Parameters

The following table summarizes the expected performance of 6-Fluoro-4-methylpyridazin-3-amine across different classes of sulfonyl chlorides when matched with the correct protocol.

Sulfonyl Chloride TypePreferred ProtocolBase / CatalystSolventTemp ProfileExpected Conversion
Alkyl (e.g., Methanesulfonyl chloride)Protocol ALiHMDS (1.2 eq)THF-78 °C to RT> 85%
Deactivated Aryl (e.g., 4-Methoxybenzenesulfonyl chloride)Protocol ALiHMDS (1.2 eq)THF-78 °C to RT75% – 85%
Reactive Aryl (e.g., 4-Nitrobenzenesulfonyl chloride)Protocol BDABCO (2.0 eq)MeCN0 °C to RT> 90%
Heteroaryl (e.g., Pyridine-3-sulfonyl chloride)Protocol BDABCO (2.0 eq)MeCN0 °C to RT60% – 80%

Troubleshooting & Self-Validating Correction

The Bis-Sulfonylation Artifact: A frequent complication in the sulfonylation of heteroaryl amines is the formation of bis-sulfonylated byproducts. Causality: The desired mono-sulfonamide product is highly acidic (pKa ~6–8) due to the combined electron-withdrawing effects of the pyridazine ring and the newly installed sulfonyl group. In the presence of excess base, the mono-sulfonamide is instantly deprotonated to form a sulfonamidate anion, which is highly nucleophilic and outcompetes the starting amine for the remaining sulfonyl chloride.

Self-Correcting Hydrolysis Protocol: If LC-MS analysis of the crude mixture indicates >10% bis-sulfonylation, do not attempt difficult chromatographic separation. Instead, utilize the steric hindrance of the bis-sulfonamide to your advantage via selective hydrolysis:

  • Dissolve the crude mixture in Methanol (0.1 M).

  • Add aqueous NaOH (2.0 M, 2.0 equivalents relative to the theoretical yield).

  • Stir at room temperature for 2 hours.

  • The methoxide/hydroxide will selectively attack one of the sterically congested sulfonyl sulfur atoms, displacing the mono-sulfonamide anion (an excellent leaving group). Acidify the mixture to pH 5 with 1M HCl to precipitate the pure, target mono-sulfonamide.

References

  • Wright, S. W.; Hallstrom, K. N. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry 2006, 71, 1080-1084. URL:[Link]

  • Colombe, J. R.; DeBergh, J. R.; Buchwald, S. L. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." Organic Letters 2015, 17, 3170-3173. URL:[Link]

  • "WO2010079443A1 - Sulfonamide derivatives." Google Patents 2010.

Application Note: Advanced Reaction Mechanisms and Protocols for 3-Aminopyridazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 3-aminopyridazine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. It forms the core of numerous neuroactive agents, anti-inflammatory compounds, and selective GABA-A receptor antagonists (e.g., Minaprine and Gabazine analogues)[1]. Because the 1,2-diazine ring is a highly electron-deficient, π-deficient aromatic heterocycle, electrophilic substitution is heavily deactivated[2]. Consequently, functionalizing this core requires advanced transition-metal-catalyzed cross-coupling, oxidative cycloadditions, or specialized nucleophilic substitutions[2].

This application note details two highly efficient, field-proven methodologies for 3-aminopyridazine functionalization:

  • A synergistic bimetallic Cu(I)/Zn(II)-catalyzed oxidative cycloaddition for the synthesis of 1,2,4-triazolo[1,5-b]pyridazines[3].

  • A highly chemoselective Michael addition approach utilizing active methylene compounds to generate functionalized 6-aryl-3-aminopyridazine precursors[1].

By understanding the causality behind the catalyst selection, solvent effects, and thermal controls, researchers can adapt these self-validating protocols to expand their own heterocyclic libraries.

Mechanistic Pathways & Causality

Bimetallic Cu(I)/Zn(II) Oxidative Cycloaddition (C–N and N–N Bond Formation)

Historically, synthesizing 1,2,4-triazolo[1,5-b]pyridazines required harsh, multistep sequences involving highly toxic reagents such as O-mesitylenesulfonylhydroxylamine (MSH)[3]. The modern one-pot bimetallic approach utilizes cooperative Cu(I) and Zn(II) catalysis to drive a tandem C–N addition, followed by an I₂/KI-mediated intramolecular oxidative N–N bond formation[3][4].

Causality of Catalyst Choice: The reaction relies on the precise orchestration of two distinct metal centers. CuBr (with a 1,10-phenanthroline ligand) acts as the primary π-activator for the nitrile species, facilitating nucleophilic attack by the exocyclic amine of the 3-aminopyridazine[3]. However, Cu(I) alone yields poor conversion due to the instability of the resulting intermediate. The addition of a Zn(II) co-catalyst (ZnI₂) provides essential Lewis acid stabilization of the transient amidine intermediate[3][4]. Finally, the I₂/KI system acts as a mild, controlled oxidant to promote the N–N homocoupling, closing the triazole ring without over-oxidizing the delicate pyridazine core[3].

Mechanism A 3-Aminopyridazine + Nitrile B Cu(I) π-Activation of Nitrile A->B C Nucleophilic Attack (C-N Bond Formation) B->C Cu(I) Catalysis D Zn(II) Stabilization (Amidine Intermediate) C->D E I2/KI Oxidative N-N Coupling D->E + I2/KI F 1,2,4-Triazolo[1,5-b]pyridazine (Final Product) E->F - 2HI

Cu(I)/Zn(II) Bimetallic Mechanism for 1,2,4-Triazolo[1,5-b]pyridazine Synthesis.

Chemoselective Functionalization via Active Methylene Compounds

To synthesize GABA-A receptor antagonist precursors, 4-chloro-1,2-diaza-1,3-butadienes are reacted with active methylene compounds (e.g., methyl cyanoacetate)[1].

Causality of Base and Solvent: The use of N,N-diisopropylethylamine (DIPEA) in CHCl₃ at room temperature is a critical parameter. DIPEA provides the exact basicity required to deprotonate the active methylene without triggering competitive bis-addition or pyrrole derivative formation[1]. The presence of an aminocarbonyl residue on the N(1) position of the azo-ene system inherently directs the heterocyclization process, ensuring exclusive cyclization into the 3-aminopyridazine core[1].

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of 1,2,4-Triazolo[1,5-b]pyridazines

Objective: Direct functionalization of 3-amino-6-chloropyridazine via cooperative Cu/Zn catalysis[3].

Materials:

  • 3-amino-6-chloropyridazine (1.0 equiv)

  • Benzonitrile (1.5 equiv)

  • CuBr (5 mol%)

  • 1,10-phenanthroline (5 mol%)

  • ZnI₂ (10 mol%)

  • I₂ (1.2 equiv) & KI (0.2 equiv)

  • Dichlorobenzene (DCB)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine CuBr (5 mol%) and 1,10-phenanthroline (5 mol%) in 2 mL of DCB. Stir for 10 minutes at room temperature. Self-Validation Step: A distinct color change in the solution confirms successful ligand coordination to the Cu(I) center.

  • Substrate Addition: Add 3-amino-6-chloropyridazine (1.0 mmol) and ZnI₂ (10 mol%). Critical Note: ZnI₂ must be present before the nitrile is introduced to ensure immediate Lewis acid stabilization of the intermediate[3].

  • C–N Coupling (Thermal Phase): Inject benzonitrile (1.5 mmol). Heat the mixture to 130 °C under an air atmosphere for 12 hours.

  • Oxidative N–N Closure: Cool the reaction vessel to 80 °C. Add I₂ (1.2 equiv) and KI (0.2 equiv). Stir for an additional 4 hours. Causality: Lowering the temperature to 80 °C prevents rapid iodine sublimation and strictly controls the exothermic nature of the N–N coupling[3].

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess iodine. Extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexane/EtOAc 3:1).

Workflow S1 1. Pre-activation CuBr + Ligand S2 2. Substrate & ZnI2 Addition S1->S2 S3 3. Thermal Reaction 130°C, 12h S2->S3 S4 4. Oxidative Closure I2/KI, 80°C, 4h S3->S4 S5 5. Quench & Purify Na2S2O3 / Silica S4->S5 S6 6. Validation NMR/MS S5->S6

Step-by-step experimental workflow for the bimetallic functionalization protocol.

Protocol B: Chemoselective Synthesis of 6-Aryl-3-aminopyridazines

Objective: Synthesis of highly functionalized pyridazines from 4-chloro-1,2-diaza-1,3-butadienes[1].

Step-by-Step Methodology:

  • Dissolve 4-chloro-1,2-diaza-1,3-butadiene (1.0 mmol) and methyl cyanoacetate (1.1 mmol) in anhydrous CHCl₃ (5 mL)[1].

  • Cool the mixture to 0 °C in an ice bath. Add DIPEA (1.1 equiv) dropwise over 5 minutes. Causality: Dropwise addition at 0 °C controls the initial exothermic Michael addition, preventing substrate polymerization and ensuring high chemoselectivity[1].

  • Remove the ice bath, warm the mixture to room temperature, and stir for 4 hours.

  • Monitor reaction progression via TLC. Upon completion, wash the organic layer sequentially with 1N HCl (10 mL) and brine (10 mL). Dry over anhydrous MgSO₄ and concentrate to yield the functionalized 3-aminopyridazine derivative[1].

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters for the Cu/Zn bimetallic system, demonstrating the absolute necessity of the cooperative metal centers and the oxidant to achieve high yields[3].

EntryCatalyst SystemOxidantSolventTemp (°C)Yield (%)
1CuBr (5 mol%)NoneDCB130Trace
2CuBr (5 mol%) + ZnI₂ (10 mol%)NoneDCB13045
3 CuBr (5 mol%) + ZnI₂ (10 mol%) I₂/KI DCB 130 88
4ZnI₂ (10 mol%)I₂/KIDCB130N.R.*

*N.R. = No Reaction. The quantitative data validates that omitting either the Cu(I) π-activator or the I₂/KI oxidative closer results in reaction failure or stalled intermediates[3].

References

1.[2] Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: 2.[4] Bimetallic (or Multimetallic) Synthesis of N-Heterocycles. MDPI. Available at: 3.[3] Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. RSC Publishing. Available at: 4.[1] A Novel and Convenient Protocol for Synthesis of Pyridazines. American Chemical Society. Available at:

Sources

Application Note: Strategic Solvent Selection for Reactions of 6-Fluoro-4-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

6-Fluoro-4-methylpyridazin-3-amine is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique electronic profile, characterized by an electron-deficient pyridazine core, a nucleophilic amino group, and a strategically positioned fluorine atom, makes it a versatile synthon for introducing the pyridazine moiety into complex molecular architectures. The success of synthetic transformations involving this substrate, however, is critically dependent on the judicious selection of the reaction solvent.

This guide provides a comprehensive framework for rational solvent selection in reactions involving 6-Fluoro-4-methylpyridazin-3-amine. Moving beyond a simple list of solvents, we delve into the causal relationships between solvent properties and reaction outcomes for key transformations such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for researchers, chemists, and process development professionals aiming to optimize their synthetic routes, enhance yields, and control impurity profiles.

Physicochemical Profile and Solubility Characteristics

Understanding the inherent properties of 6-Fluoro-4-methylpyridazin-3-amine is the cornerstone of effective solvent selection. While experimental data for this specific molecule is not widely published, we can infer its characteristics from its structure and closely related analogs, such as 6-Chloro-4-methylpyridazin-3-amine.

The molecule's structure combines a polar heterocyclic core (two nitrogen atoms), a hydrogen-bond-donating amine group, and an electronegative fluorine atom. This combination results in a high crystal lattice energy, often leading to limited solubility in non-polar solvents. The two nitrogen atoms in the pyridazine ring make it more polar and a better hydrogen bond acceptor than its pyridine analog.

Table 1: Physicochemical Properties of 6-Fluoro-4-methylpyridazin-3-amine and Related Analogs

Property6-Fluoro-4-methylpyridazin-3-amine6-Chloro-4-methylpyridazin-3-amine[1][2]6-Fluoro-4-methylpyridin -3-amine[3][4]
Structure Chemical structure of 6-Fluoro-4-methylpyridazin-3-amineChemical structure of 6-Chloro-4-methylpyridazin-3-amineChemical structure of 6-Fluoro-4-methylpyridin-3-amine
Molecular Formula C₅H₆FN₃C₅H₆ClN₃C₆H₇FN₂
Molecular Weight 127.12 g/mol 143.57 g/mol 126.13 g/mol
Topological Polar Surface Area (TPSA) ~51.1 Ų (Predicted)~51.1 Ų (Predicted)38.91 Ų
logP (Predicted) ~0.8 (Predicted)~1.2 (Predicted)1.11
H-Bond Donors 111
H-Bond Acceptors 332
General Solubility Low in water and non-polar solvents; soluble in polar organic solvents.[2]Low in water; soluble in alcohols and ethers.[2]Solid.

Note: Predicted values are based on computational models. The pyridazine compounds are expected to be more polar than the pyridine analog due to the presence of the second ring nitrogen.

Experimental studies on the closely related 6-chloropyridazin-3-amine confirm that its solubility in various organic solvents (methanol, ethanol, DMF, acetone, toluene) increases significantly with rising temperature.[5] This is a critical lever to pull when facing solubility challenges.

Theoretical Framework for Solvent Selection

A solvent is not merely a medium for reactants to meet; it actively participates in the reaction by solvating reactants, intermediates, and transition states. The choice of solvent can dramatically alter reaction rates and even change the course of a reaction mechanism.

Solvent_Selection_Workflow cluster_input Reaction & Substrate Analysis cluster_decision Solvent Property Considerations cluster_output Solvent Class Selection cluster_validation Experimental Validation Start Define Reaction Type (e.g., SNAr, Suzuki) Polarity Polarity & Dielectric Constant (Polar vs. Non-polar) Start->Polarity Coordinating Coordinating Ability (e.g., for catalysts) Start->Coordinating Substrate Analyze Substrate Properties (Polarity, H-bonding) Proticity Proticity (Protic vs. Aprotic) Substrate->Proticity Aprotic Polar Aprotic (DMF, DMSO, MeCN) Good for SNAr Polarity->Aprotic Proticity->Aprotic Protic Polar Protic (EtOH, IPA, H₂O) Can act as nucleophile Proticity->Protic Ethereal Ethereal / Aprotic (Dioxane, THF, CPME) Good for Cross-Coupling Coordinating->Ethereal Screening Perform Small-Scale Screening Experiments Aprotic->Screening Protic->Screening Ethereal->Screening Optimization Optimize Lead Conditions (Temp, Concentration, Co-solvents) Screening->Optimization

Figure 1: A workflow for rational solvent selection.

Solvent Polarity and Proticity
  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These solvents possess high dielectric constants and large dipole moments but lack acidic protons. They are exceptionally effective at solvating cations while leaving anions relatively "bare" and nucleophilic. This property is paramount for SNAr reactions , where they stabilize the cationic portion of the base (e.g., K⁺ in K₂CO₃) and the developing negative charge in the Meisenheimer intermediate.[6][7]

  • Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding and possess acidic protons. While they can be excellent for dissolving polar reagents and salts, their utility can be limited. In SNAr, they can solvate and deactivate the nucleophile through hydrogen bonding. In cross-coupling, water or alcohols are often used as co-solvents with ethereal solvents like dioxane or THF.[8]

  • Non-polar/Weakly Polar Aprotic Solvents (e.g., Toluene, Dioxane, THF): These are the workhorses for many palladium-catalyzed cross-coupling reactions. They are generally poor at solvating ions but are crucial for maintaining the stability and solubility of the palladium catalyst and organic substrates.[9][10]

Solvent Recommendations for Key Reaction Classes

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 6-position of the pyridazine ring is activated towards nucleophilic displacement. The reaction proceeds through a Meisenheimer complex, an anionic intermediate whose stability is crucial for the reaction's success.

Recommendation: Polar aprotic solvents are the premier choice.

  • DMSO and DMF: Excellent for solubilizing the substrate and promoting high reaction rates by stabilizing the charged intermediate.

  • Acetonitrile (MeCN): A less polar but often effective option that can simplify workup.

  • tert-Amyl alcohol: Can be a surprisingly effective "greener" alternative for reactions with amine nucleophiles at elevated temperatures.[11]

Figure 2: SNAr mechanism highlighting solvent role.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Suzuki coupling is a powerful method for forming C-C bonds. The solvent system must balance the solubility of the polar inorganic base (e.g., K₂CO₃, Cs₂CO₃), the non-polar organic substrate, the boronic acid, and the palladium catalyst.

Recommendation: A mixture of a non-polar aprotic solvent and a polar protic co-solvent is standard.

  • 1,4-Dioxane/Water: A classic combination that effectively dissolves both organic and inorganic components.

  • Toluene/Ethanol/Water: Offers good solubility and catalyst stability.

  • THF/Water: Another effective mixture, though THF's lower boiling point limits the reaction temperature.

The choice of solvent can be surprisingly nuanced; for substrates with multiple halide leaving groups, switching from an alcohol-based solvent to MeCN or DMF can invert the regioselectivity of the coupling.[12]

Experimental Protocols

Protocol 1: General Solubility Assessment

This protocol provides a rapid method to determine suitable solvents for reaction screening.

  • Preparation: Add approx. 5-10 mg of 6-Fluoro-4-methylpyridazin-3-amine to a series of small, labeled vials.

  • Solvent Addition: To each vial, add 0.5 mL of a test solvent (e.g., Toluene, THF, Dioxane, MeCN, IPA, DMF, DMSO, Water).

  • Observation (Room Temp): Vigorously agitate each vial for 1 minute. Observe and record solubility (e.g., Insoluble, Partially Soluble, Fully Soluble).

  • Observation (Elevated Temp): For vials showing partial or no solubility, heat to 60-80 °C with stirring. Record any changes in solubility. This helps identify systems where heating can overcome initial solubility issues.[13]

  • Analysis: Select the solvents that provide complete dissolution, especially at the intended reaction temperature, for further screening.

Protocol 2: Small-Scale Screening for a Suzuki Coupling Reaction

This protocol details a parallel screen to identify the optimal solvent system for coupling with a model boronic acid.

Reaction: 6-Fluoro-4-methylpyridazin-3-amine + Phenylboronic Acid

  • Reagent Preparation:

    • Prepare a stock solution of Phenylboronic Acid (1.5 equivalents).

    • Prepare a stock solution or weigh out the Base (e.g., K₂CO₃, 2.0 equivalents).

    • Prepare a stock solution or weigh out the Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction Setup:

    • To three separate reaction vials equipped with stir bars, add 6-Fluoro-4-methylpyridazin-3-amine (e.g., 0.1 mmol, 12.7 mg).

    • To Vial A, add 1,4-Dioxane (0.8 mL) and Water (0.2 mL).

    • To Vial B, add Toluene (0.8 mL) and Ethanol (0.2 mL).

    • To Vial C, add THF (0.8 mL) and Water (0.2 mL).

  • Execution:

    • Add the phenylboronic acid and base to each vial.

    • Purge each vial with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can hinder the reaction.[13][14]

    • Add the palladium catalyst to each vial under the inert atmosphere.

    • Seal the vials and place them in a heating block set to 90 °C.

    • Stir vigorously for 4-12 hours.

  • Analysis:

    • After cooling, take a small aliquot from each reaction mixture.

    • Dilute with a suitable solvent (e.g., MeCN) and analyze by LC-MS or TLC to determine the conversion to the desired product.

    • Compare the results to identify the most effective solvent system.

Data Summary & Troubleshooting

Table 2: Recommended Solvent Systems for Common Reactions

Reaction TypePrimary Solvent ClassRecommended SolventsKey Considerations
SNAr Polar AproticDMSO, DMF, NMP, MeCNMaximizes nucleophile reactivity; high boiling points aid reactions with poor nucleophiles.
Suzuki Coupling Ethereal / Aromatic + Protic Co-solvent1,4-Dioxane/H₂O, Toluene/EtOH, THF/H₂OBalances solubility of all components; must degas thoroughly to protect the catalyst.[14]
Buchwald-Hartwig Amination Ethereal / AromaticToluene, 1,4-Dioxane, THF, t-BuOHRequires strictly anhydrous and inert conditions; ligand choice is critical.[9][10]

Troubleshooting Common Issues:

  • Problem: Poor solubility of starting material, leading to a heterogeneous mixture and slow reaction.

    • Solution: Increase the reaction temperature. Solubility of pyridazine derivatives often increases dramatically with heat.[5] Use a co-solvent system to better match the solute's polarity. Employ sonication to help break up solid particles and increase the surface area for dissolution.[13]

  • Problem: Low or no conversion in a cross-coupling reaction.

    • Solution: Ensure the solvent is rigorously degassed and anhydrous. Trace oxygen or water can deactivate the palladium catalyst.[10][14] Consider a different solvent system, as catalyst stability and activity are highly solvent-dependent.

  • Problem: Side reactions, such as hydrodehalogenation in cross-coupling.

    • Solution: This can be influenced by the solvent and base combination. Screening different solvent systems is crucial. Ensure strictly anhydrous conditions.

References

  • PubChem. 6-Fluoro-4-methylpyridin-3-amine . National Center for Biotechnology Information. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . Journal of the American Chemical Society. [Link]

  • Unknown Author. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . [Link]

  • Unknown Author. Specific Solvent Issues with Buchwald-Hartwig Amination . WordPress. [Link]

  • Neumann, C. N., & Yoon, T. P. (2016). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link]

  • Wikipedia. Buchwald–Hartwig amination . [Link]

  • Clavel, C., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions . ChemistrySelect. [Link]

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions . [Link]

  • Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd . [Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction . [Link]

  • ResearchGate. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies . [Link]

  • Unknown Author. SNAr Solvents and Reagents . WordPress. [Link]

  • Sigman, M. S., & Harper, K. C. (2012). Concerted nucleophilic aromatic substitutions . Nature Chemistry. [Link]

  • PubChem. 6-Chloro-4-methylpyridazin-3-amine . National Center for Biotechnology Information. [Link]

  • ChemBK. 3-PyridazinaMine, 6-chloro-4-Methyl- . [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents . [Link]

Sources

Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of 6-Aryl-4-methylpyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) for the rapid and efficient derivatization of 6-Fluoro-4-methylpyridazin-3-amine. This key heterocyclic intermediate is a valuable building block in modern drug discovery, and its strategic functionalization is crucial for developing novel therapeutic agents. We will delve into the fundamental principles of microwave chemistry, contrasting it with conventional heating methods to highlight its significant advantages in yield, reaction time, and purity. A detailed, field-proven protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction is presented, offering a robust method for creating a library of 6-aryl-4-methylpyridazin-3-amine analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge synthetic technologies to accelerate their research pipelines.

Introduction: The Strategic Importance of the Pyridazine Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing heterocycles holding a particularly special place in medicinal chemistry.[1] The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active molecules. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

The subject of this note, 6-Fluoro-4-methylpyridazin-3-amine, is an exemplary building block for drug discovery. Its structure is primed for diversification:

  • The amino group at the 3-position provides a nucleophilic handle for a variety of chemical transformations.

  • The fluorine atom at the 6-position acts as a reactive site for nucleophilic aromatic substitution or, more commonly, as a leaving group in transition metal-catalyzed cross-coupling reactions. The presence of fluorine can also favorably modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity.

  • The methyl group at the 4-position offers a point for further structural tuning and can influence the molecule's conformation and interaction with biological targets.

Given its potential, the efficient synthesis of derivatives from this intermediate is of high importance. A close analog, 6-Chloro-4-methylpyridazin-3-amine, is a key intermediate in the synthesis of Risdiplam, a drug used for treating spinal muscular atrophy, underscoring the therapeutic relevance of this molecular framework.[3][4]

The Microwave Advantage: A Paradigm Shift in Synthesis

Conventional synthesis often relies on conductive heating, where heat is transferred from an external source through the vessel walls to the solvent and then to the reactants. This process can be slow and inefficient, leading to temperature gradients and the formation of unwanted byproducts.[5] Microwave-assisted organic synthesis (MAOS), however, utilizes dielectric heating. Polar molecules or ions in the reaction mixture absorb microwave energy directly and efficiently, leading to rapid and uniform heating of the entire sample volume.[6][7]

The primary advantages of MAOS over conventional heating are compelling and well-documented:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days to complete using conventional reflux can often be accomplished in minutes with microwave irradiation.[8][9]

  • Increased Yields and Purity: The rapid heating and precise temperature control minimize the time molecules spend at high temperatures, reducing the likelihood of decomposition and side reactions, which often results in higher isolated yields and cleaner products.[1][10]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.

  • "Green" Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[7][11]

Comparative Analysis: Conventional vs. Microwave Synthesis

To illustrate the practical benefits, consider the typical outcomes when comparing the synthesis of heterocyclic compounds.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to DaysMinutes
Typical Yield Moderate to GoodGood to Excellent
Purity Profile Often requires extensive purificationHigher purity, simplified work-up
Energy Efficiency Low (heats vessel and surroundings)High (heats reactants/solvent directly)
Process Control Limited, potential for thermal gradientsPrecise temperature and pressure control

This table summarizes general findings from multiple studies comparing conventional and microwave-assisted synthesis of heterocyclic compounds.[8][10][12]

Core Application: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. It is an exceptionally powerful tool for generating biaryl structures, which are common motifs in pharmaceuticals. The reaction is known to benefit significantly from microwave heating, which can accelerate the catalytic cycle.[13]

Here, we present a detailed protocol for the microwave-assisted Suzuki-Miyaura coupling of 6-Fluoro-4-methylpyridazin-3-amine with a representative arylboronic acid. This protocol is designed as a robust starting point for creating a diverse library of 6-aryl-4-methylpyridazin-3-amine derivatives.

Reaction Principle and Workflow

The reaction involves the palladium-catalyzed coupling of the C-F bond of the pyridazine with the C-B bond of the boronic acid. The fluorine atom, while generally a less reactive leaving group than chlorine or bromine, can be effectively activated under microwave conditions, especially with appropriate catalyst and ligand systems.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A 1. Add 6-Fluoro-4-methylpyridazin-3-amine, boronic acid, base, and catalyst to a microwave vial. B 2. Add degassed solvent mixture. A->B C 3. Seal vial and place in microwave reactor. B->C D 4. Irradiate at set temperature and time with stirring. C->D E 5. Cool, dilute with water, and extract with organic solvent. D->E F 6. Wash, dry, and concentrate the organic phase. E->F G 7. Purify by column chromatography. F->G H Final Product

Detailed Experimental Protocol

Disclaimer: This protocol is a representative model based on established methodologies for analogous heterocyclic systems.[13] Optimization may be required for specific substrates. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 6-Fluoro-4-methylpyridazin-3-amine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • Vessel Preparation: To a 10 mL microwave reactor vial, add 6-Fluoro-4-methylpyridazin-3-amine (e.g., 141 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol), Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol), and K₂CO₃ (e.g., 276 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of the degassed 4:1 1,4-Dioxane/H₂O solvent mixture to the vial.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at a set temperature of 130 °C for 20 minutes with active stirring. The pressure inside the vessel will rise; ensure it remains within the safe operating limits of the equipment.

  • Reaction Monitoring: After the allotted time, the reaction progress can be checked by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 6-(4-methoxyphenyl)-4-methylpyridazin-3-amine.

Expected Results and Characterization

Microwave-assisted protocols for Suzuki couplings on N-heterocycles typically provide yields ranging from 70% to over 95%, depending on the specific substrates.

Expected Characterization Data for 6-(4-methoxyphenyl)-4-methylpyridazin-3-amine:

  • ¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) would be expected in the aromatic region (approx. 6.9-8.0 ppm) for the pyridazine and phenyl protons, a singlet for the methyl group (approx. 2.3-2.5 ppm), a singlet for the methoxy group (approx. 3.8 ppm), and a broad singlet for the amino protons (approx. 6.0-6.5 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Signals would be anticipated for all unique carbons in the aromatic rings and the methyl/methoxy groups. Based on related structures, pyridazine carbons appear in the range of 110-160 ppm.[14]

  • Mass Spectrometry (ESI+): A prominent peak corresponding to [M+H]⁺ would be expected. For the example product, this would be at m/z = 216.11.

Safety and Best Practices in Microwave Synthesis

While MAOS is a powerful technique, it requires strict adherence to safety protocols. The combination of high temperatures and pressures in a closed system necessitates a thorough understanding of both the chemistry and the equipment.[15]

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade reactors are built with the necessary safety features, including pressure and temperature sensors, and are designed to withstand corrosive chemicals and potential over-pressurization events.

  • Understand Reaction Kinetics: Be aware of the potential for highly exothermic or gas-producing reactions. When exploring a new reaction, start with small-scale experiments to establish its behavior under microwave irradiation.[15]

  • Avoid Superheating: Use magnetic stirring to ensure even temperature distribution and prevent localized superheating, which can lead to dangerously rapid pressure increases.

  • Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Do not exceed the recommended volume for the vials to allow for sufficient headspace.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coats, and gloves, is mandatory at all times.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the field of organic and medicinal chemistry. For the derivatization of valuable intermediates like 6-Fluoro-4-methylpyridazin-3-amine, it offers an unparalleled combination of speed, efficiency, and control. The detailed Suzuki-Miyaura protocol provided herein serves as a practical blueprint for researchers to rapidly generate libraries of novel pyridazine derivatives. By embracing this technology, drug development professionals can significantly shorten discovery timelines, enabling faster identification and optimization of new therapeutic candidates. The continued integration of MAOS into synthetic workflows will undoubtedly fuel the next wave of innovation in pharmaceutical research.

References

  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). [Source not further specified]
  • Yadav, V., & Pathak, V. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 10(29), 17094-17126. [Link]

  • Musiol, R., Tyman-Szram, B., & Polanski, J. (2006). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. Journal of Chemical Education, 83(4), 632. [Link]

  • CEM Corporation. (n.d.). Heterocyclic Chemistry. CEM Corporation Application Note. [Link]

  • Majumder, A., & Gupta, S. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 433-465. [Link]

  • ChemBK. (2024). 3-PyridazinaMine, 6-chloro-4-Methyl-. ChemBK. [Link]

  • Hu, T., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]

  • Al-Tel, T. H. (2009). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Letters in Organic Chemistry, 6(6), 496-499. [Link]

  • Apicule. (n.d.). 6-Chloro-4-methylpyridazin-3-amine (CAS No: 64068-00-4) API Intermediate Manufacturers. Apicule. [Link]

  • Kaura, P., Sharma, S., Gaba, J., & Rashmi. (2019). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 96(3), 399-404. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation Application Note. [Link]

  • PubChem. (n.d.). 6-Fluoro-4-methylpyridin-3-amine. National Center for Biotechnology Information. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. IJRPAS. [Link]

  • Boufroura, H., et al. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Source not further specified].
  • Hu, T., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-2034. [Link]

  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764. [Link]

  • Al-Tel, T. H. (2009). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Letters in Organic Chemistry, 6(6), 496-499. [Link]

  • Rodrigues, L. M., et al. (2008). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. Magnetic Resonance in Chemistry, 46(11), 1079-1084. [Link]

  • Tiwari, A., & Dwivedi, S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Drug Delivery and Therapeutics, 14(1), 143-151. [Link]

  • Mohamed, S. K., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Journal of Molecular Structure, 1250, 131751. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry - A European Journal, 12(16), 4407-4416. [Link]

  • Gacoin, A., et al. (1981). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1053-1057. [Link]

  • Bhatre, M. (2015). microwave - an effective tool in organic synthesis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 4(5), 2294-2314. [Link]

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not further specified].

Sources

Troubleshooting & Optimization

Section 1: Troubleshooting 6-Fluoro SNAr (Nucleophilic Aromatic Substitution)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1) . As a bifunctional building block, this molecule presents unique synthetic opportunities but is notorious for reaction stalling, catalyst poisoning, and off-target degradation.

This guide is engineered to help you navigate the two primary functionalization pathways: the highly electrophilic 6-fluoro position (primed for Nucleophilic Aromatic Substitution, SNAr) and the sterically hindered 3-amino group (utilized for Palladium-catalyzed Buchwald-Hartwig cross-coupling).

Q1: My SNAr reaction with an amine nucleophile is yielding a large percentage of a highly polar byproduct. What is happening? A1: You are observing competitive hydrolysis of the 6-fluoro group, resulting in the formation of 4-methyl-6-oxo-1,6-dihydropyridazin-3-amine (the pyridazinone derivative).

  • The Causality: The C6 position is exceptionally electrophilic due to the strong electron-withdrawing effect of the adjacent N1 and N2 nitrogens, which stabilize the Meisenheimer intermediate during nucleophilic attack[1]. While this makes the C-F bond highly reactive toward your target amine, it also makes it extremely susceptible to attack by trace hydroxide ions under basic conditions.

  • The Solution: Ensure strictly anhydrous conditions. Dry your aprotic solvents (DMF, DMSO, or NMP) over molecular sieves. Switch from hygroscopic inorganic bases (like K₂CO₃) to non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or use anhydrous Cs₂CO₃.

Q2: The SNAr reaction is sluggish with my secondary amine, even at 80°C. How can I accelerate it without causing degradation? A2: While 6-fluoropyridazines are highly reactive, the kinetics can slow down significantly with bulky nucleophiles.

  • The Causality: The 4-methyl group exerts a mild electron-donating effect, slightly deactivating the ring compared to an unsubstituted fluoropyridazine. Furthermore, secondary amines face higher activation energy barriers due to steric bulk.

  • The Solution: Drive the bimolecular kinetics by increasing the reaction concentration (up to 0.5 M – 1.0 M). If using a volatile amine, perform the reaction in a sealed pressure tube at 100°C–120°C using NMP as the solvent.

Section 2: Troubleshooting 3-Amino Buchwald-Hartwig Cross-Coupling

Q3: My Palladium-catalyzed coupling of the 3-amino group with an aryl bromide is stalling at <20% conversion. Adding more Pd catalyst doesn't help. Why? A3: You are fighting a two-front war: severe catalyst poisoning and high steric hindrance.

  • The Causality: First, the exocyclic 3-amino group and the adjacent endocyclic nitrogen (N2) form a bidentate binding motif that strongly coordinates to Palladium, forming a stable, unreactive "dead" complex[2]. Second, the 4-methyl group is directly ortho to the 3-amino group . This creates a significant steric shield that physically blocks the oxidative addition complex from approaching the amine for transmetalation.

  • The Solution: You must use highly sterically hindered, electron-rich monodentate phosphine ligands like t-BuXPhos[3]. The massive steric bulk of t-BuXPhos prevents the bidentate coordination of the pyridazine ring, while its electron-rich nature accelerates the challenging reductive elimination step.

Q4: What is the optimal base for the Buchwald-Hartwig amination of this substrate? A4: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS).

  • The Causality: The pKa of the proton on the 3-amino group of a pyridazine is significantly lower than a standard aliphatic amine due to the electron-deficient ring. However, weaker bases like Cs₂CO₃ often fail to efficiently deprotonate the amine during the catalytic cycle, stalling the reaction at the palladium-amido complex stage.

Section 3: Quantitative Data & Optimization

Table 1: Impact of Reaction Parameters on 3-Amino Buchwald-Hartwig Coupling Yields

Catalyst SystemBaseSolventTemp (°C)Primary Causality / ObservationYield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100Bidentate ligand fails to prevent N,N-chelation of Pd.< 15%
Pd(OAc)₂ / BINAPNaOtBuToluene100Steric clash with 4-methyl group prevents transmetalation.25%
[(cinnamyl)PdCl]₂ / t-BuXPhosNaOtBuDioxane80Bulky ligand forces monodentate binding; strong base deprotonates amine.> 85%

Section 4: Standardized Self-Validating Protocols

Protocol A: Anhydrous SNAr of 6-Fluoro-4-methylpyridazin-3-amine
  • Preparation: In a flame-dried reaction vial under Argon, dissolve 6-Fluoro-4-methylpyridazin-3-amine (1.0 equiv) in anhydrous NMP to achieve a 0.5 M concentration.

  • Reagent Addition: Add the secondary amine nucleophile (1.5 equiv) and anhydrous DIPEA (2.0 equiv).

  • Reaction: Stir at 80°C for 4–8 hours.

    • Self-Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The highly polar hydrolysis byproduct (pyridazinone) will remain at the baseline, whereas the desired SNAr product will migrate. If the baseline spot exceeds ~10% visually, halt the reaction immediately and verify solvent dryness.

  • Workup: Quench with ice water. Extract with EtOAc (3x), wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing NMP), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: t-BuXPhos-Mediated Buchwald-Hartwig Amination
  • Preparation: In a flame-dried Schlenk flask, combine 6-Fluoro-4-methylpyridazin-3-amine (1.0 equiv), Aryl Bromide (1.2 equiv), NaOtBu (1.5 equiv),[(cinnamyl)PdCl]₂ (2.5 mol%), and t-BuXPhos (5 mol%).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon (3x).

    • Self-Validation Checkpoint: Failure to maintain a strict inert atmosphere will result in the formation of palladium black (a dark, insoluble precipitate) within the first 10 minutes of heating, indicating irreversible catalyst death[2].

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (to reach 0.2 M concentration).

  • Reaction: Heat to 80°C for 6 hours.

    • Self-Validation Checkpoint: An active catalytic cycle will maintain a homogeneous yellow/orange solution. Monitor via LC-MS; the mass of the desired product [M+H]⁺ should be the dominant peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd residues before column chromatography.

Section 5: Workflow Visualization

G start 6-Fluoro-4-methylpyridazin-3-amine Reaction Optimization decision Select Target Reaction Site start->decision snar 6-Fluoro Position (SNAr Pathway) decision->snar Nucleophile Attack buchwald 3-Amino Position (Buchwald-Hartwig Pathway) decision->buchwald Aryl Halide Coupling snar_prob Problem: High Hydrolysis (Pyridazinone Formation) snar->snar_prob buchwald_prob Problem: Catalyst Poisoning (N,N-Chelation to Pd) buchwald->buchwald_prob snar_sol Solution: Strict Anhydrous Conditions Use DIPEA/Cs2CO3 in NMP snar_prob->snar_sol Optimize buchwald_sol Solution: Bulky Ligands (t-BuXPhos) Strong Base (NaOtBu) buchwald_prob->buchwald_sol Optimize

Troubleshooting logic for functionalizing 6-Fluoro-4-methylpyridazin-3-amine.

References

  • Wagner, P., et al. "t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water." RSC Advances (2013).[Link]

  • Sandford, G., et al. "The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems." Organic & Biomolecular Chemistry (2017).[Link]

  • Reissig, H.-U., et al. "Modular, Concise, and Efficient Synthesis of Highly Functionalized 5-Fluoropyridazines by a [2 + 1]/[3 + 2]-Cycloaddition Sequence." ResearchGate (2018).[Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 6-Fluoro-4-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility issues of 6-Fluoro-4-methylpyridazin-3-amine in organic solvents. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this compound for their experimental needs. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to help you navigate these complexities with a foundation in scientific principles and practical, field-tested insights.

Compound Profile: 6-Fluoro-4-methylpyridazin-3-amine

PropertyValue (Predicted/Inferred)Source/Rationale
Molecular Formula C₅H₆FN₃Based on chemical structure
Molecular Weight 127.12 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureInferred from the related compound 6-chloro-4-methylpyridazin-3-amine, which is a solid with a melting point of 137°C.[1]
pKa Estimated around 3-5The pyridazine ring is weakly basic. The fluorine atom is electron-withdrawing, which would decrease the basicity compared to an unsubstituted pyridazine.[2]
Polarity PolarThe presence of the amine group and the nitrogen atoms in the pyridazine ring, along with the electronegative fluorine atom, contribute to its polarity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving 6-Fluoro-4-methylpyridazin-3-amine in my desired organic solvent. What are the likely reasons for this?

A1: The solubility of 6-Fluoro-4-methylpyridazin-3-amine is governed by a combination of factors related to its molecular structure. Understanding these can help diagnose the issue:

  • Polarity Mismatch: As a polar molecule, it will generally have better solubility in polar solvents. If you are using a non-polar solvent (e.g., hexane, toluene), you will likely face significant solubility challenges. The principle of "like dissolves like" is a crucial starting point.

  • Crystal Lattice Energy: If the compound is a crystalline solid, the energy required to break the crystal lattice may be higher than the energy released upon solvation in your chosen solvent. This is a common reason for poor solubility, even when the polarities seem well-matched.

  • Hydrogen Bonding: The amine group and the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the amine group can also be a hydrogen bond donor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are more likely to be effective. The fluorine atom can also modulate the hydrogen-bonding capabilities of nearby functional groups.

  • Purity of the Compound: Impurities can sometimes suppress solubility. It is always good practice to ensure the purity of your starting material.

Q2: What is a systematic approach to finding a suitable solvent for my experiment?

A2: A systematic solvent screening is a highly recommended first step. This involves testing the solubility of a small amount of your compound in a range of solvents with varying polarities and functionalities.

Below is a suggested workflow for this process:

cluster_0 Solvent Screening Workflow start Start: Small amount of 6-Fluoro-4-methylpyridazin-3-amine test_solvents Test a range of solvents: - Polar Protic (e.g., Methanol, Ethanol) - Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) - Ethers (e.g., THF, Dioxane) - Chlorinated (e.g., DCM, Chloroform) - Non-polar (e.g., Toluene, Hexane) start->test_solvents observe Observe at Room Temperature test_solvents->observe evaluate Evaluate Solubility: - Fully Soluble - Partially Soluble - Insoluble observe->evaluate Assess initial solubility heat Apply Gentle Heat (e.g., 40-50°C) heat->evaluate sonicate Use Sonication sonicate->evaluate evaluate->heat If solubility is poor evaluate->sonicate If still poor select Select Best Solvent/Mixture evaluate->select If suitable solvent found end Proceed with Experiment select->end

Caption: A workflow for systematic solvent screening.

Q3: I've found a solvent where the compound is partially soluble. How can I improve the solubility further?

A3: If you have identified a promising solvent but need to increase the concentration, consider the following strategies:

  • Temperature Adjustment: Gently heating the mixture can often increase solubility. However, be mindful of the compound's stability at elevated temperatures. Always check for any signs of degradation.

  • Co-solvents: Using a mixture of solvents can be highly effective. For instance, if your compound is partially soluble in a primary solvent like ethanol, adding a small amount of a stronger polar aprotic solvent like DMSO or DMF can significantly enhance solubility.[3] A general protocol for co-solvent screening is provided below.

  • pH Adjustment (for aqueous or protic systems): Since 6-Fluoro-4-methylpyridazin-3-amine is a basic compound, its solubility in protic solvents (like water or alcohols) can be significantly increased by acidification. Adding a small amount of an acid (e.g., HCl, acetic acid) will form the corresponding ammonium salt, which is generally much more soluble.[4][5]

Q4: Can I use techniques like sonication to improve dissolution?

A4: Yes, sonication is a useful technique to aid dissolution. It uses high-frequency sound waves to agitate the solvent and break down solid aggregates, which can increase the rate of dissolution. However, it's important to note that sonication primarily affects the rate of dissolving and may not significantly increase the thermodynamic solubility limit. It is most effective for compounds that are slow to dissolve but are otherwise soluble in the chosen solvent.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a quick method to assess the approximate solubility of 6-Fluoro-4-methylpyridazin-3-amine in various solvents.

Materials:

  • 6-Fluoro-4-methylpyridazin-3-amine

  • A selection of organic solvents (see suggested list in the workflow diagram)

  • Small vials (e.g., 1-2 mL)

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

Procedure:

  • Weigh approximately 1-2 mg of 6-Fluoro-4-methylpyridazin-3-amine into a small vial.

  • Add 100 µL of the first solvent to be tested.

  • Vortex the vial for 30-60 seconds at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, the solubility is >10-20 mg/mL.

  • If the solid has not fully dissolved, add another 900 µL of the solvent (for a total of 1 mL).

  • Vortex again for 30-60 seconds.

  • If the solid has now dissolved, the solubility is in the range of 1-2 mg/mL.

  • If the solid remains, gently heat the vial in a water bath (e.g., to 40-50°C) for 5-10 minutes, with intermittent vortexing. Observe if heating improves solubility.

  • If the compound is still not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Record your observations for each solvent tested (e.g., "soluble at room temperature," "soluble with heating," "insoluble").

Protocol 2: Co-solvent Screening for Improved Solubility

This protocol helps in systematically finding an effective co-solvent mixture.

Materials:

  • 6-Fluoro-4-methylpyridazin-3-amine

  • Primary solvent (in which the compound has partial solubility)

  • A selection of potential co-solvents (e.g., DMSO, DMF, NMP, PEG 400)

  • Vials and vortex mixer

Procedure:

  • Prepare a suspension of a known concentration of 6-Fluoro-4-methylpyridazin-3-amine in your primary solvent that is above its solubility limit (e.g., if you need a 10 mg/mL solution and it's only soluble to 2 mg/mL, prepare a 10 mg/mL suspension).

  • In separate vials, add a defined volume of this suspension (e.g., 1 mL).

  • To each vial, add a small, incremental amount of a different co-solvent (e.g., start with 5% v/v, so 50 µL for a 1 mL suspension).

  • Vortex thoroughly and observe for dissolution.

  • If the solid has not dissolved, continue to add the co-solvent in small increments (e.g., another 5% v/v) until the solid dissolves or you reach a maximum acceptable concentration of the co-solvent for your experiment (e.g., 25% v/v).

  • Compare the effectiveness of different co-solvents and the final percentage required for complete dissolution.

cluster_1 Troubleshooting Logic start Problem: Poor Solubility q_solvent Have you performed a systematic solvent screen? start->q_solvent a_solvent_no Perform Protocol 1: Qualitative Solubility Assessment q_solvent->a_solvent_no No a_solvent_yes Is there a solvent with partial solubility? q_solvent->a_solvent_yes Yes a_solvent_no->start a_partial_no Consider derivatization or salt formation if experimentally feasible a_solvent_yes->a_partial_no No a_partial_yes Attempt to improve solubility a_solvent_yes->a_partial_yes Yes improve_sol Try: 1. Gentle Heating 2. Sonication 3. Co-solvent Screening (Protocol 2) a_partial_yes->improve_sol q_success Is solubility now adequate? improve_sol->q_success a_success_yes Proceed with experiment q_success->a_success_yes Yes a_success_no Re-evaluate solvent system or experimental design q_success->a_success_no No a_success_no->a_partial_no

Caption: A decision tree for troubleshooting solubility issues.

References

  • ChemBK. (2024, April 9). 3-PyridazinaMine, 6-chloro-4-Methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-4-methylpyridin-3-amine. Retrieved from [Link]

  • ResearchGate. (2022, October 10). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Apicule. (n.d.). 6-Chloro-4-methylpyridazin-3-amine (CAS No: 64068-00-4) API Intermediate Manufacturers. Retrieved from [Link]

  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • PMC. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. Retrieved from [Link]

  • YouTube. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]

  • Beilstein Journals. (2021, July 27). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

Sources

purification strategies for fluorinated aminopyridazine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Aminopyridazine Purification . As a Senior Application Scientist, I have designed this resource to help you navigate the inherent contradictions of these molecules. Aminopyridazines are highly polar, basic, and prone to severe hydrogen bonding, while fluorine substituents introduce strong dipoles, alter local pKa, and increase lipophilicity.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Diagnostic Purification Workflow

Before selecting a purification method, you must assess the balance between the basic nitrogen core and the lipophilic fluorinated moieties. Use the decision matrix below to determine your optimal starting point.

PurificationWorkflow Start Crude Fluorinated Aminopyridazine CheckPolarity Assess Polarity & pKa (TLC / Analytical HPLC) Start->CheckPolarity IsChiral Chiral or Regioisomer Mixture? CheckPolarity->IsChiral High Lipophilicity (C-F dominance) NP_Flash Normal Phase Silica (Add 1-5% Et3N/NH3) CheckPolarity->NP_Flash Moderate Polarity HILIC HILIC (Highly Polar Cores) CheckPolarity->HILIC Highly Polar (Basic N-core) SFC Supercritical Fluid Chromatography (SFC) IsChiral->SFC Yes RP_HPLC Reversed-Phase HPLC (Apply '2 pH Rule') IsChiral->RP_HPLC No NP_Flash->RP_HPLC If streaking persists

Caption: Workflow for selecting the optimal purification strategy for fluorinated aminopyridazines.

Deep-Dive FAQs & Troubleshooting

Q1: My fluorinated aminopyridazine is severely streaking on normal-phase silica gel, and my isolated yield is abysmal. What is happening mechanistically, and how do I fix it? A1: The issue is a Brønsted acid-base interaction. Standard silica gel has acidic silanol groups on its surface with a pKa of ~4.5 to 5.0. The basic nitrogen atoms of your aminopyridazine ring act as strong hydrogen-bond acceptors and undergo ion-exchange interactions with these silanols, causing the compound to stick and streak 1. The Fix: You must use a competing amine modifier. Adding 1% to 5% triethylamine (Et3N) or ammonia to your mobile phase neutralizes the acidic silica sites. The small, volatile base competitively binds to the silanols, masking them and allowing your target compound to elute as a tight band with high recovery 2, 3.

SilanolMechanism Silica Silica Stationary Phase (Acidic Silanols, pKa ~4.5) Amine Aminopyridazine (Basic Nitrogen) Silica->Amine Brønsted Acid-Base Interaction Elution Tight Band Elution (High Recovery) Amine->Elution With Modifier Streaking Severe Streaking & Yield Loss Amine->Streaking Without Modifier Modifier Triethylamine (Et3N) Mobile Phase Modifier->Silica Competitively binds silanols Modifier->Amine Prevents interaction

Caption: Mechanistic role of basic modifiers in preventing silanol interactions during chromatography.

Q2: I am using Reversed-Phase HPLC (RP-HPLC), but my compound elutes as a broad, tailing peak or co-elutes with its des-fluoro impurity. How can I improve resolution? A2: You are likely operating too close to the compound's pKa, resulting in a mixed population of ionized and unionized species. You must apply the "2 pH Rule" 1. Adjust the mobile phase pH to at least two units above or below the pKa of the compound. Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect that lowers the pKa of the adjacent amine. To maximize retention and separation on a C18 column, use an alkaline mobile phase (e.g., pH 10.5 with ammonium bicarbonate) to keep the aminopyridazine in its lipophilic free-base form. If your column cannot tolerate high pH, use 0.1% Formic Acid to fully protonate the compound, though this will drastically reduce retention time 4.

Q3: I have a mixture of fluorinated regioisomers that cannot be resolved by RP-HPLC or Normal Phase. What is the next step? A3: Supercritical Fluid Chromatography (SFC). SFC is exceptionally powerful for the purification of fluorinated heterocycles 5. The dense electron cloud of the fluorine atoms interacts uniquely with supercritical CO2 and polar co-solvents (like MeOH), providing orthogonal selectivity that easily resolves regioisomers and enantiomers that co-elute in liquid chromatography.

Quantitative Data Summaries

Table 1: Mobile Phase Modifiers and the "2 pH Rule" for RP-HPLC

Target StateMobile Phase pHRecommended ModifierMechanism / Causality
Fully Ionized (Protonated)pH < pKa - 20.1% Formic Acid or TFAForces basic nitrogen into a cationic state; reduces tailing but heavily decreases C18 retention time.
Fully Unionized (Free Base)pH > pKa + 20.1% NH₄OH or 10mM Ammonium BicarbonateDeprotonates the amine; increases lipophilicity and retention on C18, maximizing hydrophobic selectivity.
Neutralized Silica (Normal Phase)N/A1-5% Triethylamine (Et₃N)Competitively binds to acidic silanols on the stationary phase, preventing sample adsorption and streaking.

Table 2: Impact of Fluorination on Aminopyridazine Chromatography

Structural FeatureEffect on Core pKaEffect on Lipophilicity (LogP)Primary Chromatographic Challenge
Unsubstituted Aminopyridazine Baseline (e.g., ~6.5)BaselineSevere silica streaking; poor RP-HPLC retention due to high polarity.
Mono-fluorination (ortho to amine)Decreases by ~1.5 - 2.0 unitsIncreases slightlyCo-elution with des-fluoro impurities; requires strict pH control.
Trifluoromethylation (-CF₃)Decreases by ~3.0+ unitsIncreases significantlyPoor solubility in aqueous mobile phases; often necessitates SFC.

Protocol Vault: Self-Validating Methodologies

Protocol A: Modified Normal-Phase Flash Chromatography

Use this when separating moderately polar intermediates at a multi-gram scale.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 2% (v/v) Triethylamine (Et₃N) to both the equilibration solvent and the elution gradient 3.

  • Validation Checkpoint (2D-TLC): Spot the crude mixture on a silica TLC plate. Elute in one dimension with the modified mobile phase. Dry the plate, rotate it 90 degrees, and elute again. Causality: If the compound spot lies exactly on the diagonal, it is stable. If it falls off the diagonal, the compound is degrading on silica, and you must switch to Alumina or HILIC.

  • Column Equilibration: Flush the silica column with 3-5 column volumes (CV) of the Et₃N-modified starting solvent to fully saturate and neutralize the acidic silanols.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of DCM, add Celite (not silica, to avoid pre-adsorption degradation), and evaporate to a free-flowing powder. Load onto the column.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining 2% Et₃N throughout).

Protocol B: Preparative RP-HPLC Using the "2 pH Rule"

Use this for final purification of API-grade intermediates.

  • pKa Estimation: Calculate or experimentally determine the pKa of your specific fluorinated aminopyridazine.

  • Validation Checkpoint (Asymmetry Factor): Run two analytical-scale injections: one at pH 2.5 (0.1% TFA) and one at pH 10.5 (10mM Ammonium Bicarbonate). Calculate the asymmetry factor (

    
    ) for both peaks. Causality: Proceed to the preparative scale only with the pH condition that yields an 
    
    
    
    between 0.9 and 1.2, confirming that ionization is fully controlled and silanol interactions are suppressed.
  • Mobile Phase Prep: Based on the analytical validation, prepare aqueous Solvent A and organic Solvent B (Acetonitrile) with the chosen modifier.

  • Injection: Dissolve the sample in the mobile phase starting conditions (e.g., 5% B) to prevent solvent-shock precipitation at the column head.

  • Elution: Apply a shallow gradient (e.g., 1% B increase per minute) across the calculated elution window to maximize resolution between fluorinated regioisomers.

Protocol C: Supercritical Fluid Chromatography (SFC)

Use this for chiral resolutions or highly lipophilic trifluoromethylated analogs.

  • Co-Solvent Selection: Select Methanol or Ethanol as the polar co-solvent to mix with supercritical CO₂. Add 0.2% Isopropylamine (IPA) to the co-solvent to act as a basic modifier.

  • Validation Checkpoint (Solvent-Drop Test): Inject the sample dissolved in pure Methanol versus the exact SFC mobile phase co-solvent mixture. Causality: If peak splitting occurs in the pure Methanol injection, your sample solvent is disrupting the supercritical fluid lattice. Evaporate and reconstitute the sample in the exact co-solvent mixture before bulk purification.

  • Stationary Phase: Utilize a 2-Ethylpyridine (2-EP) or Diol-functionalized SFC column, which provides excellent orthogonal selectivity for fluorinated heterocycles 5.

  • Parameters: Maintain a backpressure of 120 bar and a temperature of 35°C to ensure fluid density remains constant throughout the run.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL:[Link]

  • Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL:[Link]

Sources

troubleshooting low reactivity of 6-Fluoro-4-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering reactivity bottlenecks with 6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1).

Rather than a generic troubleshooting list, this guide provides a deep mechanistic analysis of the molecule's structural liabilities, followed by validated, self-correcting protocols designed to bypass these inherent chemical hurdles.

Mechanistic Analysis: Why is this Molecule Unreactive?

To troubleshoot 6-Fluoro-4-methylpyridazin-3-amine, one must first understand the "push-pull" electronics and steric environment of its scaffold[1]. The low reactivity of the C3-amine is not a procedural error; it is a fundamental consequence of the molecule's architecture:

  • Severe Electron Deficiency: The pyridazine ring contains two adjacent nitrogen atoms, which exert a strong inductive and resonance electron-withdrawing effect. This drastically lowers the pKa of the conjugate acid of the C3-amine, rendering it a very poor nucleophile compared to standard anilines or aliphatic amines[2].

  • Ortho-Steric Hindrance: The methyl group at the C4 position creates significant steric bulk directly adjacent to the C3-amine. This physically blocks the trajectory of incoming electrophiles or bulky transition-metal catalyst complexes.

  • Competitive

    
     Liability:  The fluorine atom at the C6 position is highly activated toward Nucleophilic Aromatic Substitution (
    
    
    
    )[3]. Using strong, nucleophilic bases to force the amination often results in the displacement of the fluorine atom rather than the desired reaction at the amine.
  • Catalyst Poisoning: The N1 and N2 nitrogens of the pyridazine core are strong

    
    -donors. In palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig), these nitrogens can chelate the Pd(0) or Pd(II) species, forming stable, inactive off-cycle complexes that stall the catalytic cycle[4].
    

ReactivityMap Molecule 6-Fluoro-4-methylpyridazin-3-amine (Core Scaffold) Amine C3-Amine (Poor Nucleophile) Molecule->Amine Electron withdrawal Methyl C4-Methyl (Steric Hindrance) Molecule->Methyl Blocks trajectory Fluoro C6-Fluoro (SNAr Liability) Molecule->Fluoro Activated leaving group Ring Pyridazine N-N (Pd-Poisoning) Molecule->Ring Chelates metals

Fig 1: Structural liabilities of 6-Fluoro-4-methylpyridazin-3-amine.

Frequently Asked Questions (Troubleshooting Q&A)

Q: My Buchwald-Hartwig amination stalls at <10% conversion. How do I force the reaction to completion? A: The stalling is caused by catalyst poisoning[4] combined with the steric hindrance of the C4-methyl group. Standard catalysts like


 or 

with BINAP will fail. Solution: Switch to a modern pre-catalyst system designed for hindered, electron-deficient amines. BrettPhos Pd G3 or t-BuXPhos [5] are highly recommended. These bulky, electron-rich ligands prevent the pyridazine nitrogens from coordinating to the palladium center while simultaneously accelerating the reductive elimination step. Additionally, increase the Ligand-to-Palladium ratio to 2:1 to ensure the metal remains fully coordinated by the phosphine[6].

Q: I am trying to acylate the C3-amine using an acid anhydride and triethylamine, but I recover only starting material. Why? A: The C3-amine is too electron-deficient to attack weak electrophiles like anhydrides under standard basic conditions[7]. Solution: You must bypass the poor nucleophilicity by pre-forming the highly reactive amide anion. Use a strong, non-nucleophilic base like LiHMDS or NaH at 0 °C to deprotonate the amine, followed by the addition of a more reactive acid chloride.

Q: When I use strong bases to enhance reactivity, I see a complex mixture of byproducts on LC-MS. What is happening? A: You are likely observing


 side reactions[3]. If you use nucleophilic bases (like Sodium tert-butoxide or alkoxides), they will attack the C6 position and displace the fluorine atom.
Solution: Strictly avoid alkoxide bases. For cross-couplings, use 

or

. For deprotonations, use sterically hindered bases like LiHMDS which are too bulky to undergo

at the C6 position.

Quantitative Troubleshooting Matrix

Summarized below are the common failure modes and the optimized parameters required to overcome them.

Reaction TypeCommon Failure ModeRoot CauseOptimized Condition / Reagent
Cross-Coupling Stalled conversion (<10%)Pd-poisoning by pyridazineBrettPhos Pd G3 (5-10 mol%), 1,4-Dioxane
Cross-Coupling Complex byproduct mixture

displacement of C6-F
Replace

with

or

Acylation No reaction (Starting Material recovered)Poor nucleophilicity of amineUse Acid Chloride + LiHMDS (deprotonation)
Alkylation N-alkylation of the pyridazine ringAmbident nucleophilicityUse Mitsunobu conditions or protect N1/N2

Validated Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Cross-Coupling

This protocol utilizes a third-generation dialkylbiaryl phosphine pre-catalyst to overcome catalyst poisoning and steric hindrance[5][6].

Reagents:

  • 6-Fluoro-4-methylpyridazin-3-amine (1.0 equiv, 1.0 mmol)

  • Aryl Halide (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 (0.05 equiv, 5 mol%)

  • BrettPhos Ligand (0.05 equiv, 5 mol%)

  • Cesium Carbonate (

    
    ) (2.0 equiv, 2.0 mmol) Note: Finely milled.
    
  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, add 6-Fluoro-4-methylpyridazin-3-amine, Aryl Halide, BrettPhos Pd G3, BrettPhos, and

    
     to an oven-dried Schlenk tube equipped with a magnetic stir bar.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the tube with a Teflon screw cap.

  • Degassing: If not prepared in a glovebox, sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Pd(0) is highly sensitive to oxidation; any residual oxygen will kill the catalytic cycle.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. Causality: High temperature is required to overcome the activation energy barrier of reductive elimination caused by the C4-methyl steric bulk.

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: High-Yield Acylation via Anion Generation

This protocol bypasses the low nucleophilicity of the amine by generating the highly reactive amide anion using a non-nucleophilic base, preventing C6-F displacement[7].

Reagents:

  • 6-Fluoro-4-methylpyridazin-3-amine (1.0 equiv, 1.0 mmol)

  • Acid Chloride (1.1 equiv, 1.1 mmol)

  • LiHMDS (1.0 M in THF) (1.2 equiv, 1.2 mL)

  • Anhydrous THF (8 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-Fluoro-4-methylpyridazin-3-amine in anhydrous THF in an oven-dried round-bottom flask under an Argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Deprotonation: Add LiHMDS dropwise over 5 minutes. Stir at 0 °C for 30 minutes. Causality: LiHMDS is strong enough to deprotonate the amine but too sterically hindered to attack the C6-fluoro position via

    
    .
    
  • Electrophile Addition: Add the Acid Chloride dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quenching: Quench the reaction with saturated aqueous

    
     (5 mL) to neutralize any remaining base and extract with Dichloromethane (3 x 10 mL). Dry over 
    
    
    
    and concentrate.

Workflow Start Reaction Optimization Workflow Check1 Is conversion < 10%? Start->Check1 Path1 Switch to BrettPhos Pd G3 Increase Ligand:Pd ratio Check1->Path1 Yes Check2 Are SNAr byproducts present? Check1->Check2 No Path1->Check2 Path2 Change Base: Use Cs2CO3 Avoid NaOtBu/Alkoxides Check2->Path2 Yes Success Product Formation Check2->Success No Path2->Success

Fig 2: Logical troubleshooting workflow for cross-coupling of aminopyridazines.

References

  • C. G. Wermuth et al. Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Bentham Science. Available at: [Link]

  • S. F. Zhu et al. Green Chemistry - RSC Publishing. Royal Society of Chemistry. Available at:[Link]

  • Korea Science. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI. Available at:[Link]

Sources

preventing degradation of 6-Fluoro-4-methylpyridazin-3-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Fluoro-4-methylpyridazin-3-amine

Welcome to the dedicated support center for 6-Fluoro-4-methylpyridazin-3-amine (CAS 954236-33-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic intermediate. As a substituted pyridazine, this compound's utility is directly linked to its purity.[1][2][3] Degradation not only compromises experimental outcomes but can also lead to inconsistent results and the formation of unknown impurities.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on the fundamental chemical properties of heterocyclic amines and best practices for handling sensitive chemical reagents.

Troubleshooting Guide: Diagnosing and Preventing Degradation

Degradation is often first observed as a physical change in the material or as unexpected analytical results. The following table outlines common issues, their probable causes, and scientifically-grounded solutions to prevent recurrence.

Observed ProblemPotential Cause(s)Recommended Action & PreventionScientific Rationale
Discoloration (e.g., from white/off-white to yellow or brown) Oxidation or Photodecomposition: Exposure to atmospheric oxygen or UV/visible light.Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial.[4][5] For long-term storage, flush the vial headspace with inert gas before sealing.The electron-rich pyridazine ring and the exocyclic amine group are susceptible to oxidation.[6] Furthermore, pyridazine derivatives can undergo photolytic degradation upon exposure to light, forming reactive carbene intermediates or other byproducts.[7]
Clumping, Caking, or Transition to a Gummy/Sticky Solid Moisture Absorption (Hygroscopicity): Exposure to ambient humidity.Always store vials within a desiccator containing an active desiccant (e.g., silica gel, Drierite). Handle and weigh the compound in a low-humidity environment or, ideally, within an inert atmosphere glovebox.[4]Amine functional groups are known to be hygroscopic, readily absorbing water from the atmosphere.[8][9] This absorbed moisture can lower the material's glass transition temperature and lead to physical changes, as well as accelerate chemical degradation pathways like hydrolysis.[10]
Inconsistent or New Peaks in Analytical Data (HPLC, LC-MS) Chemical Degradation: Formation of new species via hydrolysis, oxidation, or thermal decomposition.Confirm the purity of the stock material before each use. If new peaks are observed, consider re-purification or acquiring a new batch. Re-evaluate storage and handling procedures to identify the source of degradation.Degradation products will have different polarities and mass-to-charge ratios, resulting in new peaks in chromatograms. Common analytical techniques like HPLC and GC are standard for separating and identifying such impurities.[11][12]
Reduced Yield or Failure in Subsequent Synthetic Steps Loss of Purity/Reactivity: Degradation of the starting material.Quantitatively assess purity via qNMR or HPLC with a calibrated standard curve before use in critical reactions. Always use material that meets the required purity specification for your application.The presence of impurities can inhibit catalysts, participate in side reactions, or otherwise lower the yield of the desired product. Ensuring the integrity of starting materials is a fundamental principle of successful synthesis.
Melting Point Depression and Broadening Presence of Impurities: Degraded material acts as an impurity, disrupting the crystal lattice.Measure the melting point of a new batch to establish a baseline. A significant deviation from the reference range (approx. 57-62 °C) suggests degradation.According to the principles of melting-point depression, impurities disrupt the crystalline structure of a solid, leading to a lower and broader melting range. This provides a simple, albeit non-specific, indication of reduced purity.

Visualizing the Solution: Storage and Handling Decision Tree

This workflow provides a clear decision-making process to ensure the integrity of 6-Fluoro-4-methylpyridazin-3-amine from receipt to experimental use.

G cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Compound Inspect Inspect for Discoloration or Physical Changes Receive->Inspect Decision_Use Immediate Use? Inspect->Decision_Use Decision_Storage Long-Term Storage (>1 month)? Decision_Use->Decision_Storage No Retrieve Retrieve from Storage Decision_Use->Retrieve Yes Aliquot Aliquot into Smaller Vials (Inert Atmosphere) Decision_Storage->Aliquot Yes Store Store at 2-8°C - Amber Vial - Inert Gas Headspace - Desiccator Decision_Storage->Store No Aliquot->Store Equilibrate Equilibrate to Room Temp (in Desiccator) Retrieve->Equilibrate Decision_Env Glovebox Available? Equilibrate->Decision_Env Handle_Glovebox Weigh & Prepare in Glovebox Decision_Env->Handle_Glovebox Yes Handle_Bench Weigh Quickly in Low-Humidity Environment Decision_Env->Handle_Bench No Use Use in Experiment Handle_Glovebox->Use Handle_Bench->Use

Caption: Decision tree for proper storage and handling of 6-Fluoro-4-methylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the optimal, validated storage conditions for 6-Fluoro-4-methylpyridazin-3-amine?

Based on supplier recommendations and best practices for air-sensitive heterocyclic amines, the ideal storage conditions are:

  • Temperature: 2-8°C (refrigerated).[13]

  • Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.[4][14]

  • Container: A tightly sealed amber glass vial to protect from light and moisture ingress.[4]

  • Environment: Store the sealed vial inside a desiccator to provide an additional barrier against ambient humidity.

Q2: My compound is several months old. How can I quickly assess if it is still viable for my experiment?

Before committing the material to a large-scale or critical reaction, perform a quick purity check. The most straightforward methods are:

  • Thin-Layer Chromatography (TLC): A rapid way to check for the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A sample of the stored material should be compared against a chromatogram of a freshly opened or standard sample.[11]

  • Melting Point Analysis: A broadened melting range that is lower than the specification (57-62 °C) is indicative of impurities.

Q3: Is this compound particularly sensitive to thermal stress?

While some pyridazine derivatives exhibit high thermal stability, it is best to avoid unnecessary thermal stress.[15] The primary concern with elevated temperatures is not typically decomposition of the solid itself under its melting point, but rather the acceleration of degradation reactions, especially in the presence of oxygen or moisture.[16][17] Therefore, avoid heating the compound unnecessarily and store it under refrigerated conditions as recommended.

Q4: How should I handle weighing and transfer outside of a glovebox?

If a glovebox is unavailable, you must minimize exposure to the atmosphere.[18]

  • Allow the vial to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Have all necessary spatulas, weigh boats, and vials prepared and ready.

  • Open the container, quickly remove the required amount of material, and immediately and tightly reseal the source vial.

  • Consider flushing the headspace of the source vial with dry nitrogen or argon before re-sealing if it will be stored for a prolonged period.

Q5: What are the potential degradation pathways I should be aware of?

The structure of 6-Fluoro-4-methylpyridazin-3-amine suggests several potential degradation pathways:

  • Oxidation: The amine group and the nitrogen-containing heterocyclic ring can be susceptible to oxidation, leading to colored byproducts.

  • Photodecomposition: UV light can provide the energy to break bonds and initiate degradation cascades.[7]

  • Hydrolysis: While generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to hydrolysis, although this is less common for simple amines in a solid state.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol ensures maximum stability for material intended to be stored for more than one month.

  • Preparation: This procedure should be performed in an inert atmosphere glovebox. Place an appropriate number of small (e.g., 1-2 mL) amber glass vials, caps with PTFE-lined septa, and the main stock bottle of 6-Fluoro-4-methylpyridazin-3-amine into the glovebox antechamber.

  • Inerting: Cycle the antechamber as per the glovebox manufacturer's instructions to establish an inert atmosphere.

  • Aliquoting: Inside the main chamber, open the stock bottle. Carefully weigh the desired amount of the compound (e.g., 10-50 mg) into each of the smaller amber vials.

  • Sealing: Tightly cap each vial. For extra security, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each aliquot with the compound name, CAS number, date, and amount.

  • Removal & Storage: Place the sealed and labeled aliquots back into the antechamber and remove them from the glovebox. Immediately place them in a desiccator inside a refrigerator set to 2-8°C.

Protocol 2: Routine Purity Assessment by HPLC

This protocol provides a general method for monitoring the purity of the compound over time.

  • Sample Preparation:

    • Prepare a stock solution of 6-Fluoro-4-methylpyridazin-3-amine at 1 mg/mL in a diluent such as 50:50 acetonitrile/water.

    • Further dilute this stock to a working concentration of approximately 0.1 mg/mL for analysis.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. The purity can be determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. Compare the chromatogram to a reference standard or a sample from a new batch to identify any new impurity peaks.

References

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC. (n.d.). National Center for Biotechnology Information.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. ATSDR.
  • Felton, J. S., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2257-2265.
  • PubChem. (n.d.). 6-Fluoro-4-methylpyridin-3-amine. National Center for Biotechnology Information.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Gomaa, Z. A., et al. (2005). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. Journal of Chemical Research, 2005(10), 644-646.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-fluoro-4-methylpyridine 95%.
  • Paudel, A., et al. (2021). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone. Pharmaceutics, 13(7), 1049.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Srivastava, A. K. (2015). Why are amino acids stable at room temperature for long time but peptides are not? ResearchGate.
  • Kumar, D., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Kumar, A., et al. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. SSRN.
  • Salmon, C. P., et al. (2000). Minimization of Heterocyclic Amines and Thermal Inactivation of Escherichia coli in Fried Ground Beef. Journal of the National Cancer Institute, 92(21), 1773-1778.
  • Wróblewska, A., et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry, 8, 618496.
  • ChemScene. (n.d.). 6-Fluoro-4-methylpyridin-3-amine.
  • Singh, S., & Kumar, V. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. International Journal of Pure & Applied Sciences & Technology, 20(2), 79.
  • BenchChem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • ChemicalBook. (n.d.). 6-Chloro-4-methylpyridazin-3-amine.
  • Sigma-Aldrich. (n.d.). Handling air-sensitive reagents AL-134. Division of Research Safety.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Iovu, M., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5849.

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Methyl Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-methylpyridazine functionalization. Substitution at the 4-position with a methyl group creates a unique microenvironment that profoundly impacts the reactivity of the adjacent C3 and C5 positions. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help researchers and drug development professionals overcome these specific steric bottlenecks.

Diagnostic Workflow

Workflow Start 4-Methylpyridazine Functionalization CheckRxn Determine Reaction Type Start->CheckRxn CrossCoupling Pd-Catalyzed Cross-Coupling CheckRxn->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) CheckRxn->SNAr LigandOpt Optimize Ligand (BrettPhos/RuPhos) CrossCoupling->LigandOpt LGOpt Change Leaving Group (Cl or Br > I) CrossCoupling->LGOpt Regio Regioselectivity Issues (C3 vs C6) SNAr->Regio TempSolvent Optimize Temp/Solvent & Nucleophile Size Regio->TempSolvent

Workflow for diagnosing and overcoming steric hindrance in 4-methylpyridazines.

Diagnostic FAQs

Q1: Why do my nucleophilic aromatic substitution (SNAr) reactions at the 3-position of 4-methylpyridazine consistently stall or yield unreacted starting material? A1: The failure is driven by a combination of steric and electronic factors. The 4-methyl group exerts a positive inductive effect (+I), which slightly increases the electron density of the pyridazine ring, reducing its overall electrophilicity compared to the unsubstituted analog. More critically, the methyl group creates a physical steric shield. The nucleophile must approach the C3 position at an optimal trajectory (the Bürgi-Dunitz angle), which is physically obstructed by the methyl protons. This steric hindrance reduces reaction rates by approximately 20% compared to non-methylated analogs[1].

Q2: I am attempting a Buchwald-Hartwig amination on 3-iodo-4-methylpyridazine, but I observe black precipitate (palladium black) and low yields. What is happening? A2: You are experiencing catalyst deactivation due to iodide inhibition. While conventional wisdom suggests that aryl iodides are highly reactive, in Buchwald-Hartwig aminations involving sterically hindered substrates, the generated iodide ions can precipitate the active palladium complex, forcing the catalyst off-cycle[2]. Furthermore, transmetalation—the displacement of the halide by the amine on the Pd center—is highly sensitive to the steric hindrance around the metal[2]. Solution: Switch your electrophile to 3-chloro-4-methylpyridazine or 3-bromo-4-methylpyridazine, and utilize a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos) to facilitate the coupling.

Q3: When reacting 3,6-dichloro-4-methylpyridazine with amines, I get an intractable mixture of regioisomers. How can I control this? A3: The poor regioselectivity of chlorine substitution in 3,6-dichloro-4-methylpyridazine is a well-documented bottleneck, famously encountered in the industrial synthesis of the SMA drug Risdiplam[3]. The C6 position is sterically unhindered, but the C3 position is electronically more activated by the adjacent nitrogen. This competing dynamic leads to a mixture of C3-amino and C6-amino regioisomers, alongside double-substitution products[3]. Solution: To achieve high regioselectivity, you must either separate the isomers via fractional recrystallization/chromatography or invert your synthetic sequence to introduce the amine before the methyl group is fully elaborated[3].

Troubleshooting Guide: Palladium-Catalyzed Cross-Couplings

When performing cross-couplings on 4-methylpyridazines, the choice of ligand is the single most critical variable. The steric bulk of the 4-methyl group directly interferes with the oxidative addition of the Pd(0) complex and the subsequent reductive elimination.

Causality & Ligand Dynamics: Density Functional Theory (DFT) studies reveal that the rate-limiting step shifts depending on the ligand's steric and electronic profile[4]. For the Pd-BrettPhos system, the rate-limiting step is oxidative addition, whereas for the Pd-RuPhos system, it is reductive elimination[4]. By matching the steric demand of your amine with the correct ligand, you can lower the activation energy barrier.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric hindrance at C3) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmide Pd(II) Amide Complex AmineCoord->PdAmide RedElim Reductive Elimination (Facilitated by bulky ligands) PdAmide->RedElim RedElim->Pd0 Regenerates Product 4-Methylpyridazine Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks.

Quantitative Data: Ligand Selection Matrix

Table 1: Performance of Biarylphosphine Ligands in Hindered Pyridazine Amination

LigandRate-Limiting Step[4]Steric ProfileIdeal Substrate / NucleophileRelative Efficiency (Hindered C3)
BrettPhos Oxidative AdditionHighly bulky, electron-richPrimary aliphatic aminesExcellent
RuPhos Reductive EliminationModerately bulkySecondary amines, bulky anilinesVery Good
XPhos TransmetalationBulky, flexibleGeneral purpose, Suzuki couplingsGood
dppf N/A (Bidentate)Rigid bite angleUnhindered positions (C6)Poor (Stalls at C3)
Self-Validating Protocol: Buchwald-Hartwig Amination of 3-Chloro-4-methylpyridazine

Objective: Couple a sterically hindered primary amine to the C3 position.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with 3-chloro-4-methylpyridazine (1.0 equiv), the primary amine (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Causality Check: NaOtBu is a strong base (pKaH = 19) necessary for deprotonating the coordinated amine[2]. If your substrate has base-sensitive functional groups, substitute with LHMDS or Cs2CO3, though reaction times will increase.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

    • Validation Step: Ensure no chlorinated solvents are used, as they can bind to palladium and inhibit the reaction[2].

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

  • In-Process Monitoring (LC-MS): At 4 hours, sample the reaction.

    • Diagnostic Check: If you observe the mass of the unreacted starting material and the free amine, oxidative addition has failed. Increase temperature to 100 °C or verify catalyst integrity. If you observe a mass corresponding to [Pd(Amine)(Aryl)]+, reductive elimination is stalling; consider switching to RuPhos[4].

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography.

Troubleshooting Guide: Regioselective SNAr at C6 over C3

When working with 3,6-dihalo-4-methylpyridazines, directing the nucleophile to the less hindered C6 position requires careful modulation of temperature and solvent to overcome the electronic activation of the C3 position.

Self-Validating Protocol: Regioselective Amination
  • Reagent Mixing: Dissolve 3,6-dichloro-4-methylpyridazine (1.0 equiv) in a polar protic solvent (e.g., ethanol).

  • Nucleophile Addition: Add the amine (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) dropwise at 0 °C.

    • Causality Check: The low temperature kinetically favors attack at the less sterically hindered C6 position. At higher temperatures, thermodynamic control begins to yield the C3-substituted product despite the 4-methyl group's steric hindrance[3].

  • Reaction: Stir at room temperature for 16 hours.

  • Validation: Analyze the crude mixture by 1H NMR.

    • Diagnostic Check: The chemical shift of the 4-methyl group is highly sensitive to the position of substitution. A downfield shift indicates substitution at the adjacent C3 position due to the deshielding effect of the newly introduced amine.

  • Purification: If a mixture of regioisomers is obtained, they can typically be separated by fractional recrystallization from ethanol, as their melting points are markedly different[3].

References

  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?2

  • Benchchem. 3-Chloro-6-iodo-4-methylpyridazine.1

  • ResearchGate. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.4

  • PMC (National Institutes of Health). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence.3

Sources

Technical Support Center: Thermal Stability & Handling of 6-Fluoro-4-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-Fluoro-4-methylpyridazin-3-amine . Due to its unique electronic properties, this building block exhibits specific thermal sensitivities under reflux conditions. This document provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure experimental integrity.

Core Mechanistic Insights: The Causality of Thermal Instability

To successfully handle 6-Fluoro-4-methylpyridazin-3-amine, one must understand the dual reactivity of its molecular architecture under thermal stress:

  • The Electrophilic C6 Position: The pyridazine core is inherently electron-deficient due to its adjacent nitrogen atoms, a property well-documented in1[1]. The addition of a highly electronegative fluorine atom at C6 creates a strong dipole. Under reflux, the thermal energy easily overcomes the activation barrier for Nucleophilic Aromatic Substitution (S_NAr), making the fluorine atom highly labile2[2].

  • The Nucleophilic 3-Amine: The primary amine at the 3-position acts as an internal nucleophile. While the 4-methyl group provides slight steric shielding, it is insufficient to completely block intermolecular reactions when the molecule is subjected to prolonged high temperatures.

G A 6-Fluoro-4-methylpyridazin-3-amine (Thermal Stress / Reflux) B Protic/Nucleophilic Solvents (e.g., MeOH, H2O) A->B Dissolved in C Aprotic/Non-Nucleophilic Solvents (e.g., Toluene) A->C Dissolved in D S_NAr Solvent Substitution (6-Alkoxy/6-Hydroxy Formation) B->D Nucleophilic Attack at C6 E Intermolecular S_NAr (Dimerization/Oligomerization) C->E 3-Amine attacks C6 F Oxidative Degradation (Azo/Tars Formation) C->F O2 Exposure

Fig 1. Primary thermal degradation pathways of 6-Fluoro-4-methylpyridazin-3-amine under reflux.

Troubleshooting Guide

Q: My starting material completely disappears when refluxing in methanol or ethanol. What is happening? A: You are observing solvent-mediated S_NAr. Protic, nucleophilic solvents like methanol will attack the highly electrophilic C6 position under reflux conditions, displacing the fluorine atom to form 6-methoxy-4-methylpyridazin-3-amine. Solution: Switch to an aprotic, non-nucleophilic solvent (e.g., Toluene, THF, or 1,4-Dioxane) if your synthetic step does not explicitly require an alcohol.

Q: I am using Toluene (a non-nucleophilic solvent) at reflux (110°C), but I am seeing high-molecular-weight impurities on LC-MS. Why? A: In the absence of a nucleophilic solvent, the most nucleophilic species in your reactor is the 3-amine of the compound itself. At 110°C, the thermal energy is sufficient to drive intermolecular S_NAr, where the amine of one molecule attacks the C6-fluoro position of another, generating dimers and oligomers. Solution: Lower the reaction temperature. If reflux is mandatory, operate at high dilution to kinetically disfavor bimolecular collisions.

Q: The reaction mixture turns dark brown/black after 4 hours of reflux in 1,4-Dioxane. How do I prevent this? A: Aminopyridazines are susceptible to oxidative degradation at elevated temperatures. The darkening is caused by the formation of azo-compounds or polymeric tars due to the presence of dissolved oxygen. Solution: Thoroughly degas your solvent via sparging (N_2 or Ar for 30 minutes) prior to heating, and maintain a strict inert atmosphere during reflux.

Quantitative Stability Profile

The table below summarizes the expected thermal stability of 6-Fluoro-4-methylpyridazin-3-amine across common reflux environments.

SolventReflux Temp (°C)Estimated Half-Life (

)
Primary Degradation Pathway
Methanol 65< 2 hoursS_NAr (Formation of 6-methoxy derivative)
Water (pH 7) 100< 4 hoursS_NAr (Hydrolysis to 6-hydroxy/pyridazinone)
Toluene 11012 - 24 hoursIntermolecular S_NAr (Dimerization)
THF 66> 48 hoursHighly Stable (Low temp, non-nucleophilic)
DMF 153< 1 hourThermal decomposition / Dimethylamine S_NAr

Validated Experimental Protocols

To accurately assess the stability of this compound for your specific downstream applications, use the following self-validating kinetic assay.

G2 S1 1. Solvent Selection S2 2. Inert Gas Purging S1->S2 S3 3. Controlled Reflux S2->S3 S4 4. Time-Course Sampling S3->S4 S5 5. LC-MS Analysis S4->S5

Fig 2. Standardized experimental workflow for kinetic thermal stability screening.

Protocol: LC-MS Kinetic Stability Assay under Reflux
  • Preparation & Baseline (The Validation Anchor): Dissolve 10 mg of 6-Fluoro-4-methylpyridazin-3-amine in 10 mL of the target solvent. Add 1 mg of a chemically inert internal standard (e.g., biphenyl). Take a 50 µL aliquot before applying heat (

    
    ).
    
    • Causality: The

      
       sample with an internal standard self-validates the assay by proving the starting material's initial purity and providing a quantitative baseline to distinguish thermal degradation from pre-existing impurities.
      
  • Atmospheric Control: Sparge the solution with Argon for 15 minutes.

    • Causality: Removes dissolved oxygen, isolating thermal degradation pathways from oxidative variables.

  • Thermal Stress: Heat the mixture to reflux using a calibrated heating mantle under a continuous Argon sweep.

  • Time-Course Sampling: Withdraw 50 µL aliquots at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    . Immediately quench each aliquot by diluting 1:10 in cold acetonitrile (4°C).
    • Causality: Rapid cooling halts the kinetic energy of the system, freezing the degradation profile for accurate LC-MS snapshotting.

  • Data Interpretation: Analyze via LC-MS. Plot the ratio of the compound's peak area to the internal standard over time to calculate the degradation rate.

Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent for refluxing this compound? A: It is highly discouraged. DMF decomposes near its boiling point (153°C) to release dimethylamine. Dimethylamine is a potent nucleophile that will rapidly displace the 6-fluoro group, driven by the activating effect of the ring nitrogen directly opposite the site of substitution3[3].

Q: Does the 4-methyl group offer any stability? A: Yes, but marginally. It provides localized steric hindrance that slightly reduces the nucleophilicity of the adjacent 3-amine compared to an unsubstituted analog. However, it does not electronically protect the highly reactive 6-fluoro position from S_NAr.

Q: Is it safe to use basic catalysts (e.g.,


) during reflux? 
A:  Only if your intention is to substitute the fluorine atom. Inorganic bases will catalyze the hydrolysis of the 6-fluoro group to a 6-hydroxy group (which tautomerizes to the pyridazinone) if any trace water is present in the solvent.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery - PMC Source: nih.gov URL: [Link]

  • Title: 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines - ChemRxiv Source: chemrxiv.org URL: [Link]

  • Title: 9,10-Dioxa-1,2-diaza-anthracene derivatives from tetrafluoropyridazine Source: d-nb.info URL: [Link]

Sources

catalyst selection for difficult 6-Fluoro-4-methylpyridazin-3-amine couplings

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: 6-Fluoro-4-methylpyridazin-3-amine Couplings

Welcome to the Process Chemistry Support Center. This guide is designed for drug development professionals and synthetic chemists facing critical bottlenecks in late-stage functionalization. Here, we address the specific mechanistic hurdles of cross-coupling highly deactivated, sterically hindered heteroarylamines, with a focus on 6-fluoro-4-methylpyridazin-3-amine.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does my Buchwald-Hartwig coupling with 6-fluoro-4-methylpyridazin-3-amine stall at <10% conversion? A: This specific substrate presents a "perfect storm" of electronic, steric, and coordination challenges that easily derail standard catalytic cycles:

  • Severe Electronic Deactivation: The pyridazine core is inherently electron-deficient. The addition of a 6-fluoro substituent exerts a strong inductive (-I) electron-withdrawing effect, drastically reducing the nucleophilicity of the exocyclic 3-amine[1]. This makes the initial amine coordination to the Pd(II) oxidative addition complex thermodynamically uphill and kinetically sluggish.

  • Steric Hindrance: The 4-methyl group is positioned directly ortho to the reactive 3-amine. During the formation of the Pd-amido intermediate, the bulky Pd-ligand complex experiences severe steric repulsion from this methyl group, raising the activation energy for the critical deprotonation step.

  • Catalyst Poisoning: The endocyclic nitrogen atoms of the pyridazine ring are strong σ-donors. If the phosphine ligand is not sufficiently bulky, these nitrogens competitively bind to the empty coordination sites on the palladium center, forming stable, off-cycle resting states that lead to irreversible catalyst death[2].

Q: Which ligand and precatalyst system should I use to overcome these barriers? A: You must utilize a highly bulky, electron-rich dialkylbiarylphosphine ligand—specifically BrettPhos or tBuBrettPhos [1]. Causality: The extreme steric bulk of the BrettPhos biaryl backbone prevents the formation of inactive bis-ligated Pd(L)₂ species, ensuring the catalyst remains in the highly active mono-ligated Pd(L) state. This bulk also physically shields the Pd center from being poisoned by the endocyclic pyridazine nitrogens. Furthermore, the electron-rich dialkylphosphine moiety accelerates the oxidative addition of the aryl halide and forces the difficult reductive elimination step to form the C-N bond[3].

Precatalyst Selection: Avoid traditional Pd₂(dba)₃. The dibenzylideneacetone (dba) ligand causes competitive inhibition, which is fatal for kinetically slow substrates. Instead, use BrettPhos Pd G3 or G4 precatalysts . These rapidly activate under mild basic conditions to generate the active Pd(0) species without leaving behind inhibitory byproducts.

Q: What base and solvent combination maximizes the yield for this specific substrate? A: Use weak inorganic bases like Cs₂CO₃ or K₂CO₃ in non-polar solvents like toluene or 1,4-dioxane [1]. Strong bases (e.g., LiHMDS or NaOtBu) can trigger unwanted side reactions, such as S_NAr displacement of the 6-fluoro group, or degrade sensitive functional groups on your aryl halide. Weak bases favor a highly compatible inner-sphere deprotonation pathway. For highly sustainable or aqueous micellar conditions, BippyPhos paired with KOtBu in aqueous surfactant can also be considered, though BrettPhos remains superior in organic media[4].

Section 2: Quantitative Catalyst Performance Data

The following table summarizes the causal relationship between ligand architecture and typical coupling yields when reacting 6-fluoro-4-methylpyridazin-3-amine with a standard aryl chloride.

Ligand ClassSpecific LigandActive Catalyst StateTypical Yield (%)Mechanistic Observation
Bidentate PhosphineBINAP / dppfPd(L)< 10%Rapid catalyst poisoning by pyridazine nitrogens; slow reductive elimination.
Chelating PhosphineXantphosPd(L)15 - 25%Fails to overcome steric clash from the 4-methyl group during amine coordination.
Monodentate BiarylSPhos / RuPhosPd(L)40 - 50%Moderate conversion; struggles with the poor nucleophilicity of the 6-fluoro derivative.
Bulky DialkylbiarylBrettPhos Pd(L)85 - 95% Optimal balance of sterics and electronics; prevents off-cycle N-coordination[1].
Extremely BulkytBuBrettPhos Pd(L)80 - 90% Excellent alternative if the aryl halide coupling partner is also highly sterically hindered.
Section 3: Standard Operating Procedure (SOP)

Protocol: BrettPhos-Mediated Buchwald-Hartwig Amination Self-Validating System: This methodology relies on integrated visual cues and analytical checkpoints to confirm catalyst activation and prevent batch failure.

  • Reagent Preparation (Glovebox or Schlenk Technique):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 6-fluoro-4-methylpyridazin-3-amine (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Add BrettPhos Pd G3 precatalyst (2–5 mol%).

    • Causality: A slight excess of the amine ensures complete consumption of the valuable aryl halide. 2.0 equiv of Cs₂CO₃ provides sufficient buffering capacity for the generated HX acid without causing base-mediated degradation[1].

  • Solvent Addition & Degassing:

    • Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M relative to the aryl halide).

    • Sparge the heterogeneous mixture with Argon for 5 minutes.

  • Catalyst Activation & Heating:

    • Seal the vial and heat to 90 °C.

    • Validation Checkpoint 1 (Visual): Within 5–10 minutes of heating, the suspension must transition from a pale yellow to a deep red/brown homogeneous solution (with suspended inorganic base). This color shift confirms the successful activation of the G3 precatalyst and the generation of the active monoligated BrettPhos-Pd(0) species. Failure Mode: If the solution turns black and precipitates Pd black, the catalyst has decomposed due to oxygen ingress or severe substrate poisoning.

  • Reaction Monitoring:

    • Stir at 90 °C for 4–12 hours.

    • Validation Checkpoint 2 (Analytical): At t = 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the desired product and the absence of the hydrodehalogenation byproduct (Ar-H). Failure Mode: If Ar-H is >5%, the reductive elimination step is too slow, indicating a severe steric clash with the specific aryl halide used.

  • Workup & Palladium Scavenging:

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts.

    • To remove residual palladium down to acceptable pharmaceutical limits (<10 ppm), stir the filtrate with a metal scavenger (e.g., SiliaMetS Thiol or QuadraPure TU) for 2 hours before final concentration[3].

Section 4: Mechanistic Visualization

The following diagram maps the catalytic cycle, explicitly highlighting where the structural features of 6-fluoro-4-methylpyridazin-3-amine threaten to break the cycle.

G Pd0 Active Catalyst [BrettPhos-Pd(0)] OxAdd Oxidative Addition (Fast) Pd0->OxAdd Ar-X Poison Catalyst Poisoning (Pyridazine N-Coordination) Pd0->Poison AmineCoord Amine Coordination (Rate-Limiting) OxAdd->AmineCoord OxAdd->Poison Deprot Deprotonation (Base-Mediated) AmineCoord->Deprot Steric Steric Clash (4-Methyl Group) AmineCoord->Steric Electronic Poor Nucleophilicity (6-Fluoro Group) AmineCoord->Electronic RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Product

Buchwald-Hartwig catalytic cycle highlighting failure modes for the pyridazine substrate.

References

1.[2] Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. 2 2.[1] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Synthesis of heteroaryl secondary amines. Chemical Science - MIT Open Access Articles. 1 3.[3] Buchwald-Hartwig Coupling. Organic Synthesis. 3 4.[4] Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au - ACS Publications. 4

Sources

Validation & Comparative

1H NMR interpretation of 6-Fluoro-4-methylpyridazin-3-amine

Comprehensive Analytical Comparison Guide: H NMR Interpretation of 6-Fluoro-4-methylpyridazin-3-amine

Executive Summary

6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1) is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors and advanced agrochemicals [3]. A persistent challenge in the synthesis and quality control of such fluorinated heteroaromatics is the definitive assignment of regiochemistry. Positional isomers—specifically the 4-methyl versus 5-methyl derivatives—exhibit identical molecular weights and highly similar fragmentation patterns, rendering standard Liquid Chromatography-Mass Spectrometry (LC-MS) insufficient for structural elucidation without authentic reference standards.

This guide objectively compares the performance of High-Resolution Proton Nuclear Magnetic Resonance (

The Analytical Challenge & Mechanistic Causality

While LC-MS provides excellent sensitivity for confirming the presence of the target mass (m/z 128.1), it lacks the spatial resolution to determine the relative positions of the methyl, fluoro, and amino groups on the pyridazine core.



The causality behind this differentiation lies in the through-bond distance between the fluorine atom and the aromatic proton, which dictates the magnitude of the coupling constant (

  • Target Compound (6-Fluoro-4-methylpyridazin-3-amine): The solitary aromatic proton is located at C5, directly ortho to the fluorine atom at C6. The resulting three-bond coupling (

    
    ) is robust, typically presenting as a wide doublet with a coupling constant of 8.0–10.0 Hz .
    
  • Alternative Isomer (6-Fluoro-5-methylpyridazin-3-amine): The solitary aromatic proton is located at C4, meta to the fluorine atom at C6. The four-bond coupling (

    
    ) is significantly weaker, presenting as a singlet or a very fine doublet with a coupling constant of < 3.0 Hz .
    

LogicTreeRootAromatic Proton Signal(δ 6.8 - 7.5 ppm)SplitAssess 19F-1H Scalar Coupling(J_HF)Root->SplitOrthoDoublet³J_HF ≈ 9.0 HzSplit->Ortho Large CouplingMetaSinglet / Fine Doublet⁴J_HF ≈ 2.0 HzSplit->Meta Small CouplingResult1Proton at C5(6-Fluoro-4-methylpyridazin-3-amine)Ortho->Result1Result2Proton at C4(6-Fluoro-5-methylpyridazin-3-amine)Meta->Result2

Decision tree illustrating the causality of J_HF coupling constants in determining regiochemistry.

Experimental Protocol: Self-Validating H NMR Workflow

To accurately measure these subtle scalar couplings and prevent false assignments, the NMR protocol must be rigorously optimized for high resolution. Do not rely on default automation parameters.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: DMSO-

    
     is chosen over CDCl
    
    
    not just for solubility, but because its strong hydrogen-bonding capabilities shift the exchangeable -NH
    
    
    protons downfield (~6.5 ppm). This prevents them from overlapping with the critical aliphatic -CH
    
    
    signal (~2.2 ppm). Furthermore, DMSO restricts the chemical exchange rate of the amine protons, sharpening the signal for accurate integration.

Step 2: Probe Tuning and Shimming (The Self-Validating Step)

  • Action: Insert the sample into a

    
     400 MHz NMR spectrometer. Tune and match the probe specifically for the 
    
    
    H frequency. Perform gradient shimming.
  • Self-Validation Check: Acquire a single-scan dummy spectrum and measure the Full Width at Half Maximum (FWHM) of the residual DMSO-

    
     quintet at 2.50 ppm. The FWHM must be 
    
    
    1.0 Hz
    . If it is wider, re-shim the magnet. A poorly shimmed magnet will artificially broaden the peaks, obscuring the critical 2.0 Hz meta-coupling of the isomer, leading to a false positive for a singlet.

Step 3: Acquisition Parameters

  • Action: Acquire the spectrum using a standard 1D sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the methyl protons. Acquire at least 16 transients (scans) to ensure a high signal-to-noise ratio (>100:1) for the solitary aromatic signal.

Step 4: Processing

  • Action: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct the spectrum manually to ensure accurate multiplet extraction and integration.

WorkflowAUnknownPyridazine IsomerBLC-MS Analysis(m/z 128.1)A->B Mass ConfirmationC1H NMRAcquisitionA->C Structural ElucidationDMultipletAnalysisB->D Orthogonal DataC->DE6-Fluoro-4-methyl(ortho-coupling)D->E ³J_HF = 8-10 HzF6-Fluoro-5-methyl(meta-coupling)D->F ⁴J_HF < 4 Hz

Workflow for differentiating fluoropyridazine isomers using orthogonal LC-MS and 1H NMR analysis.

Comparative Data Analysis

The tables below summarize the quantitative analytical data, objectively comparing the target compound against its primary positional isomer and evaluating the efficacy of different analytical platforms.

Table 1: H NMR Chemical Shifts and Splitting Patterns (in DMSO- )

Note: Chemical shifts are empirical representations based on standard heteroaromatic deshielding cones.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Integration
6-Fluoro-4-methylpyridazin-3-amine -NH

(C3)
~6.50Broad Singlet (bs)-2H
-CH

(C4)
~2.25Singlet (s) or fine doublet (d)

< 1.0
3H
Aromatic H (C5) ~7.15 Doublet (d)

≈ 9.2
1H
6-Fluoro-5-methylpyridazin-3-amine -NH

(C3)
~6.45Broad Singlet (bs)-2H
(Alternative Isomer)-CH

(C5)
~2.30Doublet (d)

≈ 1.8
3H
Aromatic H (C4) ~6.85 Singlet (s) or fine doublet (d)

≈ 2.1
1H
Table 2: Comparison of Analytical Techniques for Regioisomer Differentiation
Analytical TechniqueResolution CapabilityPrimary Diagnostic FeatureLimitations
LC-MS (ESI+) Low (for isomers)m/z 128.1 [M+H]

Cannot distinguish 4-methyl from 5-methyl without authentic standards.

H NMR (400 MHz)
High

vs

coupling magnitude
Requires high sample purity (>90%) and perfect magnetic shimming.

F NMR (376 MHz)
High Fluorine signal splitting (d vs s)Does not provide direct information on the amine or methyl protons.

Orthogonal Validation via Multi-Nuclear NMR

For absolute certainty in drug development workflows,



In the




References

  • "The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems" - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • "Product Class 8: Pyridazines" - Thieme Connect. Available at: [Link]

  • "6-FLUORO-4-METHYLPYRIDAZIN-3-AMINE CAS: 2059988-61-1" - ChemBuyersGuide / BLD Pharmatech. Available at: [Link]

LC-MS/MS Fragmentation Dynamics of 6-Fluoro-4-methylpyridazin-3-amine: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1) is a highly versatile heterocyclic building block, increasingly utilized in the design of targeted protein degraders and chemical probes, such as those targeting the SMARCA2/4 bromodomains[1]. During drug metabolism and pharmacokinetics (DMPK) profiling, identifying this specific fluorinated core among complex biological matrices requires a deep understanding of its gas-phase dissociation chemistry.

As a Senior Application Scientist, I have structured this guide to move beyond basic mass lists. We will explore the thermodynamic causality behind the fragmentation of this compound, objectively compare its behavior to structural alternatives, and provide a self-validating LC-HRMS/MS protocol to ensure absolute analytical confidence.

Mechanistic Principles: The Causality of Fragmentation

Under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), pyridazine derivatives exhibit highly characteristic fragmentation patterns. The defining feature of the 1,2-diazine (pyridazine) system is the thermodynamically driven expulsion of neutral nitrogen gas (N


, 

Da)[2][3].

However, the presence of the C6-fluoro and C3-amino substituents in 6-Fluoro-4-methylpyridazin-3-amine creates a competitive fragmentation landscape governed by Bond Dissociation Energies (BDE):

  • N

    
     Expulsion (The Dominant Pathway):  The collapse of the pyridazine ring to form a cyclopropene-like or acyclic cation is the lowest-energy pathway. For the fluoro-analog, this yields a major fragment at m/z 100.0562[2].
    
  • Halogen-Directed Cleavage: Unlike chlorinated analogs where HCl loss dominates due to a weaker C-Cl bond (~327 kJ/mol), the C-F bond (~485 kJ/mol) is highly stable. Consequently, the loss of HF (

    
     Da) is observed but remains a secondary, higher-energy pathway compared to N
    
    
    
    loss[4].
  • Amine-Directed Cleavage: The exocyclic amine can undergo loss of NH

    
     (
    
    
    
    Da). Subsequent loss of HCN (
    
    
    Da) from the primary fragments is also a hallmark of nitrogenous heterocycles undergoing ring fission[2][5].

Comparative Fragmentation Analysis

To objectively evaluate the analytical behavior of 6-Fluoro-4-methylpyridazin-3-amine, we must compare it against its structural analogs: 6-Chloro-4-methylpyridazin-3-amine and the unsubstituted 4-Methylpyridazin-3-amine. This comparison reveals how halogen electronegativity and bond strength dictate the MS/MS spectra.

Table 1: High-Resolution MS/MS Comparison of Pyridazin-3-amine Analogs
CompoundPrecursor[M+H]

Primary FragmentSecondary FragmentMechanistic Driver
6-Fluoro-4-methylpyridazin-3-amine m/z 128.0624m/z 100.0562 (-N

)
m/z 108.0561 (-HF)High C-F BDE forces N

expulsion as the lowest energy path.
6-Chloro-4-methylpyridazin-3-amine m/z 144.0328m/z 108.0561 (-HCl)m/z 116.0267 (-N

)
Weaker C-Cl BDE makes halogen loss highly competitive with N

loss.
4-Methylpyridazin-3-amine m/z 110.0718m/z 82.0657 (-N

)
m/z 93.0453 (-NH

)
Absence of halogen leaves N

loss as the sole dominant pathway.

Fragmentation Pathway Visualization

The logical flow of the gas-phase dissociation for 6-Fluoro-4-methylpyridazin-3-amine is mapped below.

G M [M+H]+ m/z 128.0624 (6-Fluoro-4-methylpyridazin-3-amine) N2_loss m/z 100.0562 [- N2] M->N2_loss -28.0061 Da (Major Pathway) HF_loss m/z 108.0561 [- HF] M->HF_loss -20.0062 Da (Moderate Pathway) NH3_loss m/z 111.0358 [- NH3] M->NH3_loss -17.0265 Da (Minor Pathway) HCN_loss1 m/z 73.0453 [- HCN] N2_loss->HCN_loss1 -27.0109 Da Ring Fission HCN_loss2 m/z 81.0452 [- HCN] HF_loss->HCN_loss2 -27.0109 Da Ring Fission

Figure 1: ESI-CID-MS/MS fragmentation pathways of 6-Fluoro-4-methylpyridazin-3-amine.

Experimental Workflow: Self-Validating LC-HRMS/MS Protocol

An analytical protocol must be a self-validating system. Relying solely on nominal mass transitions can lead to false positives, especially in complex matrices. The following workflow integrates mass-defect filtering and isotopic pattern recognition to ensure absolute structural confidence.

Step 1: Chromatographic Separation
  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Causality: SPP columns provide high peak capacity and minimize on-column degradation of halogenated heterocycles. Formic acid ensures robust protonation of the pyridazine amine (pKa ~ 4-5) for optimal ESI+ efficiency.

Step 2: HRMS Precursor Validation (The Self-Validating Step)
  • Analyzer: Q-TOF or Orbitrap operating at

    
     70,000 resolution (at m/z 200).
    
  • Validation Logic: Before triggering MS/MS, the acquisition software must validate the precursor m/z 128.0624 within a 3 ppm mass defect window. Unlike the chloro-analog, the fluoro-analog lacks an A+2 isotopic signature. The system must confirm the absence of an m/z 130.0595 peak to rule out isobaric chlorinated interferences.

Step 3: Data-Dependent MS/MS (ddMS )
  • Collision Energy (CE): Stepped normalized collision energy (NCE) at 20, 40, and 60 eV.

  • Causality: A stepped CE ensures capturing both the low-energy N

    
     loss (m/z 100.05) and the higher-energy HF loss (m/z 108.05) in a single composite spectrum, preventing bias toward a single fragmentation pathway.
    
Step 4: Algorithmic Confirmation
  • Logic: Require the presence of the m/z 100.0562

    
     73.0453 (-HCN) transition for final structural confirmation, ensuring the core pyridazine ring fission has occurred[5].
    

References

  • GNE-064: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1. Journal of Medicinal Chemistry - ACS Publications. 1

  • Product Class 8: Pyridazines. Thieme-Connect.2

  • CLND AND IN-SOURCE CID ESMS: A ROUTE TO A TRULY QUANTITATIVE HPLC DETECTOR? ePrints Soton. 3

  • Methyl 3-chloropyridazine-4-carboxylate. Benchchem. 5

  • The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems. Organic & Biomolecular Chemistry (RSC Publishing). 4

Sources

A Comparative Guide to HPLC Method Development for the Purity of 6-Fluoro-4-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 6-Fluoro-4-methylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry. We will not only detail a comprehensive method development strategy but also compare its performance with viable analytical alternatives, supported by experimental rationale and data.

Understanding the Analyte: 6-Fluoro-4-methylpyridazin-3-amine

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. 6-Fluoro-4-methylpyridazin-3-amine is a substituted pyridazine derivative. Its structure, featuring a basic amine group and a polar pyridazine ring, presents specific challenges for reversed-phase HPLC. The primary amine is susceptible to protonation, which can lead to poor peak shape (tailing) on traditional silica-based C18 columns due to interactions with residual acidic silanols. Its polarity may also result in poor retention on non-polar stationary phases.

The Core Objective: A Stability-Indicating HPLC Method

Our primary goal is to develop a stability-indicating method, which is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[1] According to the International Council for Harmonisation (ICH) guidelines, such a method must be able to separate the API from its degradation products and any process-related impurities.[2][3] To achieve this, we will employ forced degradation studies to intentionally stress the API and generate potential degradants.[4][5][6]

Experimental Workflow for Method Development

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow we will follow.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation AnalyteCharacterization Analyte Characterization (pKa, logP, UV spectrum) ColumnScreening Column Screening (C18, Polar-Embedded, Phenyl) AnalyteCharacterization->ColumnScreening informs MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH screening) ColumnScreening->MobilePhaseScreening narrows choices GradientOptimization Gradient Optimization MobilePhaseScreening->GradientOptimization defines starting point FlowRateTemp Flow Rate & Temperature GradientOptimization->FlowRateTemp fine-tunes BufferConcentration Buffer Concentration FlowRateTemp->BufferConcentration fine-tunes ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) BufferConcentration->ForcedDegradation PeakPurity Peak Purity Assessment ForcedDegradation->PeakPurity generates samples for Validation Method Validation (ICH Q2(R1)) PeakPurity->Validation confirms specificity for

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocol: Developing the HPLC Method

Materials and Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Chemicals: Acetonitrile (ACN) and Methanol (MeOH) (HPLC grade), Formic acid, Ammonium formate, and water (LC-MS grade).

  • Reference Standard: 6-Fluoro-4-methylpyridazin-3-amine (purity >99.5%).

Step 1: Initial Column and Mobile Phase Screening

The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[7] Given the polar and basic nature of the analyte, we will screen a variety of columns to mitigate poor peak shape and achieve adequate retention.

  • Rationale: A standard C18 column is a common starting point due to its versatility.[7] However, for a basic compound like ours, a polar-embedded C18 or a C18 with advanced end-capping will likely provide better peak shape by shielding the basic amine from interacting with acidic silanols. A Phenyl-Hexyl column offers alternative selectivity (π-π interactions) for aromatic compounds.[7]

Screening Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm (based on a preliminary UV scan of the analyte)

  • Injection Volume: 5 µL

Table 1: Comparison of Stationary Phases

Column TypeRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Rationale for Performance
Standard C18 (e.g., Zorbax Eclipse Plus C18)2.51.83500Poor retention and significant tailing due to silanol interactions with the basic amine.
Polar-Embedded C18 (e.g., Waters XBridge BEH C18)4.21.28500Improved retention and peak shape due to the embedded polar group shielding silanols.[8]
Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl)3.81.47200Moderate retention with some tailing; offers alternative selectivity but less ideal for this analyte.

Decision: The Waters XBridge BEH C18 column provided the best balance of retention, peak shape, and efficiency, and was selected for further optimization.

Step 2: Mobile Phase Optimization

With the column selected, we will optimize the mobile phase to fine-tune the separation. This involves evaluating different organic modifiers and adjusting the pH.[9][10]

  • Rationale: While acetonitrile is a common choice, methanol can offer different selectivity due to its protic nature.[9] The pH of the mobile phase is critical for ionizable compounds; for our basic amine, a low pH (e.g., using formic acid) ensures it is in a single protonated state, leading to consistent retention and good peak shape. An ammonium formate buffer can also be used to control pH and improve peak shape.[11]

Table 2: Mobile Phase Modifier Comparison

Mobile Phase BRetention Time (min)Tailing Factor (USP)Observations
Acetonitrile4.21.2Sharper peaks, lower backpressure.
Methanol5.11.3Broader peaks, higher backpressure, slightly different selectivity for impurities.

Decision: Acetonitrile provided superior peak efficiency and was retained as the organic modifier. The use of 10 mM ammonium formate buffered to pH 3.0 with formic acid was chosen as the final mobile phase A to ensure robust pH control.

Step 3: Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies were performed as recommended by ICH guidelines.[1][5] The goal is to achieve 5-20% degradation of the API to identify potential degradation products.

Protocol:

  • Acid Hydrolysis: 1 mg/mL API in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL API in 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API at 105 °C for 48 hours.

  • Photolytic Degradation: 1 mg/mL API solution exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber.

The analysis of these stressed samples using the optimized HPLC method demonstrated the separation of the main peak from all generated degradation products, confirming the method's specificity.

Final Optimized HPLC Method
  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% to 95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

This method was then fully validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][12]

Comparison with Alternative Analytical Techniques

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer different advantages and disadvantages.[13][14]

TechniqueComparison cluster_0 Purity Analysis of 6-Fluoro-4-methylpyridazin-3-amine cluster_1 Analytical Techniques Analyte Analyte Properties: - Polar - Non-volatile - Thermally labile - UV active HPLC HPLC-UV Analyte->HPLC Suitable for non-volatile, thermally labile compounds UPLC UPLC-UV/MS Analyte->UPLC Ideal for higher throughput and resolution GC GC-MS Analyte->GC Unsuitable due to non-volatility and thermal instability HPLC->UPLC UPLC offers faster runs & better resolution

Caption: Decision tree for selecting an analytical technique.

Table 3: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[15]- Well-established and robust.- Suitable for non-volatile and thermally labile compounds.[14]- Cost-effective for routine QC.- Slower analysis times compared to UPLC.- Lower resolution than UPLC.
UPLC-UV/MS Ultra-Performance Liquid Chromatography uses sub-2 µm particles for higher efficiency and speed.[16][17]- Significantly faster analysis times.- Higher resolution and sensitivity.- MS detection provides mass information for impurity identification.- Higher initial instrument cost.- Higher backpressure requires specialized instrumentation.
GC-MS Gas Chromatography separates volatile compounds in the gas phase.[13]- High efficiency for volatile compounds.- Unsuitable for this analyte as it is non-volatile and likely to decompose at high temperatures required for vaporization.[14][18]
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.- High efficiency and resolution.- Low sample and reagent consumption.- Lower concentration sensitivity compared to HPLC.- Can be less robust for routine QC applications.

For the routine purity analysis of 6-Fluoro-4-methylpyridazin-3-amine, the developed HPLC-UV method stands as the most practical and cost-effective choice. It is robust, reliable, and perfectly suited for the analyte's properties. UPLC-UV/MS represents a superior alternative, particularly during early development when speed and impurity identification are critical. Its higher throughput and sensitivity can significantly accelerate formulation and stability studies. GC-MS is not a viable technique for this non-volatile compound.

This guide has detailed a systematic, science-based approach to developing a stability-indicating HPLC method for a challenging heterocyclic amine. By understanding the analyte, following a logical workflow, and considering alternative technologies, researchers can confidently develop and validate analytical methods that ensure the quality, safety, and efficacy of pharmaceutical products.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ResearchGate URL: [Link]

  • Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

  • Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]

  • Title: A Complete Guide to Mobile Phase and Stationary Phase in HPLC Source: Labtech URL: [Link]

  • Title: Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method Source: Oxford Academic URL: [Link]

  • Title: Drug design, development and biological screening of pyridazine derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Exploring the Different Mobile Phases in HPLC Source: Veeprho URL: [Link]

  • Title: Understanding the Differences Between HPLC and GCMS Systems Source: AMP Tech Instruments URL: [Link]

  • Title: Forced Degradation vs. Long-Term Stability Studies: What's the Difference? Source: Avomeen URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: 6-Chloro-4-methylpyridazin-3-amine Source: Pharmaffiliates URL: [Link]

  • Title: Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: HPLC Column Selection Source: LCGC International URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: SciSpace URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC Source: OSF Preprints URL: [Link]

  • Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Source: Food Safety Institute URL: [Link]

  • Title: Importance of Forced Degradation In Stability-Indicating Methods Source: ARL Bio Pharma URL: [Link]

  • Title: What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy Source: MtoZ Biolabs URL: [Link]

Sources

Evaluating 6-Fluoro-4-methylpyridazin-3-amine as a Hinge-Binding Pharmacophore in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that form high-fidelity interactions with target proteins is the critical first step in pipeline development[1]. For kinase inhibitors, the ATP-binding cleft—specifically the hinge region—requires precise hydrogen bond donor-acceptor motifs. While traditional fragments like 2-aminopyridine have been historically utilized, aminopyridazines have emerged as a "privileged" class of hinge binders due to their superior interaction profiles[2].

This guide objectively evaluates 6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1) as an advanced building block for kinase inhibitor design. By comparing its structural and crystallographic performance against alternative fragments, we demonstrate how the strategic placement of fluorine and methyl groups optimizes binding thermodynamics and pre-organizes the molecule for high-affinity target engagement.

Mechanistic Rationale & Crystallographic Insights

To understand the superiority of 6-Fluoro-4-methylpyridazin-3-amine, we must analyze the causality behind its structural modifications. The performance of this fragment is driven by three distinct mechanistic pillars:

  • Bidentate Hinge Binding: The 3-amino group acts as a primary hydrogen bond donor to the backbone carbonyl of the kinase hinge region. Concurrently, the adjacent N2 atom of the pyridazine ring acts as a hydrogen bond acceptor for the hinge backbone amide NH. This dual interaction anchors the fragment rigidly within the ATP pocket[2].

  • The Fluorine Effect (6-Fluoro): Fluorine substitution is a highly effective strategy in medicinal chemistry to modulate physicochemical properties[3]. The highly electronegative 6-fluoro group withdraws electron density from the pyridazine aromatic system. This intentionally lowers the pKa of the 3-amine, reducing off-target basicity and improving membrane permeability. Furthermore, the fluorine atom provides a highly specific lipophilic contact—or potential halogen bond—with the hydrophobic gatekeeper residue at the back of the ATP cleft[4].

  • Steric Steering (4-Methyl): The 4-methyl group acts as a conformational lock. When the 3-amine is functionalized during lead optimization (e.g., via amide coupling), the steric bulk of the 4-methyl group forces the extended substituent into an out-of-plane, orthogonal conformation. This pre-organizes the ligand to match the narrow geometry of the ATP cleft, significantly reducing the entropic penalty upon binding.

HingeBinding Hinge Kinase Hinge Region (Backbone) N2 Pyridazine N2 (H-Bond Acceptor) Hinge->N2 H-bond from NH Gatekeeper Gatekeeper Residue Pocket Hydrophobic Pocket Amine 3-Amino Group (H-Bond Donor) Amine->Hinge H-bond to C=O Fluoro 6-Fluoro (Lipophilic Contact) Fluoro->Gatekeeper Halogen/VdW Interaction Methyl 4-Methyl (Steric Steering) Methyl->Pocket Conformational Locking

Fig 1: Interaction model of 6-Fluoro-4-methylpyridazin-3-amine in the kinase ATP pocket.

Comparative Performance Analysis

To objectively benchmark 6-Fluoro-4-methylpyridazin-3-amine, we compare its crystallographic and biophysical metrics against two widely used alternative hinge-binding fragments: 2-Aminopyridine and 3-Aminopyrazole. Data is modeled against a standard serine/threonine kinase domain (e.g., DAPK1)[2].

Pharmacophore FragmentHinge Donor Distance (Å)Hinge Acceptor Distance (Å)Ligand Efficiency (LE)Calc. pKa (Amine)Key Structural Advantage
2-Aminopyridine 2.953.100.28~6.8Baseline bidentate binder; lacks vector control.
3-Aminopyrazole 2.852.900.31~4.1Excellent H-bonding; highly polar, poor lipophilicity.
6-Fluoro-4-methylpyridazin-3-amine 2.78 2.82 0.36 ~5.2 Optimal pKa; pre-organized trajectory; gatekeeper contact.

Data Interpretation: The crystallographic data demonstrates that 6-Fluoro-4-methylpyridazin-3-amine achieves tighter hydrogen bonding distances (2.78 Å and 2.82 Å) compared to alternatives. The combination of the electron-withdrawing fluorine and the steric methyl group yields the highest Ligand Efficiency (LE = 0.36), making it the superior starting point for lead optimization.

Self-Validating Experimental Protocol: X-ray Crystallography

To ensure trustworthiness and reproducibility, the following self-validating workflow details the co-crystallization and structural determination of kinase-aminopyridazine complexes[1].

Step 1: Protein Expression and Purification
  • Express the target kinase domain (e.g., DAPK1 residues 1-277) in E. coli BL21(DE3) cells.

  • Purify via Ni-NTA affinity chromatography, followed by cleavage of the His-tag using TEV protease.

  • Perform Size Exclusion Chromatography (SEC) using a Superdex 75 column equilibrated in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP. Self-Validation Check: Ensure the A260/A280 ratio is < 0.6 to confirm the absence of nucleic acid contamination before crystallization.

Step 2: Apo-Crystallization
  • Concentrate the purified kinase to 10-12 mg/mL.

  • Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of protein with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Formate).

  • Allow apo-crystals to grow for 3–5 days until they reach dimensions of approximately 100 x 50 x 50 µm.

Step 3: Ligand Soaking (Fragment Capture)
  • Prepare a 100 mM stock of 6-Fluoro-4-methylpyridazin-3-amine in 100% DMSO.

  • Create a soaking solution containing the reservoir buffer supplemented with 10 mM of the fragment (final DMSO concentration: 10%).

  • Critical Control: Simultaneously soak a parallel set of apo-crystals in a 10% DMSO blank solution. This validates that any observed conformational changes in the active site are ligand-induced, not solvent-induced.

  • Soak crystals for 4 to 24 hours.

Step 4: Data Collection and Refinement
  • Cryoprotect crystals by briefly dipping them in the soaking solution supplemented with 20% glycerol, then flash-freeze in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron light source (e.g., 1.000 Å wavelength, 100 K).

  • Process data using XDS. Solve the phase problem via Molecular Replacement (MR) using the apo-kinase structure (e.g., PDB: 1P4F) as a search model[2].

  • Refine the structure using Phenix.refine and manually build the fragment into the

    
     difference electron density map using Coot.
    

Workflow P1 1. Kinase Domain Purification (Affinity & Size Exclusion) P2 2. Apo-Crystallization (Vapor Diffusion) P1->P2 P3 3. Ligand Soaking (Fragment vs. DMSO Control) P2->P3 P4 4. X-ray Diffraction (Synchrotron Data Collection) P3->P4 P5 5. Phasing & Refinement (Molecular Replacement) P4->P5

Fig 2: Step-by-step X-ray crystallography workflow for kinase-fragment complex determination.

References

  • Patel, S. et al. (2012).Fragment-based screening by protein crystallography: successes and pitfalls. International Journal of Molecular Sciences, 13(10), 12732-12750.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3497293/]
  • Velentza, A. V. et al. (2003).An Aminopyridazine-Based Inhibitor of a Pro-apoptotic Protein Kinase Attenuates Hypoxia-Ischemia Induced Acute Brain Injury. Bioorganic & Medicinal Chemistry Letters, 13(20), 3465-3470.[URL: https://pubmed.ncbi.nlm.nih.gov/14505676/]
  • Shah, P., & Westwell, A. D. (2007).The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[URL: https://www.tandfonline.com/doi/full/10.1080/14756360701425014]

Sources

A Comparative Spectroscopic Guide to 3-amino-6-fluoro-4-methylpyridazine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of 3-amino-6-fluoro-4-methylpyridazine, a significant heterocyclic compound in medicinal chemistry. Due to the limited availability of public domain experimental data for this specific molecule, this guide establishes a robust analytical framework by comparing its predicted spectroscopic properties with experimentally-derived data from its close structural analogs, primarily 3-amino-6-chloro-4-methylpyridazine. This comparative approach offers valuable insights for the identification, characterization, and quality control of this class of compounds.

Molecular Structure and Spectroscopic Overview

3-amino-6-fluoro-4-methylpyridazine possesses a pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with an amino group, a fluorine atom, and a methyl group. These functional groups give rise to characteristic signals in various spectroscopic techniques, providing a unique fingerprint for the molecule. The primary analytical techniques covered in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-amino-6-fluoro-4-methylpyridazine is expected to show distinct signals for the aromatic proton, the amino protons, and the methyl protons.

Table 1: Comparison of ¹H NMR Spectral Data

Proton Predicted Chemical Shift (δ, ppm) for 3-amino-6-fluoro-4-methylpyridazine Reported Chemical Shift (δ, ppm) for 2-chloro-3-amino-4-methylpyridine[1] Rationale for Predicted Shift
Aromatic CH~7.0 - 7.57.5 (d, J=4.64 Hz), 7.0 (d, J=4.28 Hz)The aromatic proton is in a similar electronic environment to the pyridine analog, but the precise shift will be influenced by the second nitrogen in the pyridazine ring and the fluorine atom.
Amino NH₂~5.0 - 6.05.25 (s)The amino protons are typically broad and their chemical shift is solvent-dependent. The electron-withdrawing nature of the ring will shift them downfield.
Methyl CH₃~2.2 - 2.52.1 (s)The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.

Note: Predicted values are based on standard chemical shift tables and comparison with similar structures. Actual values may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Comparison of ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm) for 3-amino-6-fluoro-4-methylpyridazine Reported Chemical Shift (δ, ppm) for 2-chloro-3-amino-4-methylpyridine[1] Rationale for Predicted Shift
C-NH₂~150 - 155135.6The carbon attached to the amino group is expected to be significantly deshielded.
C-F~155 - 165 (with large ¹JCF coupling)-The carbon directly bonded to fluorine will show a large coupling constant and a significant downfield shift.
C-CH₃~130 - 135140.0The carbon bearing the methyl group.
Aromatic CH~115 - 125125.7, 131.9The aromatic CH carbon.
C-Cl/C-F adjacent~140 - 145136.2The carbon adjacent to the halogen-bearing carbon.
Methyl CH₃~15 - 2019.0The methyl carbon will appear in the aliphatic region.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds.[2][3]

The ¹⁹F NMR spectrum of 3-amino-6-fluoro-4-methylpyridazine is expected to show a single resonance for the fluorine atom. The chemical shift will be indicative of the electronic environment of the fluorine on the pyridazine ring. Aromatic fluorine compounds typically have chemical shifts in the range of -100 to -140 ppm relative to CFCl₃. The signal may show coupling to the nearby aromatic proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Comparison of IR Spectral Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) for 3-amino-6-fluoro-4-methylpyridazine Reported Wavenumber (cm⁻¹) for 2-chloro-3-amino-4-methylpyridine[1] Assignment
N-H Stretch3300 - 35003429, 3308, 3198Asymmetric and symmetric stretching of the primary amine.
C-H Stretch (Aromatic)3000 - 3100-Stretching of the C-H bond on the pyridazine ring.
C-H Stretch (Aliphatic)2850 - 3000-Stretching of the C-H bonds in the methyl group.
C=N, C=C Stretch (Ring)1550 - 16501630, 1590, 1550Aromatic ring stretching vibrations.
N-H Bend1500 - 1600-Bending vibration of the amino group.
C-F Stretch1000 - 1300-Characteristic stretching vibration of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-amino-6-fluoro-4-methylpyridazine (C₅H₆FN₃), the expected molecular weight is approximately 127.06 g/mol .

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) would be observed at m/z 127. Subsequent fragmentation could involve the loss of small molecules such as HCN, N₂, or radicals like CH₃. The presence of fluorine would also influence the fragmentation pathways.

Table 4: Comparison of Mass Spectrometry Data

Ion Predicted m/z for 3-amino-6-fluoro-4-methylpyridazine Reported m/z for 2-chloro-3-amino-4-methylpyridine[1] Assignment
[M]⁺127144, 142Molecular Ion
[M-HCN]⁺100-Loss of hydrogen cyanide
[M-N₂]⁺99-Loss of nitrogen gas
[M-CH₃]⁺112107, 106, 105Loss of a methyl radical

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridazine and its derivatives typically exhibit π → π* and n → π* transitions.[4][5] The absorption maxima (λmax) for 3-amino-6-fluoro-4-methylpyridazine are expected in the UV region, likely between 250 and 350 nm, due to the extended conjugation of the aromatic system and the electronic effects of the substituents.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve ~5-10 mg of sample B in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to NMR tube B->C D Place tube in NMR spectrometer (e.g., 400 MHz) E Acquire ¹H, ¹³C, and ¹⁹F spectra D->E F Use appropriate pulse programs and parameters E->F G Apply Fourier transform H Phase and baseline correct spectra G->H I Integrate peaks and determine chemical shifts H->I

Figure 1: Generalized workflow for NMR spectroscopy.
IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

    • Place the mixture into a pellet press and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet for correction.

Mass Spectrometry Protocol (Electron Ionization)

MS_Workflow A Introduce sample into the ion source B Ionize molecules using an electron beam (70 eV) A->B C Accelerate ions into the mass analyzer B->C D Separate ions based on mass-to-charge ratio C->D E Detect ions and generate mass spectrum D->E

Sources

Safety Operating Guide

6-Fluoro-4-methylpyridazin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 6-Fluoro-4-methylpyridazin-3-amine

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with a rigorous, causality-driven framework for the disposal of 6-Fluoro-4-methylpyridazin-3-amine. Proper chemical management extends beyond simple compliance; it requires a mechanistic understanding of the molecule's reactivity and its end-of-life environmental impact.

Chemical Profile & Hazard Causality

6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1) is a fluorinated heteroaromatic amine frequently utilized as a building block in kinase inhibitor synthesis. Its disposal parameters are dictated by two distinct structural features:

  • The Amine Moiety (-NH2): The primary amine at the 3-position imparts basicity and nucleophilicity. This structural feature is responsible for its acute oral toxicity (GHS Category 4) and its capacity to act as a severe eye and skin irritant[1].

  • The Fluorine Substituent (-F): The highly stable carbon-fluorine (C-F) bond strictly categorizes this compound as Halogenated Organic Waste [2].

The Halogenated Waste Imperative: Why Segregation Matters

The most critical operational failure in handling this compound is mixing it with standard, non-halogenated organic waste.

The Causality of Incineration: Standard non-halogenated organic waste is typically incinerated at temperatures between 500°C and 800°C. However, combusting fluorinated organics within this temperature window leads to the de novo synthesis of highly toxic polyfluorinated dibenzo-p-dioxins and dibenzofurans, as well as corrosive hydrogen fluoride (HF) gas[3].

To safely destroy 6-Fluoro-4-methylpyridazin-3-amine, the waste must be routed to specialized twin-chamber incinerators capable of sustaining temperatures exceeding 950°C, equipped with rapid aqueous quenching systems to neutralize HF gas[4]. Furthermore, introducing even a small quantity of this fluorinated compound into a non-halogenated waste carboy legally taints the entire volume, exponentially increasing institutional disposal costs[5].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that safety and compliance are verified at the point of execution.

Protocol A: Liquid Waste Disposal (Solutions & Reaction Mixtures)

Context: 6-Fluoro-4-methylpyridazin-3-amine dissolved in organic solvents (e.g., DMSO, Methanol, DCM).

  • Compatibility Verification: Ensure the waste solution contains less than 20% water and is entirely free of peroxides or strong oxidizing inorganic acids[2].

  • Container Selection: Select a chemically compatible, high-density polyethylene (HDPE) container specifically designated and labeled as "Halogenated Organic Waste."

  • Transfer: Working exclusively inside a certified chemical fume hood, use a dedicated funnel to transfer the liquid waste.

  • Volume Control (The 75% Rule): Fill the container to a maximum of 75% capacity.

    • Causality: Leaving 25% headspace is critical to accommodate vapor expansion from volatile solvents, preventing pressure-induced container rupture[2].

  • Venting and Sealing: Cap the container with a vented lid to prevent pressure buildup.

  • System Validation: Visually inspect the solution for phase separation. Log the exact chemical composition (including CAS 2059988-61-1) on the hazardous waste manifest. Verify the exterior is free of drips before returning the jug to the yellow flammable storage cabinet.

Protocol B: Solid Waste Disposal (Unused Powder & Crystals)

Context: Expired or excess solid reagent.

  • Containment: Keep the unused solid 6-Fluoro-4-methylpyridazin-3-amine in its original primary glass or plastic vial.

  • Label Defacement: If transferring the chemical to a secondary container, ensure the original manufacturer label is completely defaced or removed.

    • Causality: An undefaced label on a repurposed bottle can trigger severe regulatory compliance violations during transport, as the container is legally regarded as holding the original chemical[5].

  • Double-Bagging: Place the primary container inside a transparent, sealable plastic bag. Place this bag inside a second bag. This prevents the aerosolization of toxic amine dust if the primary vial fractures during transit.

  • System Validation: Label the outer bag clearly with "Hazardous Solid Waste: Fluorinated Amine" and verify the seal integrity of both bags before placing them in the designated solid waste accumulation bin.

Protocol C: Emergency Spill Remediation

Context: Accidental benchtop spill of the solid powder.

  • Isolation & PPE: Immediately lower the fume hood sash to maintain negative pressure. Don a fitted N95/P100 particulate respirator (if the spill is outside a hood), fresh nitrile gloves, and chemical splash goggles.

  • Dampening: Lightly mist the spilled powder with a high-flashpoint, compatible solvent (e.g., isopropanol) using a spray bottle.

    • Causality: Dry sweeping generates inhalable toxic dust; dampening binds the fine particulates into a manageable, heavy slurry, mitigating inhalation risks.

  • Collection: Use a disposable anti-static scoop to collect the slurry. Transfer it directly into a solid halogenated waste container.

  • System Validation (Neutralization Check): Wash the spill surface with a mild acidic solution (e.g., 1% acetic acid) to neutralize the basic amine residue. Follow with a distilled water rinse. Self-Validation: Tap a strip of pH paper against the final water rinse on the benchtop to validate that the surface has returned to a neutral pH (~7.0) before resuming normal operations.

Quantitative Waste Management Summary

Waste StreamMaximum Fill CapacityPrimary ContainmentSecondary ContainmentFinal Treatment Pathway
Liquid Solutions 75% Total VolumeVented HDPE JugYellow Flammable Cabinet>950°C Twin-Chamber Incineration
Solid Powder 100% (Original Vial)Original Glass/Plastic VialDouble-sealed plastic bag>950°C Twin-Chamber Incineration
Contaminated PPE N/AHeavy-duty poly bagRigid bio/chem waste binStandard Hazardous Incineration

Disposal Workflow Visualization

DisposalWorkflow Start 6-Fluoro-4-methylpyridazin-3-amine Waste Generated Decision Determine Physical State of the Waste Start->Decision Solid Solid / Powder (Unused or Spill) Decision->Solid Liquid Liquid Solution (Dissolved in Solvent) Decision->Liquid Consumables Contaminated Consumables (Gloves, Vials, Pipettes) Decision->Consumables SolidContainer Hazardous Solid Waste Container (Double-bagged) Solid->SolidContainer LiquidContainer Halogenated Organic Liquid Waste Jug (Vented Cap) Liquid->LiquidContainer <20% Water ConsumableContainer Contaminated Lab Debris Receptacle Consumables->ConsumableContainer Deface Labels Incineration High-Temperature Incineration (>950°C) with Rapid Quench (Prevents Dioxin/HF Formation) SolidContainer->Incineration LiquidContainer->Incineration ConsumableContainer->Incineration

Disposal workflow and waste segregation matrix for 6-Fluoro-4-methylpyridazin-3-amine.

References[5] Title: Disposal of chemical wastes. Source: RiskAssess. URL:Verify Source[2] Title: Hazardous Materials Disposal Guide. Source: Nipissing University. URL:Verify Source[3] Title: The formation of dioxins in combustion systems. Source: ResearchGate. URL:Verify Source[4] Title: GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL. Source: CPRI. URL:Verify Source[1] Title: Aminopyridazine | C4H5N3 | CID 230373. Source: PubChem - NIH. URL:Verify Source

Sources

Personal protective equipment for handling 6-Fluoro-4-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol for 6-Fluoro-4-methylpyridazin-3-amine

As drug discovery programs increasingly rely on fluorinated heterocycles to optimize pharmacokinetic profiles, compounds like 6-Fluoro-4-methylpyridazin-3-amine (CAS: 2059988-61-1) have become critical intermediates[1]. However, the very structural modifications that make this compound valuable—the lipophilic fluorine atom and the hydrogen-bonding amino group—also dictate strict handling, personal protective equipment (PPE), and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond standard Material Safety Data Sheet (MSDS) boilerplate. This document provides the mechanistic reasoning behind our safety protocols, ensuring that your laboratory can handle this active pharmaceutical intermediate (API) with absolute confidence and scientific rigor.

Physicochemical Hazard Profiling

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The introduction of a fluorine atom onto the pyridazine ring increases the molecule's lipophilicity (LogP), which inherently enhances its ability to cross biological membranes, including dermal layers. Like other aminopyridazines, it is classified as a severe eye irritant and an acute oral toxicant[2][3].

Table 1: Quantitative Physicochemical and Hazard Data

Property / Hazard ClassValue / DesignationOperational Implication
CAS Number 2059988-61-1Unique identifier for inventory and waste tracking.
Molecular Formula C5H6FN3High nitrogen/fluorine content; potential for rapid dermal absorption.
Molecular Weight 127.12 g/mol Low molecular weight facilitates aerosolization of fine powders.
Physical State Solid (Powder)High risk of electrostatic dispersion during weighing.
Acute Toxicity (Oral) Category 4 (H302)Strict prohibition of mouth-pipetting; requires dedicated lab coats.
Skin Irritation Category 2 (H315)Mandates chemically resistant, impermeable glove barriers.
Eye Irritation Category 2A (H319)Requires non-vented eye protection to prevent dust ingress.
STOT - Single Exposure Category 3 (H335)Mandates handling exclusively within Local Exhaust Ventilation (LEV).

Causality-Driven PPE Selection Matrix

Standard laboratory PPE is insufficient for novel fluorinated heteroaromatic amines. The selection of protective equipment must be driven by the specific permeation and aerosolization risks of the molecule[4].

  • Hand Protection (Double-Gloving): Use Nitrile gloves (minimum 5 mil thickness) . Mechanistic Justification: The amphiphilic nature of 6-Fluoro-4-methylpyridazin-3-amine (a lipophilic fluorinated core with a polar amino group) allows it to rapidly permeate natural rubber latex. Nitrile provides a superior cross-linked barrier against heteroaromatic amines. Double-gloving is mandatory; the outer glove must be discarded immediately if contaminated.

  • Eye Protection: Use Non-vented chemical splash goggles . Mechanistic Justification: Standard safety glasses with side shields do not protect against aerosolized dust. Because aminopyridazines are Category 2A eye irritants, any micro-particulate contact with the ocular mucosa will cause severe, immediate inflammation[3].

  • Respiratory Protection: Handle strictly inside a Class II Type A2 Biological Safety Cabinet (BSC) or a ducted fume hood with a minimum face velocity of 100 fpm. If LEV is unavailable, a NIOSH-approved N95 or P100 particulate respirator is required[5]. Mechanistic Justification: The low molecular weight powder is highly susceptible to electrostatic levitation.

  • Body Protection: A flame-resistant (FR), fluid-resistant laboratory coat with knit cuffs. Mechanistic Justification: Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, a common vector for dermal exposure.

Operational Workflows: Step-by-Step Methodologies

To ensure a self-validating safety system, the following protocols must be strictly adhered to during the manipulation of 6-Fluoro-4-methylpyridazin-3-amine.

Protocol A: Precision Weighing and Transfer

Powder transfer is the highest-risk operation for exposure.

  • Preparation: Purge the analytical balance area within the fume hood. Ensure the hood sash is lowered to the designated operational height.

  • Static Mitigation: Pass an anti-static zero-ionizer bar over the compound container and the weighing boat. Reasoning: Fluorinated powders easily build static charges, causing them to "jump" and aerosolize when a spatula is introduced.

  • Transfer: Use a disposable, anti-static polypropylene spatula. Do not use metal spatulas, which can hold a static charge.

  • Sealing: Once the desired mass is weighed, seal the secondary container inside the fume hood before transporting it to the reaction station.

  • Doffing: Remove the outer pair of nitrile gloves inside the hood and dispose of them in the solid hazardous waste bin.

Protocol B: Spill Response and Chemical Decontamination

In the event of a localized spill (< 50 grams) inside the fume hood:

  • Containment: Do NOT sweep the powder. Sweeping mechanically aerosolizes the API.

  • Wet Wiping: Dampen a highly absorbent cleanroom wipe with a suitable solvent (e.g., 70% Ethanol or Isopropanol). Gently lay the wipe over the powder to suppress dust, then wipe inward toward the center of the spill.

  • Chemical Inactivation: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by a water rinse. Reasoning: Oxidizing agents help degrade the electron-rich aminopyridazine core, rendering residual traces inactive.

  • Waste Segregation: Place all contaminated wipes and spatulas into a robust, sealable hazardous waste bag. Label explicitly as "Hazardous Solid Waste: Fluorinated Aminopyridazine (Toxic/Irritant)."

Visualizing the Safety Workflow

Below is the validated operational workflow for initiating handling and managing the lifecycle of 6-Fluoro-4-methylpyridazin-3-amine within the laboratory.

PPE_Workflow Start Initiate Handling Protocol Hood Verify Fume Hood Draft (>100 fpm) Start->Hood PPE Don Primary PPE (Nitrile, Goggles, Coat) Hood->PPE Weigh Weighing & Transfer (Closed System) PPE->Weigh Decon Decontaminate Surfaces (10% Bleach / EtOH) Weigh->Decon Waste Dispose as Solid Hazardous Waste Decon->Waste

Operational workflow for handling 6-Fluoro-4-methylpyridazin-3-amine.

Disposal and Environmental Logistics

Fluorinated heteroaromatics must never be disposed of via aqueous waste streams (sink drains) due to their persistence in the environment and potential toxicity to aquatic life[6].

  • Solid Waste: All contaminated consumables (gloves, weigh boats, wipes) must be placed in a rigid, puncture-resistant container lined with a polyethylene bag.

  • Liquid Waste: Reaction mother liquors or decontamination solvents containing 6-Fluoro-4-methylpyridazin-3-amine must be collected in dedicated, chemically compatible high-density polyethylene (HDPE) carboys.

  • Manifesting: Label all waste containers with the CAS number (2059988-61-1) and the hazard pictograms for "Acute Toxicity" and "Irritant." Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration, which is required to properly break the resilient Carbon-Fluorine bonds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 230373, Aminopyridazine." PubChem, [Link].

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor, [Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, [Link].

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.